4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFWPOMAJBVGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204687 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443922-06-3 | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443922-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′,4′′-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Core Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde. This star-shaped aromatic aldehyde is a critical precursor in the development of advanced materials, most notably Covalent Organic Frameworks (COFs), offering a unique combination of a rigid, electron-deficient triazine core and reactive aldehyde functionalities.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 443922-06-3, is characterized by a central 1,3,5-triazine ring symmetrically substituted with three 4-formylphenyl groups.[1][2][3][4] This C3-symmetric structure imparts a high degree of pre-organization, making it an exceptional building block for creating ordered porous polymers.[2]
The key physicochemical properties are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [3][4][5] |
| Molecular Weight | 393.39 g/mol | [3][4][5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | >300 °C | [2] |
| Boiling Point (Predicted) | 692.1 ± 65.0 °C | [7] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |
| Solubility | Slightly soluble in DMF | [7] |
| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5][6][8] |
Synthesis and Mechanistic Considerations
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The foundational principle of this synthesis is the stepwise reaction of nucleophiles with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution due to the introduction of electron-donating groups, which increases the electron density of the ring and deactivates it towards further nucleophilic attack.[9][10][11] This characteristic allows for controlled, sequential substitutions by carefully managing the reaction temperature.[9][10][11][12]
Caption: Synthetic pathway for this compound.
Experimental Protocol (Adapted from a related synthesis):
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.[11]
-
Cool the solution to 0°C using an ice bath.[11]
-
In a separate flask, prepare a solution of the 4-formylphenyl nucleophile (e.g., 4-formylphenylboronic acid for a Suzuki-type coupling, or a corresponding organometallic reagent) and a suitable base (e.g., Diisopropylethylamine - DIEA) in the same solvent.
-
Add the nucleophile solution dropwise to the stirred cyanuric chloride solution at 0°C.
-
After the first substitution, the temperature can be gradually increased to room temperature and then to reflux to facilitate the second and third substitutions.[10][11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water to remove salts, and the organic layer is dried and concentrated.[11]
-
Purification is often achieved by column chromatography.
Spectroscopic and Analytical Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet in the range of δ 10.0-10.2 ppm corresponding to the three equivalent aldehyde protons. Aromatic protons will exhibit splitting patterns consistent with the symmetric structure.[2] |
| ¹³C NMR | A signal for the aldehyde carbon is expected around 192-194 ppm.[14][15] Other aromatic and triazine carbon signals will also be present. |
| FT-IR | A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde groups. Vibrations corresponding to the C=N bonds of the triazine ring are expected around 1550 cm⁻¹.[2] |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ is expected at an m/z of approximately 394.1.[2] |
Chemical Reactivity and Applications
The chemical behavior of this molecule is dominated by the reactivity of its aldehyde functional groups and the nature of the triazine core.
Formation of Covalent Organic Frameworks (COFs)
The most prominent application of this compound is as a trigonal building block for the synthesis of COFs.[7][] The aldehyde groups readily undergo condensation reactions with various multitopic amines to form highly ordered, porous crystalline polymers with imine linkages.[7][]
Caption: COF synthesis via condensation of the title compound with an amine linker.
These COFs exhibit high surface areas and tunable porosity, making them promising materials for:
-
Catalysis: The porous structure can host catalytic sites, and the triazine units can participate in catalytic cycles.[7][]
-
Gas Storage and Separation: The defined pore sizes allow for selective adsorption of gases.
-
Drug Delivery: The biocompatibility and high pore volume of some COFs derived from this linker are being explored for controlled drug release.
Other Potential Reactions
While COF synthesis is the primary focus, the aldehyde functionalities open the door to a range of other organic transformations:
-
Wittig Reaction: The aldehyde groups can react with phosphorus ylides to form alkenes, allowing for the synthesis of novel star-shaped molecules with extended conjugation.[17][18][19]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent will yield the corresponding secondary or tertiary amines.
-
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols, providing access to a different set of functionalized triazine-cored molecules.
The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, although the existing phenyl substituents reduce this reactivity compared to cyanuric chloride.[9][12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[8][20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[8][20]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain its stability.[5][6][8]
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.[20]
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[20]
-
Inhalation: Move to fresh air.[20]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.[8] In all cases of significant exposure, seek medical attention.
-
Conclusion
This compound is a versatile and powerful building block in the field of materials science and organic synthesis. Its rigid, symmetric structure and reactive aldehyde groups provide a pre-organized platform for the construction of highly ordered materials with tailored properties. While its application in COF chemistry is well-established, the potential for this molecule in other areas of supramolecular chemistry and drug development remains a promising avenue for future research.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
- 6. 443922-06-3|this compound|BLD Pharm [bldpharm.com]
- 7. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 12. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 13. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. C-13 NMR Spectrum [acadiau.ca]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Cornerstone Building Block for Advanced Materials
Executive Summary: This guide provides an in-depth analysis of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a pivotal organic linker in the synthesis of advanced porous materials. Characterized by a planar, C₃-symmetric structure, this molecule features a central 1,3,5-triazine core bonded to three benzaldehyde units. This unique geometry and the presence of reactive aldehyde groups make it an indispensable building block for creating crystalline, porous Covalent Organic Frameworks (COFs). This document details its molecular structure, physicochemical properties, established synthesis and purification protocols, comprehensive characterization data, and primary applications, with a focus on materials science. It is intended for researchers and professionals in chemistry, materials science, and nanotechnology.
Introduction: The Significance of a Tritopic Linker
This compound is a star-shaped aromatic aldehyde that has gained significant attention as a critical precursor for the bottom-up synthesis of highly ordered porous polymers.[1] Its structure is defined by a nitrogen-rich 1,3,5-triazine ring, which imparts thermal stability and specific electronic properties, connected to three symmetrically arranged benzaldehyde arms. These terminal aldehyde groups are reactive sites for forming strong covalent bonds, most commonly through condensation reactions with amines to create robust imine linkages.[][3]
The molecule's rigid, planar geometry is fundamental to its utility. When polymerized with complementary multitopic linkers, it directs the formation of two-dimensional (2D) or three-dimensional (3D) networks with predictable and highly ordered porous structures. These resulting materials, particularly Covalent Organic Frameworks (COFs), exhibit exceptional properties such as high surface area, permanent porosity, and outstanding thermal and chemical stability.[4][5] These characteristics make them highly valuable for applications in gas storage and separation, catalysis, sensing, and energy storage.[4][6] This guide serves as a technical resource, consolidating the essential knowledge required to synthesize, characterize, and effectively utilize this versatile molecular building block.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its C₃-symmetric, trigonal planar structure. This configuration is crucial for the formation of ordered, crystalline polymeric frameworks.
Structural Breakdown
-
Core: A central 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is electron-deficient and provides a rigid, planar anchor for the molecule.
-
Linkage: Three phenyl rings are directly bonded to the carbon atoms of the triazine core.
-
Functionality: Each phenyl ring is terminated with an aldehyde group (-CHO) at the para-position, making the molecule a "tritopic" or "three-pointed" linker. These aldehyde groups are the primary reactive sites for polymerization.
A diagram of the molecular structure is presented below.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | 4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde | [7][] |
| CAS Number | 443922-06-3 | [7] |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][7] |
| Molecular Weight | 393.39 g/mol | [1][7] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | >300°C | [1] |
| Solubility | Insoluble in water; soluble in some organic solvents | [] |
| Density | ~1.311 g/cm³ | [1] |
| Topological Polar Surface Area | 89.9 Ų | [7][] |
Synthesis and Purification
The most common and effective synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[1][9] While several variations exist, a representative and reliable protocol is detailed here.
Synthesis Rationale and Mechanism
The synthesis leverages the differential reactivity of the chlorine atoms on the cyanuric chloride core. The substitution of each chlorine atom deactivates the ring, making subsequent substitutions require progressively harsher conditions. However, for creating a symmetric molecule like this one, the goal is to replace all three chlorines with the same group in a single procedural pot. The reaction with 4-formylphenolate (the potassium salt of 4-hydroxybenzaldehyde) is a classic SₙAr (Nucleophilic Aromatic Substitution) mechanism. The phenolate acts as the nucleophile, attacking the electron-deficient carbon atoms of the triazine ring and displacing the chloride ions.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[9]
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
p-hydroxybenzaldehyde
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Potassium 4-formylphenolate:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3.0 equivalents) and potassium hydroxide (3.0 equivalents) in ethanol.
-
Stir the mixture at room temperature until a clear solution of the potassium salt is formed.
-
Remove the ethanol under reduced pressure to obtain the potassium 4-formylphenolate salt as a solid. Dry thoroughly.
-
-
Substitution Reaction:
-
In a separate three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the prepared potassium 4-formylphenolate in anhydrous DMF and add it to the dropping funnel.
-
Add the phenolate solution dropwise to the cyanuric chloride solution over 1-2 hours, maintaining the temperature at 0°C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker of cold deionized water. A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid extensively with deionized water and then with a small amount of cold ethanol to remove residual DMF and unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/water or chloroform/methanol) or by Soxhlet extraction with a solvent like acetone to remove soluble impurities.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-100°C) to yield this compound as a fine powder. A typical yield for this procedure is around 82%.[9]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target molecule.
Characterization and Quality Control
To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is required. The data presented below serve as a reference for validation.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | (300 MHz, DMSO-d₆): δ ~9.98 (s, 3H, CHO), δ ~7.96 (d, 6H, Ar-H), δ ~7.47 (d, 6H, Ar-H). The singlet at ~9.98 ppm is characteristic of the aldehyde protons. The two doublets correspond to the aromatic protons on the benzaldehyde units.[9] |
| ¹³C NMR | (100 MHz, DMSO-d₆): Peaks expected at δ ~191.8 (C=O), and in the aromatic region at δ ~172.6, 155.0, 134.1, 131.1, 122.2 ppm, corresponding to the carbons of the triazine and phenyl rings.[9] |
| FT-IR | (KBr, cm⁻¹): Strong absorption band around 1705 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Bands around 2839 and 2746 cm⁻¹ for the C-H stretch of the aldehyde. Characteristic peaks for the triazine ring and aromatic C=C stretching will also be present.[9] |
| Mass Spec. | (EI, 70 eV): A molecular ion peak [M⁺] at m/z ≈ 441 (for the oxy-linked analogue) or 393 (for the C-C linked analogue). The exact mass should align with the calculated value for C₂₄H₁₅N₃O₃ (393.1113).[7][9] |
Key Applications in Materials Science
The primary and most impactful application of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[1]
Formation of Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities. This aldehyde linker is ideal for constructing COFs via Schiff base condensation chemistry. When reacted with tritopic or ditopic amine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene or p-phenylenediamine), it forms robust and stable imine-linked 2D COFs.[]
The reaction proceeds under solvothermal conditions, often with an acid catalyst like acetic acid, to drive the formation of the crystalline framework.[4] The C₃ symmetry of the aldehyde linker and the complementary symmetry of the amine linker dictate the resulting pore structure and topology of the COF, typically leading to hexagonal porous sheets that stack to form a layered material.[10]
Caption: Polymerization of the aldehyde linker with an amine to form a COF.
Applications of Resulting COFs
The COFs synthesized from this linker have demonstrated significant potential in various fields:
-
Wastewater Treatment: The porous structure and functional surfaces of these COFs make them excellent adsorbents for removing organic dyes like methylene blue from water.[4][10]
-
Gas Storage and Separation: The high surface area and well-defined pores allow for the selective adsorption and storage of gases such as CO₂ and H₂.
-
Heterogeneous Catalysis: The framework can be functionalized with catalytic sites, or the triazine nitrogens themselves can act as basic sites, making the COFs active and stable catalysts.[][11]
-
Energy Storage: Triazine-based COFs are being explored as electrode materials in supercapacitors and batteries due to their redox activity and porous nature, which facilitates ion transport.[6]
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]
Conclusion and Future Outlook
This compound is more than just a complex organic molecule; it is a master key for unlocking a vast range of functional, crystalline materials. Its rigid, symmetric design and reactive aldehyde groups provide chemists and material scientists with a powerful tool for precision engineering at the molecular level. The resulting COFs and other porous polymers continue to push the boundaries in fields from environmental remediation to advanced energy solutions.
Future research will likely focus on creating more complex, multi-functional frameworks using this linker, exploring its potential in optoelectronics, and developing more sustainable and scalable synthesis methods to transition these remarkable materials from the laboratory to industrial applications.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 3. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde CAS number 443922-06-3
An In-depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Cornerstone Linker for Advanced Porous Materials
Authored by: A Senior Application Scientist
Foreword: In the rapidly advancing field of materials science, the design and synthesis of crystalline porous materials, such as covalent organic frameworks (COFs), represent a frontier of innovation. The ability to dictate the architecture and functionality of these materials at a molecular level has unlocked unprecedented opportunities in gas storage, catalysis, sensing, and energy applications. At the heart of this molecular engineering lies the choice of building blocks—the organic linkers that form the backbone of these ordered structures. This guide provides a comprehensive technical overview of one such pivotal linker: this compound (CAS Number: 443922-06-3). With its unique star-shaped, electron-deficient triazine core and reactive aldehyde functionalities, this molecule has emerged as a critical precursor for a new generation of high-performance materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and field-proven methodologies.
Molecular Overview and Physicochemical Properties
This compound is a star-shaped aromatic aldehyde characterized by a central 1,3,5-triazine core symmetrically linked to three benzaldehyde groups.[1] This C3-symmetric structure is fundamental to its utility in forming ordered, porous networks. The nitrogen-rich triazine ring imparts significant chemical and thermal stability to the resulting frameworks, a crucial attribute for materials intended for demanding applications.[3][4]
Structural Representation:
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| CAS Number | 443922-06-3 | [1][5] |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][5][6] |
| Molecular Weight | 393.39 g/mol | [1][5][6] |
| Melting Point | >300 °C | [1][7] |
| Density | ~1.311 g/cm³ (Predicted) | [1][7] |
| Appearance | Yellow powder/solid | [8] |
| Solubility | Slightly soluble in DMF | [7] |
| Storage Conditions | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][5][6] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The core principle involves the reaction of a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with three equivalents of a p-hydroxybenzaldehyde derivative. The causality behind this choice lies in the high reactivity of the chlorine atoms on the triazine ring towards nucleophilic attack, and the commercial availability of the starting materials.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Step-by-Step Experimental Protocol:
-
Reagents and Equipment:
-
p-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flasks, magnetic stirrer, ice bath, standard glassware
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
Preparation of Potassium 4-formylphenolate:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3.0 equivalents) in absolute ethanol.
-
Separately, dissolve potassium hydroxide (3.0 equivalents) in a minimal amount of absolute ethanol.
-
Slowly add the KOH solution to the p-hydroxybenzaldehyde solution while stirring.
-
Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the potassium salt.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the potassium 4-formylphenolate as a solid. Dry thoroughly.
-
-
Nucleophilic Substitution Reaction:
-
In a separate three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyanuric chloride (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add the previously prepared potassium 4-formylphenolate (3.0 equivalents) portion-wise to the cooled DMF solution over 30-60 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or chloroform/methanol) or by column chromatography on silica gel.
-
-
-
Self-Validating System and Causality:
-
The use of an inert atmosphere is crucial to prevent moisture from reacting with the highly electrophilic cyanuric chloride.
-
The portion-wise addition of the phenolate at low temperature helps to control the exothermic reaction and prevent side reactions.
-
Precipitation in ice-water is an effective method for isolating the water-insoluble product from the DMF solvent and inorganic salts.
-
Thorough washing is essential to remove residual DMF, which can be difficult to remove under vacuum due to its high boiling point.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized linker. The following techniques are standard in the field:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons on the benzaldehyde rings and the aldehyde proton. Based on a similar compound, 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, the aromatic protons are expected to appear as doublets around δ 7.4-8.0 ppm, and the aldehyde proton as a singlet around δ 9.9-10.0 ppm in DMSO-d₆.[9]
-
¹³C NMR will show distinct signals for the triazine ring carbons, the aromatic carbons, and the carbonyl carbon of the aldehyde group (expected around δ 190-195 ppm).[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum should display a strong absorption band around 1700-1705 cm⁻¹ corresponding to the C=O stretching of the aldehyde group.[9]
-
Bands corresponding to the C=N stretching of the triazine ring should be observable in the 1500-1600 cm⁻¹ region.
-
Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry should confirm the molecular weight of the compound (393.39 g/mol ). The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should be clearly identifiable.
-
Applications in Covalent Organic Frameworks (COFs)
The primary and most significant application of this compound is as a trigonal building block for the synthesis of 2D and 3D COFs.[1][2] The aldehyde groups readily undergo condensation reactions with amine-containing linkers to form stable imine (-C=N-) bonds, which are the cornerstone of many crystalline COFs.
Formation of Imine-Linked COFs:
Caption: General workflow for the synthesis of COFs using the triazine-aldehyde linker.
Key Advantages and Resulting COF Properties:
-
High Porosity and Surface Area: The rigid and predefined geometry of the linker leads to the formation of materials with permanent porosity and high Brunauer–Emmett–Teller (BET) surface areas.[3][4] This is critical for applications in gas storage and separation.
-
Exceptional Stability: The triazine core enhances the chemical and thermal stability of the resulting COFs compared to those made from simple benzene-based linkers.[3][4] This robustness allows them to be used in harsh chemical environments and at elevated temperatures.
-
Tunable Functionality: The pores of the COFs can be designed to have specific sizes and chemical environments by choosing amine linkers of different lengths and functionalities. This allows for the tailoring of properties for specific applications, such as selective adsorption or catalysis.[2]
-
Optoelectronic Properties: The extended π-conjugation in COFs derived from this linker can impart interesting semiconducting and photophysical properties, making them candidates for use in optoelectronic devices and photocatalysis.[3][10]
Case Studies of Derived COFs:
-
TATAE COF: Synthesized through condensation with 1,4-diaminobenzene, this imine-based microporous COF has demonstrated good catalytic activity.[11][]
-
TPTTPA-COF: Developed by reacting with a triamine linker, this COF exhibited a specific capacitance of 277.5 F g⁻¹ and excellent cycling stability, making it promising for electrochemical energy storage.[13]
-
TPT-DMBD-COF: This COF, created from the condensation with 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine, showed a large BET surface area of 279.5 m²·g⁻¹ and was effective as a porous adsorbent for removing organic dye pollutants from water.[3][4]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a molecular tool that empowers scientists to build highly ordered, functional materials from the ground up. Its unique combination of a stable triazine core, C3 symmetry, and reactive aldehyde groups makes it an indispensable linker in the field of covalent organic frameworks. The protocols and data presented in this guide offer a robust foundation for researchers to synthesize, characterize, and utilize this molecule to its full potential. As the demand for advanced materials with tailored properties continues to grow, the importance of well-designed building blocks like this triazine-tribenzaldehyde will undoubtedly increase, paving the way for innovations in sustainable technologies, advanced separation processes, and novel therapeutic delivery systems.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]
- 3. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
- 7. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- CAS#: 443922-06-3 [amp.chemicalbook.com]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 13. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TzTa)
Prepared by: Senior Application Scientist, Advanced Materials Division
Executive Summary: This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural verification and quality assessment of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, a pivotal molecular building block. Herein referred to as TzTa, this C₃-symmetric linker is fundamental to the bottom-up synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs). Ensuring the purity and precise structure of TzTa is a non-negotiable prerequisite for achieving crystalline, high-surface-area materials. This document details the theoretical basis, practical experimental protocols, and expected data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, tailored for researchers and professionals in materials science and drug development.
Introduction to this compound (TzTa)
Chemical Identity and Structure
This compound (CAS 443922-06-3) is a star-shaped aromatic aldehyde.[1] Its structure consists of a central, electron-deficient 1,3,5-triazine core symmetrically substituted with three benzaldehyde units at the 2, 4, and 6 positions.[2] This rigid, planar geometry and the presence of reactive aldehyde functional groups make it an exceptional building block, or "linker," in supramolecular chemistry and materials synthesis.[1]
Key Properties:
-
Molecular Formula: C₂₄H₁₅N₃O₃[3]
-
Molecular Weight: 393.39 g/mol [3]
-
Appearance: Typically a white to light yellow powder[2]
-
Melting Point: >300 °C[1]
Caption: Chemical structure of TzTa (C₂₄H₁₅N₃O₃).
Significance in Materials Science
TzTa is a premier building block for constructing Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with high surface areas and tunable functionalities.[4] The aldehyde groups of TzTa readily undergo condensation reactions with amine linkers to form robust imine bonds (C=N), resulting in highly ordered, porous 2D or 3D networks. These materials are at the forefront of research in gas storage, catalysis, sensing, and drug delivery.[4] The structural perfection of the final COF is directly inherited from the purity of the TzTa monomer; thus, rigorous spectroscopic validation is the critical first step in any synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework & Experimental Rationale
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For TzTa, its high degree of symmetry profoundly simplifies the resulting spectra, making it an excellent method for confirming both identity and purity.
Causality Behind Experimental Choices:
-
Solvent: TzTa exhibits poor solubility in common NMR solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for polar, aromatic compounds. In some cases, a small amount of trifluoroacetic acid (TFA) may be added to disrupt intermolecular interactions and improve signal resolution, although this can shift proton signals.[5]
-
Technique: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments are sufficient for routine characterization.
¹H NMR Analysis
The ¹H NMR spectrum of TzTa is expected to be highly defined due to the molecule's C₃ symmetry. Only three distinct proton signals are anticipated: one for the aldehyde proton and two for the aromatic protons on the benzaldehyde rings.
Expected ¹H NMR Data (300-500 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet (s) | 3H | Aldehyde (-CHO) |
| ~8.8 | Doublet (d) | 6H | Aromatic (Ha), ortho to Triazine |
| ~8.2 | Doublet (d) | 6H | Aromatic (Hb), ortho to Aldehyde |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The key diagnostic features are the 1:2:2 integration ratio and the specific multiplicities.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the TzTa sample and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean NMR tube.
-
Solubilization: Vortex the sample for 1-2 minutes. If solubility is poor, gentle heating or sonication may be applied. Ensure the solution is clear and homogeneous.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz), phase correct the spectrum, and calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon framework. Due to the molecule's symmetry, only five signals are expected for the 24 carbon atoms.
Predicted ¹³C NMR Data (75-125 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~192.5 | C=O (Aldehyde) | Characteristic downfield shift for carbonyl carbons. |
| ~171.0 | C (Triazine Ring) | Quaternary carbon in an electron-deficient aromatic heterocycle. |
| ~142.0 | C (Aromatic, C-Triazine) | Quaternary aromatic carbon attached to the triazine ring. |
| ~136.5 | C (Aromatic, C-CHO) | Quaternary aromatic carbon attached to the aldehyde group. |
| ~131.0 | CH (Aromatic) | Aromatic CH carbon ortho to the triazine linkage. |
| ~130.0 | CH (Aromatic) | Aromatic CH carbon ortho to the aldehyde group. |
Justification: The predicted shifts are based on data from structurally similar compounds, such as 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which shows key signals at δ 191.8 (C=O) and 172.6 (Triazine C).[6] The direct C-C linkage in TzTa is expected to slightly alter the shifts of the phenyl carbons compared to the ether linkage in the analogue.
Infrared (IR) Spectroscopy
Core Principles
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For TzTa, it serves as a crucial quality control check to confirm the integrity of the key aldehyde and triazine moieties.
Caption: Workflow for FT-IR analysis of TzTa.
Experimental Protocol (FT-IR, KBr Pellet)
-
Preparation: Place ~1-2 mg of TzTa and ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the two components together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the homogeneity of this mixture.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Spectral Analysis
The IR spectrum of TzTa is dominated by two characteristic absorption bands that confirm its structure.
Key IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~1700 | C=O Stretch | Aldehyde |
| ~1550 and ~1360 | C=N / C-N Stretch | 1,3,5-Triazine Ring |
| ~3050 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi resonance doublet) |
Self-Validation: The presence of a strong, sharp peak around 1700 cm⁻¹ is definitive proof of the aldehyde carbonyl group.[2] Concurrently, the absence of a broad O-H stretching band (~3200-3500 cm⁻¹) confirms that the aldehyde has not been over-oxidized to a carboxylic acid.
Mass Spectrometry (MS)
Mechanistic Overview
Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a non-volatile, solid molecule like TzTa, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required. ESI-MS is commonly used, detecting the protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
|---|
| [C₂₄H₁₅N₃O₃ + H]⁺ | 394.1186 | ~394.1 |
Trustworthiness: High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within 5 ppm of the calculated value, providing unequivocal confirmation of the elemental composition.[3]
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of TzTa (~0.1 mg/mL) in a suitable solvent mixture that is compatible with ESI, such as acetonitrile/THF or methanol/dichloromethane.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).
UV-Visible (UV-Vis) Spectroscopy
Electronic Transitions in TzTa
UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems. TzTa possesses an extended π-system, encompassing the triazine core and the three benzaldehyde arms. This structure is expected to give rise to intense absorption bands in the UV region.
-
π→π* Transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of aromatic and conjugated systems and are expected to appear as strong absorption bands.
-
n→π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen lone pairs) to antibonding π* orbitals. These are typically weaker in intensity than π→π* transitions.
While a specific spectrum for the isolated monomer is not widely published, related triazine-based frameworks show strong absorption between 250-400 nm.[7]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which TzTa is soluble, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Sample Preparation: Prepare a dilute solution of TzTa (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum of the TzTa solution, typically from 200 to 600 nm. The wavelength of maximum absorbance (λ_max) should be identified.
Summary of Spectroscopic Data
| Technique | Key Feature | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts & Integration | δ ~10.1 (s, 3H), ~8.8 (d, 6H), ~8.2 (d, 6H) | Structural Elucidation, Purity |
| ¹³C NMR | Number & Position of Signals | ~5-6 unique signals; δ ~192.5 (C=O), ~171.0 (Triazine C) | Carbon Framework Confirmation |
| FT-IR | Vibrational Bands (cm⁻¹) | ~1700 (C=O), ~1550 (C=N) | Functional Group Identification |
| Mass Spec | Molecular Ion Peak (m/z) | [M+H]⁺ ≈ 394.1 | Molecular Weight Confirmation |
| UV-Vis | Absorption Maxima (λ_max) | Strong absorption in the 250-400 nm range | Conjugation & Electronic Properties |
This multi-technique approach forms a self-validating system. A pure sample of TzTa must satisfy the criteria across all these spectroscopic methods, ensuring its suitability for the synthesis of high-quality, advanced functional materials.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. This compound | 443922-06-3 | TCI AMERICA [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a key building block in the field of materials science. This star-shaped aromatic aldehyde, with its central 1,3,5-triazine core, is pivotal in the development of advanced porous materials such as covalent organic frameworks (COFs). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and in-depth characterization analysis.
Introduction: The Significance of a Trifunctional Linker
This compound is a structurally unique molecule characterized by a planar, nitrogen-rich triazine core symmetrically substituted with three benzaldehyde moieties.[1] Its molecular formula is C₂₄H₁₅N₃O₃, and it has a molecular weight of approximately 393.39 g/mol .[1] The C₃ symmetric and trigonal planar geometry of this molecule makes it an exceptional building block, or "linker," for the bottom-up construction of highly ordered, porous crystalline materials.
The aldehyde functional groups are key to its utility, as they can readily undergo condensation reactions with amines to form stable imine linkages. This reactivity is the foundation for the synthesis of covalent organic frameworks (COFs), a class of porous polymers with applications in gas storage, separation, catalysis, and sensing.[2][3] The rigid triazine core imparts thermal and chemical stability to the resulting frameworks.[4] This guide will delve into the practical aspects of synthesizing and validating this critical molecular component.
Synthesis of this compound
The most prevalent and efficient synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the sequential displacement of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) by a phenolate.
Reaction Mechanism and Rationale
The underlying chemistry involves the reaction of cyanuric chloride with three equivalents of the potassium salt of 4-hydroxybenzaldehyde. The triazine ring in cyanuric chloride is highly electron-deficient due to the electronegativity of the nitrogen atoms and the chlorine substituents, making it highly susceptible to nucleophilic attack. The phenolate, a potent nucleophile, attacks the carbon atoms of the triazine ring, displacing the chloride ions. The reaction is typically carried out in a stepwise manner, with each successive substitution requiring slightly more forcing conditions due to the decreasing electrophilicity of the triazine ring as electron-donating phenoxy groups replace the electron-withdrawing chlorine atoms.
Experimental Protocol
This protocol is a modified procedure based on established methods.[5]
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
4-hydroxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Distilled water
Procedure:
-
Preparation of Potassium 4-formylphenolate:
-
In a round-bottom flask, dissolve 3.0 equivalents of 4-hydroxybenzaldehyde and 3.0 equivalents of potassium hydroxide in ethanol.
-
Stir the solution at room temperature for 10 minutes.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the potassium 4-formylphenolate salt as a solid.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the prepared potassium 4-formylphenolate in anhydrous DMF in a separate flask and cool the solution to 0 °C in an ice bath with stirring for 10 minutes.
-
In another flask, dissolve 1.0 equivalent of 2,4,6-trichloro-1,3,5-triazine in anhydrous DMF.
-
Slowly add the cyanuric chloride solution to the stirred potassium 4-formylphenolate solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, during which a precipitate of potassium chloride (KCl) will form.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion of the reaction, pour the reaction mixture into ice-cold distilled water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with distilled water and then with ethanol to remove any unreacted starting materials and impurities.
-
Dry the collected solid under vacuum. A typical yield for this reaction is around 82%.[1]
-
Purification
For applications in COF synthesis, high purity of the linker is paramount. The crude product can be purified by the following methods:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of DMF and water or methanol and water, to obtain a crystalline solid.[6]
-
Column Chromatography: For higher purity, column chromatography on silica gel using an eluent system such as ethyl acetate/hexane can be employed.[1]
The final product is typically a colorless or light yellow powder.[5][7]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₁₅N₃O₃ |
| Molecular Weight | 393.39 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | >300 °C |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in other common organic solvents |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
-
Aldehyde C=O stretch: A strong, sharp absorption band is expected around 1700-1705 cm⁻¹.[1][5]
-
Triazine Ring C=N vibrations: Characteristic stretching vibrations for the triazine ring typically appear around 1550 cm⁻¹.[1]
-
Aromatic C=C stretching: Multiple bands in the region of 1600-1450 cm⁻¹.
-
Aldehyde C-H stretch: Two weak bands are often observed around 2839 and 2746 cm⁻¹.[5]
Caption: Key functional groups and their expected FT-IR absorption bands.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The high symmetry of the molecule simplifies the spectra.
-
¹H NMR (in DMSO-d₆):
-
Aldehyde proton (-CHO): A sharp singlet is expected around δ 9.98-10.2 ppm.[1][5]
-
Aromatic protons: Due to the symmetry, two sets of doublets are anticipated. One doublet for the protons ortho to the aldehyde group and another for the protons meta to the aldehyde group. For instance, δ 7.95-7.98 (d, 6H) and δ 7.46-7.49 (d, 6H).[5]
-
-
¹³C NMR (in DMSO-d₆):
-
Aldehyde carbon (-CHO): The carbonyl carbon should appear significantly downfield, around δ 191.8 ppm.[5]
-
Triazine ring carbons: A signal around δ 172.6 ppm is characteristic of the carbon atoms in the triazine ring.[5]
-
Aromatic carbons: Several signals are expected in the aromatic region (δ 120-160 ppm), for example at δ 155.0, 134.1, 131.1, and 122.2 ppm.[5]
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (approximately 393.4).
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecular ion peak ([M+H]⁺) would be observed at m/z ≈ 394.4.
Overall Workflow
Caption: Workflow for the synthesis and characterization of the title compound.
Applications in Covalent Organic Frameworks (COFs)
The primary application of this compound is as a trigonal node for the construction of 2D and 3D COFs. When reacted with linear diamine or triamine linkers, it forms porous crystalline materials with a regular network of pores. These COFs have shown great promise in:
-
Wastewater Treatment: The porous structure and functional groups within the COFs make them excellent adsorbents for removing organic dyes and other pollutants from water.[2][8]
-
Energy Storage: Triazine-based COFs are being investigated for their potential in electrochemical energy storage applications due to their high surface area and redox activity.[9]
-
Gas Adsorption and Separation: The tunable pore size and chemical environment of these COFs allow for selective adsorption and separation of gases.
-
Catalysis: The ordered porous structure can host catalytic sites, leading to applications in heterogeneous catalysis.[10]
Conclusion
This guide has provided a detailed protocol for the synthesis and comprehensive characterization of this compound. The synthesis via nucleophilic aromatic substitution is robust and high-yielding. A combination of spectroscopic techniques confirms the structure and purity of the final product, which is a critical precursor for the development of advanced functional materials. The insights provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important chemical building block in their scientific endeavors.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]
- 4. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 6. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 7. 1,3,5-Triazine-2,4,6-triamine [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
Unlocking Potential: A Theoretical and Practical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a symmetrically substituted aromatic aldehyde of significant interest in materials science and medicinal chemistry. We delve into the theoretical underpinnings of its electronic structure, detailing its synthesis and characterization, and exploring its pivotal role as a versatile building block for advanced functional materials, notably Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this promising molecule.
Introduction: The Architectural Elegance of a Triazine-Cored Trimer
This compound is a star-shaped aromatic compound distinguished by a central 1,3,5-triazine ring connected to three benzaldehyde moieties.[1][2] Its molecular formula is C₂₄H₁₅N₃O₃, with a molecular weight of approximately 393.39 g/mol .[1][2] This unique C₃-symmetric architecture imparts a high degree of rigidity and pre-organized geometry, making it an exceptional building block for the bottom-up construction of highly ordered porous materials.[1] The electron-deficient nature of the triazine ring, coupled with the reactive aldehyde functional groups, dictates its chemical behavior and opens avenues for a wide array of applications, from catalysis and gas separation to the development of novel therapeutic platforms.
Theoretical Framework: Understanding the Electronic Landscape
While dedicated computational studies on this compound are not extensively reported in the literature, its electronic properties can be inferred from the nature of its constituent parts and theoretical analyses of similar triazine derivatives.
The central 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This electron deficiency is key to its role in various applications. Theoretical studies on tri-s-triazine and its derivatives using Density Functional Theory (DFT) have shown that the triazine ring maintains a planar and rigid structure, with considerable electronic conjugation that contributes to the stability of these compounds. The introduction of substituents can modulate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
In this compound, the benzaldehyde arms are connected to the triazine core. The aldehyde groups are electron-withdrawing, further influencing the overall electronic distribution. It is anticipated that the LUMO would be delocalized over the entire π-system, with significant contributions from the triazine ring, making it susceptible to nucleophilic attack. This electronic characteristic is fundamental to its reactivity in polymerization and its potential interactions with biological targets.
Synthesis and Characterization: From Precursors to Purified Product
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are sequentially substituted by a benzaldehyde-containing nucleophile. A related and well-documented procedure involves the reaction with 4-formylphenolate.
Experimental Protocol: Synthesis of a Closely Related Analogue
The following protocol is adapted from the synthesis of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which follows a similar synthetic logic.
Materials:
-
p-Hydroxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dimethylformamide (DMF)
-
2,4,6-Trichloro-1,3,5-triazine
Procedure:
-
Preparation of Potassium 4-formylphenolate: A solution of p-hydroxybenzaldehyde (3 mmol) and KOH (3 mmol) in ethanol (10 ml) is stirred for 10 minutes at room temperature.
-
The solvent is then removed under vacuum.
-
Nucleophilic Substitution: The resulting potassium salt is dissolved in DMF (5 ml) and stirred for 10 minutes.
-
This solution is then added dropwise to a solution of 2,4,6-trichloro-1,3,5-triazine (1 mmol) in DMF (5 ml) at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][2] |
| Molecular Weight | 393.39 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | >300 °C | [1] |
| Density | ~1.311 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like DMF and DMSO | |
| Storage | 2-8°C under an inert atmosphere | [1] |
Spectroscopic Data (Expected):
-
FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the aldehyde C=O stretch around 1700 cm⁻¹ and triazine ring C=N vibrations around 1550 cm⁻¹.[2]
-
¹H NMR (DMSO-d₆, δ ppm): The aldehyde protons are anticipated to appear as a singlet between 10.0 and 10.2 ppm. The aromatic protons will exhibit splitting patterns consistent with the symmetrical structure of the molecule.[2]
-
¹³C NMR (DMSO-d₆, δ ppm): Characteristic chemical shifts are expected for the aldehyde carbonyl carbon, as well as the carbons of the triazine ring and the benzaldehyde units.
Applications in Materials Science: A Cornerstone for Covalent Organic Frameworks
The most prominent application of this compound is as a trigonal building block for the synthesis of Covalent Organic Frameworks (COFs).[1] COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for a variety of applications.
Role in COF Synthesis
The three aldehyde groups of the molecule can undergo condensation reactions with multidentate amine linkers to form stable imine-linked COFs. This reaction is often reversible, which allows for the "error-checking" necessary to form a highly crystalline and ordered framework.
Example Reaction: Condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous COF.
Applications of Derived COFs
-
Catalysis: The porous and functional nature of COFs derived from this linker makes them excellent candidates for heterogeneous catalysis. The triazine units can act as catalytic sites or as anchors for catalytically active metal nanoparticles.
-
Gas Separation and Storage: The well-defined pore structure and high surface area of these COFs allow for selective adsorption and separation of gases. The nitrogen-rich framework can exhibit strong interactions with CO₂, making these materials promising for carbon capture applications.
-
Drug Delivery: The porous structure of COFs can be loaded with therapeutic agents. The high surface area allows for significant drug loading, and the pore size can be tuned to control the release kinetics. The chemical stability of the framework is also advantageous for in vivo applications.[3]
Perspective in Drug Development: A Scaffold of Untapped Potential
While direct biological studies on this compound are limited, the 1,3,5-triazine core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
-
Anticancer Activity: Many triazine derivatives have been investigated for their anticancer properties.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation. The aldehyde groups in the target molecule could potentially enhance its cytotoxicity through interactions with biological nucleophiles.
-
Antimicrobial Properties: The triazine moiety is also present in a number of antimicrobial agents. It is hypothesized that these compounds may act by disrupting microbial cell membranes or inhibiting essential metabolic pathways.[1] In vitro studies on some triazine derivatives have shown efficacy against Gram-positive bacteria.[1]
It is important to emphasize that these are potential activities based on the structural motifs present in the molecule. Further in vitro and in vivo studies are required to validate any therapeutic potential of this compound itself.
Conclusion and Future Outlook
This compound is a molecule of significant academic and industrial interest. Its rigid, symmetric structure and versatile reactivity make it a powerful tool in the hands of materials scientists for the construction of advanced functional materials like COFs. While its direct applications in drug development are yet to be fully explored, the pharmacological relevance of its core structure suggests that it may be a valuable starting point for the design of new therapeutic agents. Future research will likely focus on the development of novel COFs with tailored properties for specific applications, as well as a more thorough investigation of its biological activity profile.
References
Introduction: The Pivotal Role of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB) in Advanced Material Synthesis
An In-Depth Technical Guide to the Solubility and Stability of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB)
This compound, commonly referred to as TTB, is a star-shaped aromatic aldehyde that has garnered significant attention as a critical building block in the burgeoning field of materials science.[1][2] Its rigid, planar structure, characterized by a central 1,3,5-triazine core symmetrically linked to three benzaldehyde functionalities, makes it an exemplary precursor for the synthesis of covalent organic frameworks (COFs).[1] These highly ordered, porous crystalline polymers are at the forefront of innovation in gas storage and separation, catalysis, and optoelectronics. The precise control over the synthesis of COFs, and consequently their final properties, is intrinsically linked to the behavior of their molecular precursors in solution. Therefore, a comprehensive understanding of the solubility and stability of TTB is not merely an academic exercise but a fundamental prerequisite for the rational design and successful fabrication of advanced functional materials.
This technical guide provides a deep dive into the core physicochemical properties of TTB, focusing on its solubility in common organic solvents and its stability under various stress conditions. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical, field-proven methodologies. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge and protocols necessary to effectively utilize TTB in their research and development endeavors.
I. Physicochemical Properties of TTB: A Snapshot
A foundational understanding of the intrinsic properties of TTB is essential before delving into its solubility and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][2][3][4] |
| Molecular Weight | 393.39 g/mol | [1][2][5] |
| Appearance | Off-white to light yellow powder/crystal | [6] |
| Melting Point | >300 °C | [2] |
| Density | ~1.311 g/cm³ | [2] |
II. Solubility Profile of TTB: A Critical Parameter for COF Synthesis
The success of solvothermal synthesis of COFs is highly dependent on the choice of solvent, which in turn is dictated by the solubility of the precursors.[7] Poor solubility can impede the formation of a crystalline framework, leading to amorphous or poorly ordered materials.[8] While TTB is known to be sparingly soluble in many common organic solvents, quantitative data is often necessary for optimizing reaction conditions.
Qualitative Solubility Observations
General observations indicate that TTB exhibits slight solubility in dimethylformamide (DMF). It is practically insoluble in water.
Quantitative Solubility Determination: An Experimental Protocol
Given the limited availability of comprehensive quantitative solubility data for TTB, the following protocol provides a robust method for its determination in various organic solvents. This "shake-flask" method is a well-established technique for determining the thermodynamic equilibrium solubility of sparingly soluble compounds.[9]
Objective: To determine the saturation solubility of TTB in a given solvent at a specific temperature.
Materials:
-
This compound (TTB) powder
-
High-purity organic solvents of interest (e.g., DMF, DMSO, Dioxane, THF, NMP, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of TTB powder to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended for sparingly soluble compounds.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of TTB. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) and UV detection is a common starting point for aromatic aldehydes.[10]
-
Prepare a series of calibration standards of TTB of known concentrations.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of TTB in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of TTB in the saturated solution by taking into account the dilution factor.
-
The resulting value is the saturation solubility of TTB in that specific solvent at the tested temperature.
-
Data Presentation:
The experimentally determined solubility data should be compiled in a clear and concise table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., DMF | 25 | User Determined | User Determined |
| e.g., Dioxane | 25 | User Determined | User Determined |
| e.g., THF | 25 | User Determined | User Determined |
| e.g., NMP | 25 | User Determined | User Determined |
III. Stability Profile of TTB: Ensuring Integrity from Storage to Reaction
The chemical stability of TTB is paramount for its successful application. Degradation of the molecule can lead to the formation of impurities that may interfere with the formation of the desired crystalline framework or introduce defects into the final material. Recommended storage conditions are under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain stability.[2][5]
Potential Degradation Pathways
The structure of TTB, containing both a triazine ring and aromatic aldehyde groups, suggests several potential degradation pathways under stress conditions.
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of hydroxylated derivatives or even ring opening.[11] Studies on other triazine compounds have shown that the rate of hydrolysis is pH and temperature-dependent.[12]
-
Oxidation: The aldehyde functional groups are prone to oxidation, which would convert them into carboxylic acid moieties. This would significantly alter the reactivity of the molecule and its ability to form imine linkages in COF synthesis.
-
Photodegradation: Aromatic aldehydes and triazine rings can be susceptible to photodegradation upon exposure to UV light.[13] This can involve complex radical-mediated reactions.
Caption: Potential degradation pathways of TTB.
Forced Degradation Studies: A Protocol for Assessing Stability
Forced degradation, or stress testing, is a crucial component of understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[14][15] The following protocol outlines a systematic approach to assess the stability of TTB under various stress conditions.
Objective: To identify the potential degradation products of TTB and to determine its stability under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
TTB
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvents (e.g., acetonitrile, water)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or HPLC-MS
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of TTB in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the TTB solution with an appropriate concentration of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the TTB solution with an appropriate concentration of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the TTB solution with a solution of H₂O₂ (e.g., 3-30%) at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of TTB to dry heat in an oven at a high temperature (e.g., 105 °C) for a defined period. Also, expose a solution of TTB to heat.
-
Photolytic Degradation: Expose a solution of TTB to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark.
-
-
Analysis of Stressed Samples:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and to identify the formation of new chromophores. HPLC-MS can be used for the identification of degradation products.
-
The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete decomposition of the parent molecule.[16]
-
Data Interpretation:
-
Specificity of the Analytical Method: The HPLC method is considered stability-indicating if it can resolve the TTB peak from all the degradation product peaks.
-
Degradation Profile: The chromatograms from the different stress conditions will reveal the susceptibility of TTB to each type of stress. The percentage of degradation can be calculated by comparing the peak area of TTB in the stressed sample to that in the unstressed control.
Caption: Experimental workflow for forced degradation studies of TTB.
IV. Conclusion: A Roadmap for the Rational Use of TTB
This technical guide has provided a comprehensive overview of the solubility and stability of this compound. While inherent properties such as its high melting point and generally low solubility present challenges, a systematic and quantitative approach to understanding its behavior in solution is critical for its successful application. The experimental protocols detailed herein offer a robust framework for researchers to generate the specific data required for their experimental designs, particularly in the synthesis of covalent organic frameworks. By investing in a thorough characterization of TTB's solubility and stability, scientists can unlock its full potential as a versatile building block for the next generation of advanced materials.
V. References
-
Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. ResearchGate. --INVALID-LINK--
-
This compound | 443922-06-3 | Benchchem. Benchchem. --INVALID-LINK--
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. --INVALID-LINK--
-
Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. ResearchGate. --INVALID-LINK--
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. --INVALID-LINK--
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. --INVALID-LINK--
-
Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. --INVALID-LINK--
-
Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. --INVALID-LINK--
-
pH dependent conformational dynamics of substituted triazines. TCU Digital Repository. --INVALID-LINK--
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. --INVALID-LINK--
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. --INVALID-LINK--
-
Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. --INVALID-LINK--
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. AAPS PharmSciTech. --INVALID-LINK--
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. --INVALID-LINK--
-
Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes under visible light irradiation using In2S3 microsphere as a photocatalyst. Xi'an Taikang Biotechnology Co., Ltd. --INVALID-LINK--
-
Coupled systems for selective oxidation of aromatic alcohols to aldehydes and reduction of nitrobenzene into aniline using. Xi'an Taikang Biotechnology Co., Ltd. --INVALID-LINK--
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. --INVALID-LINK--
-
Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals. --INVALID-LINK--
-
Forced Degradation Studies Research Articles. R Discovery. --INVALID-LINK--
-
Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide:: 1. Selectivity enhancement by aliphatic. ResearchGate. --INVALID-LINK--
-
Solubility of triazine pesticides in pure and modified subcritical water. PubMed. --INVALID-LINK--
-
This compound | 443922-06-3 | Benchchem. Benchchem. --INVALID-LINK--
-
Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PubMed Central. --INVALID-LINK--
-
Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Triazine and Phenylurea. DTIC. --INVALID-LINK--
-
How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry. --INVALID-LINK--
-
1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589. PubChem. --INVALID-LINK--
-
Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3. ChemicalBook. --INVALID-LINK--
-
1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde. ChemScene. --INVALID-LINK--
-
A review on covalent organic frameworks: exploration of their growing potential as porous materials in photocatalytic applications. RSC Publishing. --INVALID-LINK--
-
Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride. ResearchGate. --INVALID-LINK--
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. --INVALID-LINK--
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. --INVALID-LINK--
-
Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography. Analyst (RSC Publishing). --INVALID-LINK--
-
Solubility Data Series. IUPAC | International Union of Pure and Applied Chemistry. --INVALID-LINK--
-
Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy. ACS Publications. --INVALID-LINK--
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206. Biosynth. --INVALID-LINK--
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University Blog Service. --INVALID-LINK--
-
CAS 443922-06-3 4,4',4"-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde. Catalysts. --INVALID-LINK--
-
Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. --INVALID-LINK--
-
Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. Nature. --INVALID-LINK--
References
- 1. Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 3. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
An In-Depth Technical Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, a key building block in modern materials science and medicinal chemistry. We will delve into its historical discovery, detail its synthesis and characterization, and explore its evolving applications, offering insights for researchers and developers in the field.
Introduction: A Star-Shaped Molecule of Significant Interest
This compound, often referred to in literature as 1,3,5-tris(4-formylphenyl)triazine (TFPT), is a highly symmetrical, star-shaped aromatic aldehyde.[1] Its structure is characterized by a central 1,3,5-triazine core symmetrically bonded to three benzaldehyde units.[1] This unique C3-symmetric geometry and the presence of reactive aldehyde functional groups have positioned it as a critical component in the synthesis of advanced porous organic materials and as a scaffold in medicinal chemistry.[1]
The emergence of this molecule is intrinsically linked to the development of covalent organic frameworks (COFs), a class of porous crystalline polymers with wide-ranging applications. The rigid, planar, and nitrogen-rich triazine core, combined with the reactive aldehyde groups, makes it an ideal building block for creating stable, porous networks with tunable properties.[2][3]
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in a single, seminal publication under this specific name. Its discovery appears to be a direct consequence of the growing interest in triazine-based materials and the need for versatile, tripodal building blocks for constructing complex molecular architectures.
The foundational chemistry for its synthesis lies in the well-established reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The sequential and controlled nucleophilic substitution of the chlorine atoms on the triazine ring is a cornerstone of triazine chemistry, a field that has been extensively explored since the 19th century.
The specific impetus for the synthesis of this tribenzaldehyde derivative likely arose with the burgeoning field of covalent organic frameworks in the early 2000s. The quest for highly ordered, porous materials necessitated the design and synthesis of rigid, geometrically defined building blocks. The C3 symmetry of the 1,3,5-triazine core and the ability of aldehydes to form stable imine linkages made molecules like this compound highly desirable.
While a definitive "discovery" paper is elusive, its use as a linker in the synthesis of COFs and other porous polymers from the mid-2000s onwards signifies its establishment as a key component in the materials chemist's toolbox.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1] |
| Molecular Weight | 393.39 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | >300 °C | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | |
| CAS Number | 443922-06-3 | [1] |
Synthesis and Characterization
The most common and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.
General Synthesis Protocol
The synthesis is typically achieved through the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with three equivalents of a 4-formylphenyl nucleophile. A common precursor is 4-hydroxybenzaldehyde, which is first deprotonated with a base to form the corresponding phenoxide.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
Nucleophile Preparation: 4-hydroxybenzaldehyde is dissolved in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF). A base (e.g., potassium carbonate or sodium hydride) is added to the solution to deprotonate the hydroxyl group, forming the potassium or sodium 4-formylphenoxide in situ.
-
Reaction with Cyanuric Chloride: A solution of cyanuric chloride in the same solvent is added dropwise to the phenoxide solution. The reaction mixture is then heated to an elevated temperature (typically around 100-150 °C) for several hours to ensure complete substitution of all three chlorine atoms.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water and other solvents like ethanol to remove impurities, and then dried under vacuum.
Characterization
The structure and purity of the synthesized this compound are confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the benzaldehyde units and the aldehyde proton. ¹³C NMR will confirm the presence of the triazine ring carbons and the carbonyl carbon of the aldehyde.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde group (around 1700 cm⁻¹), C=N stretching of the triazine ring, and C-O-C stretching if a phenoxy linkage is present.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₂₄H₁₅N₃O₃.
Key Applications
The unique structural features of this compound have led to its extensive use in several areas of materials science and chemistry.
Covalent Organic Frameworks (COFs)
This is arguably the most significant application of this molecule. Its trigonal planar geometry and the presence of three aldehyde groups make it an excellent building block for the construction of 2D and 3D COFs through the formation of imine or hydrazone linkages with amine-functionalized linkers.[2][3]
Logical Relationship in COF Synthesis:
Caption: Logical diagram illustrating the role of the tribenzaldehyde in COF synthesis.
The resulting triazine-based COFs exhibit high thermal stability, permanent porosity, and large surface areas, making them promising materials for:
-
Gas Storage and Separation: The porous structure and the nitrogen-rich framework can selectively adsorb gases like carbon dioxide.
-
Catalysis: The ordered pores can host catalytic sites, and the triazine units themselves can act as catalytic centers.
-
Sensing: The electronic properties of the COF can be modulated by the presence of analytes, leading to sensing applications.
-
Energy Storage: The high surface area and conductivity of some triazine-based COFs make them suitable for use in supercapacitors and batteries.[4]
Polymer Chemistry
Beyond COFs, this compound is used in the synthesis of other polymeric materials:
-
Crosslinking Agent: Its trifunctional nature allows it to act as a crosslinking agent to create robust polymer networks with enhanced thermal and mechanical properties.[1]
-
Dendrimers and Star-Shaped Polymers: It serves as a core molecule for the synthesis of dendrimers and star-shaped polymers, which have applications in drug delivery, catalysis, and coatings.
Medicinal Chemistry
The 1,3,5-triazine scaffold is a well-known pharmacophore found in numerous bioactive compounds. While this compound itself is primarily a building block, its derivatives are being explored for various therapeutic applications. The aldehyde groups can be readily converted to other functional groups, allowing for the synthesis of a library of compounds for biological screening. Areas of interest include:
-
Anticancer Agents: Triazine derivatives have shown promise as anticancer agents.[1]
-
Antimicrobial Agents: The triazine core is present in several antimicrobial drugs, and new derivatives are continually being investigated.[1]
Future Outlook
This compound is poised to remain a crucial molecule in the development of advanced materials. The ongoing research into COFs and other porous organic polymers will continue to drive the demand for this and related building blocks. Future research is likely to focus on:
-
Fine-tuning COF properties: By combining this linker with novel amine-containing molecules, researchers can create COFs with tailored pore sizes, functionalities, and electronic properties for specific applications.
-
Processable Materials: Developing methods to process triazine-based polymers into films and membranes will broaden their applicability in areas such as separation and electronics.
-
Biomedical Applications: Further exploration of the biological activity of derivatives of this molecule could lead to the discovery of new therapeutic agents.
Conclusion
This compound has emerged from a versatile chemical scaffold to a cornerstone in the construction of advanced functional materials. Its straightforward synthesis, high symmetry, and reactive functionality provide a powerful platform for the rational design of complex molecular architectures. As research in materials science and medicinal chemistry continues to advance, the importance of this star-shaped molecule is set to grow, paving the way for innovations in catalysis, separation, energy, and healthcare.
References
Methodological & Application
Synthesis of covalent organic frameworks using 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Abstract
This guide provides a detailed protocol for the synthesis of a highly crystalline, two-dimensional (2D) covalent organic framework (COF) from 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB). Covalent organic frameworks built from triazine-containing linkers are of significant interest due to their high nitrogen content, exceptional thermal and chemical stability, and tunable porosity, making them prime candidates for applications in catalysis, gas separation, and targeted drug delivery.[1][2][3] This document outlines the solvothermal synthesis method, explains the underlying chemical principles, provides a step-by-step experimental protocol, and details the necessary characterization and activation procedures to achieve a high-quality porous material.
Introduction: The Significance of TTA in COF Synthesis
This compound (TTA) is a C3-symmetric aromatic aldehyde that serves as a rigid, planar building block in the construction of porous crystalline polymers.[4] Its central 1,3,5-triazine core is electron-deficient and imparts significant stability to the resulting framework. When co-condensed with a complementary C3-symmetric amine linker such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), it forms a hexagonal 2D network linked by robust imine (C=N) bonds.
The synthesis relies on the principles of Dynamic Covalent Chemistry (DCC) .[5] The formation of imine bonds via Schiff base condensation is reversible, particularly under acidic catalysis. This reversibility allows for a "self-healing" or "error-correction" process during synthesis, where kinetically formed, disordered structures can revert to their monomeric units and reassemble into the more thermodynamically stable, crystalline COF structure. This is the cornerstone of achieving high crystallinity in COFs rather than amorphous polymers.
Reaction Mechanism and Design Principle
The condensation of the aldehyde groups on TTA with the amine groups on TAPB proceeds via a nucleophilic addition-elimination pathway to form imine linkages. An acid catalyst, typically acetic acid, is crucial as it protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair.
// Reactants TTA [label="TTA (Trialdehyde)\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TAPB [label="TAPB (Triamine)\n1,3,5-tris(4-aminophenyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];
// Conditions Conditions [label="Solvothermal Synthesis\n- o-Dichlorobenzene / n-Butanol\n- Acetic Acid (Catalyst)\n- 120 °C, 72 h", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];
// Intermediate Intermediate [label="Reversible Imine Bond Formation\n(Dynamic Covalent Chemistry)", shape=cds, fillcolor="#FEF7E0", fontcolor="#202124"];
// Product COF [label="Crystalline 2D COF\n(TTA-TAPB)", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections TTA -> Conditions; TAPB -> Conditions; Conditions -> Intermediate [label=" Condensation "]; Intermediate -> COF [label=" Crystallization "]; } enddot Caption: Solvothermal synthesis workflow for the TTA-TAPB COF.
Experimental Protocols
This section provides two robust methods for the synthesis of the TTA-TAPB COF: a standard solvothermal method and a faster microwave-assisted variant.
Protocol 1: Solvothermal Synthesis of TTA-TAPB COF
This method is the most common and reliable for producing high-quality, crystalline COFs.[5]
Materials:
-
This compound (TTA) (FW: 393.39 g/mol )
-
1,3,5-tris(4-aminophenyl)benzene (TAPB) (FW: 351.46 g/mol )
-
o-Dichlorobenzene (oDCB)
-
n-Butanol (nBuOH)
-
Aqueous Acetic Acid (6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Pyrex tube (heavy-walled, ~20 mL capacity)
-
Sonicator bath
-
Soxhlet extraction apparatus
-
High-vacuum line (<10⁻⁵ Torr)
Procedure:
-
Reactant Preparation: In a Pyrex tube, combine TTA (39.3 mg, 0.10 mmol) and TAPB (35.1 mg, 0.10 mmol).
-
Solvent Addition: Add 1.0 mL of o-dichlorobenzene and 1.0 mL of n-butanol to the tube. The mixed solvent system is critical; oDCB helps dissolve the aromatic monomers, while nBuOH aids in the reaction kinetics.
-
Catalyst Addition: Add 0.3 mL of 6 M aqueous acetic acid. The acid catalyzes the reversible imine condensation.
-
Homogenization: Briefly sonicate the mixture (5-10 minutes) to ensure a uniform suspension of the reactants.
-
Degassing (Critical Step): Attach the Pyrex tube to a vacuum line. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can interfere with the reaction and degrade the monomers at high temperatures.
-
Freeze the mixture by immersing the tube in liquid nitrogen until fully solid.
-
Apply a high vacuum to the tube.
-
Close the valve to the vacuum pump and thaw the mixture in a room temperature water bath. Gases will bubble out of the solution.
-
Repeat this cycle two more times.
-
-
Sealing and Reaction: After the final thaw and while under vacuum, flame-seal the neck of the Pyrex tube using a high-temperature torch.
-
Heating: Place the sealed tube in a preheated oven at 120 °C for 72 hours (3 days). During this time, a yellow precipitate will form.
-
Isolation and Washing:
-
After cooling to room temperature, carefully open the tube.
-
Collect the solid product by filtration (e.g., using a Büchner funnel with appropriate filter paper).
-
Wash the collected solid sequentially with anhydrous THF (3 x 20 mL) and anhydrous acetone (3 x 20 mL) to remove residual solvents and unreacted monomers.
-
Protocol 2: Microwave-Assisted Synthesis (MAS)
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional solvothermal methods, often leading to materials with comparable quality.
Materials:
-
Same reagents as Protocol 1.
-
10 mL microwave reaction vessel with a snap cap and stirrer bar.
-
Microwave reactor designed for chemical synthesis.
Procedure:
-
Reactant and Solvent Addition: In a microwave reaction vessel, combine TTA (39.3 mg, 0.10 mmol), TAPB (35.1 mg, 0.10 mmol), 1.0 mL of o-dichlorobenzene, 1.0 mL of n-butanol, and 0.3 mL of 6 M aqueous acetic acid. Add a small magnetic stirrer bar.
-
Sealing: Securely cap the vessel.
-
Microwave Reaction: Place the vessel in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 60 minutes, and the power to 300 W (parameters may need optimization depending on the specific reactor model).
-
Cooling and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Collect and wash the resulting solid product as described in step 8 of Protocol 1.
Post-Synthesis Activation: Unlocking Porosity
Activation is a critical step to ensure the pores of the COF are clean and accessible. Incomplete activation will lead to significantly lower surface area measurements.
Procedure:
-
Soxhlet Extraction: Place the washed COF powder in a cellulose thimble and perform a Soxhlet extraction with anhydrous THF for 24 hours. This thoroughly removes any trapped monomer or high-boiling-point solvent (oDCB).
-
Solvent Exchange: Replace the THF in the Soxhlet apparatus with anhydrous acetone and continue the extraction for another 24 hours. This step exchanges the THF with a more volatile solvent.
-
Drying and Activation: Carefully remove the powder from the thimble and transfer it to a Schlenk flask. Heat the sample to 120 °C under a dynamic high vacuum (<10⁻⁵ Torr) for at least 12 hours. The material is now considered "activated" and should be stored under an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.
// Stages AsSynth [label="As-Synthesized COF\n(Yellow Powder)", fillcolor="#FEF7E0", fontcolor="#202124"]; Washing [label="Solvent Washing\n(THF, Acetone)", fillcolor="#E8F0FE", fontcolor="#202124"]; Soxhlet [label="Soxhlet Extraction\n(Anhydrous THF)", fillcolor="#E8F0FE", fontcolor="#202124"]; Drying [label="High-Vacuum Drying\n(120 °C)", fillcolor="#E8F0FE", fontcolor="#202124"]; Activated [label="Activated COF\n(High Porosity)", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections AsSynth -> Washing; Washing -> Soxhlet; Soxhlet -> Drying; Drying -> Activated; } enddot Caption: Workflow for the post-synthesis activation of the TTA-TAPB COF.
Characterization and Expected Results
Proper characterization is essential to confirm the successful synthesis of a crystalline, porous framework.
| Technique | Purpose | Expected Result for TTA-TAPB COF |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the unit cell. | A crystalline pattern with an intense peak at a low 2θ value (~3.5-4.5°), corresponding to the (100) plane of a hexagonal lattice. Additional, less intense peaks should be observed at higher angles. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine bonds. | Disappearance of the C=O stretching band from TTA (~1700 cm⁻¹) and the N-H stretching bands from TAPB (~3300-3500 cm⁻¹). Appearance of a new C=N imine stretching band (~1620 cm⁻¹). |
| Nitrogen Adsorption-Desorption (77 K) | To determine porosity, BET surface area, and pore volume. | A Type IV isotherm, characteristic of mesoporous materials. The BET surface area should be high, typically in the range of 1500-2500 m²/g for analogous, well-activated COFs.[5] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High thermal stability, with no significant weight loss below 400 °C under an inert atmosphere. |
Troubleshooting and Field Insights
-
Low Crystallinity (Broad PXRD Peaks): This is the most common issue. Ensure the freeze-pump-thaw degassing is performed meticulously. The reaction time or temperature may need optimization. The purity of the monomers is also critical; recrystallize them if necessary.
-
Low Surface Area (<500 m²/g): This almost always points to incomplete activation. Ensure the Soxhlet extraction is thorough and that the final drying step is performed under a high vacuum at a sufficiently high temperature to remove all guest molecules from the pores.
-
Formation of Amorphous Powder: The balance between the reaction rate and crystallization is key. If the reaction is too fast, an amorphous polymer will crash out of solution. The choice of solvent and the concentration of the acid catalyst can be adjusted to modulate this rate.
Conclusion
The protocol described herein provides a reliable pathway for the synthesis of a high-quality, crystalline TTA-TAPB COF. The use of this compound as a building block yields a robust, nitrogen-rich framework with significant potential for advanced applications. By carefully controlling the reaction conditions and performing a thorough activation procedure, researchers can produce materials with the high porosity and crystallinity necessary for high-performance applications in materials science and drug development.
References
The Rising Star in Porous Polymers: A Guide to 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) in Covalent Organic Frameworks
In the ever-evolving landscape of materials science, the rational design of porous crystalline materials has opened new frontiers in catalysis, sensing, and drug delivery. Among these, Covalent Organic Frameworks (COFs) have emerged as a particularly promising class of materials due to their predictable structures, high porosity, and tunable functionality. At the heart of these intricate architectures lie the molecular building blocks, or linkers, that dictate the final properties of the COF. This guide focuses on a linker of burgeoning importance: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) .
The TTA linker is a star-shaped aromatic aldehyde featuring a central, electron-deficient 1,3,5-triazine core symmetrically connected to three benzaldehyde groups.[1] This unique C3-symmetric structure, with its rigid geometry and reactive aldehyde functionalities, makes it an exceptional candidate for the construction of highly ordered and stable 2D and 3D COFs. The nitrogen-rich triazine core imparts favorable characteristics to the resulting COFs, including enhanced stability and a high density of active sites for a range of applications.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of the TTA linker and its subsequent use in the construction of a representative imine-linked COF. We will delve into the causality behind the experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Part 1: The Cornerstone - Synthesis of the TTA Linker
The successful synthesis of a high-purity linker is paramount to achieving a crystalline and well-ordered COF. The synthesis of TTA is typically achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method offers a reliable and efficient route to connect the 4-formylphenyl groups to the central triazine core.
Protocol 1: Synthesis of this compound (TTA)
This protocol is based on the well-established Suzuki coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The reaction couples an organoboron compound (4-formylphenylboronic acid) with a halide (2,4,6-trichloro-1,3,5-triazine) in the presence of a palladium catalyst and a base.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
4-formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,4,6-trichloro-1,3,5-triazine (1.84 g, 10 mmol), 4-formylphenylboronic acid (5.25 g, 35 mmol), and potassium carbonate (6.91 g, 50 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 48 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the solid. Wash the solid with water and then with ethanol.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford the pure this compound as a white to light yellow powder.
Characterization Data for TTA:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₅N₃O₃[4] |
| Molecular Weight | 393.4 g/mol [4] |
| Appearance | White to light yellow powder[5] |
| Melting Point | >300 °C[6] |
Caption: Molecular structure of the TTA linker.
Part 2: Constructing the Framework - Synthesis of a TTA-Based COF
The true utility of the TTA linker is realized when it is polymerized with a complementary linker to form a COF. The imine condensation reaction, a reversible reaction between an aldehyde and an amine, is a robust and widely used method for COF synthesis. This reversibility allows for "error-checking" during the synthesis, leading to the formation of a crystalline, ordered framework rather than an amorphous polymer.[7]
Here, we present a protocol for the synthesis of a TTA-based COF using 1,4-phenylenediamine (also known as p-phenylenediamine, Pda) as the complementary C2-symmetric linker. The resulting COF, which we will refer to as TTA-PDA COF, is a representative 2D imine-linked framework.
Protocol 2: Solvothermal Synthesis of TTA-PDA COF
Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for producing high-quality COFs.[7][8] The choice of solvents and catalyst is crucial for controlling the reaction kinetics and promoting crystallization.
Materials:
-
This compound (TTA) (from Protocol 1)
-
1,4-phenylenediamine (Pda)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous acetic acid (6 M)
-
Pyrex tube
-
Vacuum sealing apparatus or freeze-pump-thaw setup
-
Oven or heating mantle
-
Soxhlet extraction apparatus
-
Acetone, Tetrahydrofuran (THF)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add TTA (39.3 mg, 0.1 mmol) and 1,4-phenylenediamine (16.2 mg, 0.15 mmol).
-
Solvent and Catalyst Addition: Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL). To this, add aqueous acetic acid (6 M, 0.3 mL) as a catalyst.
-
Homogenization and Degassing: Sonicate the mixture for 10 minutes to ensure a homogeneous dispersion. The tube is then flash-frozen in liquid nitrogen and degassed through three freeze-pump-thaw cycles to remove dissolved gases that could interfere with the reaction.
-
Sealing and Reaction: The Pyrex tube is sealed under vacuum. The sealed tube is then heated in an oven at 120 °C for 3 days.
-
Isolation: After cooling to room temperature, the solid precipitate is collected by filtration and washed with anhydrous acetone.
-
Purification: The crude COF is purified by Soxhlet extraction with acetone and then THF for 24 hours each to remove any unreacted monomers and oligomers.
-
Activation: The purified COF is dried under vacuum at 120 °C for 12 hours to remove residual solvent from the pores.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 443922-06-3 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The microwave-assisted solvothermal synthesis of a crystalline two-dimensional covalent organic framework with high CO2 capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in Gas Adsorption Applications
Introduction: The Architectural Advantage of a Triazine-Based Aldehyde in Porous Materials
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a highly symmetrical, star-shaped aromatic aldehyde that has emerged as a critical building block in the field of materials science.[1] Its molecular structure, featuring a central nitrogen-rich 1,3,5-triazine core connected to three benzaldehyde functionalities, provides a unique combination of rigidity, pre-defined geometry, and reactive sites.[1] These characteristics make it an exemplary precursor for the synthesis of crystalline porous materials, particularly Covalent Organic Frameworks (COFs), which have shown significant promise in applications such as gas storage and separation.[2][3]
The presence of the triazine ring imparts high thermal and chemical stability to the resulting frameworks.[3] Furthermore, the nitrogen atoms within the triazine core can act as Lewis basic sites, enhancing the affinity of the material for acidic gases like carbon dioxide (CO₂). The aldehyde groups serve as versatile handles for forming robust covalent linkages, typically imine bonds, with amine-based monomers, leading to the formation of highly ordered, porous two-dimensional or three-dimensional networks.[4][5] This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a representative COF for gas adsorption applications, detailing the synthesis protocol, characterization, and gas uptake measurement procedures.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₅N₃O₃ | [1][6] |
| Molecular Weight | 393.39 g/mol | [1][6] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | >300 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like DMF and DMSO | [7] |
| CAS Number | 443922-06-3 | [1][8] |
Synthesis of a Triazine-Based Covalent Organic Framework (COF)
This section details the synthesis of a representative imine-linked COF, designated as TFB-TAPA-COF, from this compound (TFB) and 1,3,5-tris(4-aminophenyl)benzene (TAPA). This solvothermal method is a widely adopted procedure for producing crystalline COFs with high surface areas.[5]
Experimental Workflow for TFB-TAPA-COF Synthesis
Caption: Workflow for the synthesis and activation of TFB-TAPA-COF.
Detailed Protocol for TFB-TAPA-COF Synthesis
Materials:
-
This compound (TFB)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPA)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous Acetic Acid (6 M)
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
In a Pyrex pressure tube, combine this compound and 1,3,5-tris(4-aminophenyl)benzene in a stoichiometric ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).
-
Add the aqueous acetic acid solution as a catalyst. The volume of the catalyst should be a fraction of the total solvent volume (e.g., 10%).
-
Flash-freeze the mixture in liquid nitrogen, evacuate the tube, and flame-seal it.
-
Heat the sealed tube in an oven at 120 °C for 3 days.[5]
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the collected solid thoroughly with anhydrous acetone and anhydrous THF to remove unreacted monomers and residual solvent.
-
Further purify the product by Soxhlet extraction with ethanol for 24 hours to ensure the removal of any impurities trapped within the pores.
-
Dry the purified COF powder in a vacuum oven at 80 °C overnight.
Characterization of the Synthesized COF
To confirm the successful synthesis and determine the properties of the TFB-TAPA-COF, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | Characteristic diffraction peaks corresponding to the expected COF structure.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of imine linkages. | Disappearance of the aldehyde C=O and amine N-H stretching bands, and the appearance of a new C=N stretching band around 1620-1630 cm⁻¹.[5] |
| Nitrogen Physisorption at 77 K | To determine the porosity, surface area (BET), and pore size distribution. | A type I or type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high specific surface area. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | High thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images showing the morphology of the synthesized COF particles. |
Protocol for Gas Adsorption Measurements
This protocol outlines the procedure for evaluating the gas adsorption performance of the synthesized TFB-TAPA-COF, focusing on CO₂ uptake.
Activation of the COF Sample
Proper activation is crucial to ensure that the pores are free of guest molecules (e.g., solvent, water) before the gas adsorption measurement.[9]
-
Place a precisely weighed amount of the purified COF (typically 50-100 mg) into a sample tube of a volumetric gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar) at a specific temperature (e.g., 120-150 °C) for an extended period (e.g., 12-24 hours).[10] The activation temperature should be chosen based on the thermal stability of the COF as determined by TGA.
Gas Adsorption/Desorption Isotherm Measurement
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Porous Covalent Triazine-Based Frameworks: Synthesis and Applications in Adsorption and Catalysis [cic.azaruniv.ac.ir]
- 4. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
- 8. chemscene.com [chemscene.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde in Wastewater Remediation
Introduction: A Paradigm Shift in Adsorbent Technology
The escalating challenge of water contamination necessitates the development of advanced materials for efficient and robust wastewater treatment. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, have emerged as frontrunners in this domain due to their high surface area, tunable porosity, and exceptional stability.[1][2] At the heart of many high-performing COFs lies the versatile building block: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde . This star-shaped aromatic aldehyde, with its central triazine core, serves as a critical precursor for constructing robust frameworks tailored for the capture of diverse aquatic pollutants.[3]
This comprehensive guide provides detailed protocols for the synthesis of a triazine-based COF from this compound and its subsequent application in the removal of organic dyes and heavy metals from wastewater. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying scientific principles for researchers, scientists, and drug development professionals.
Core Concept: From Aldehyde to a High-Performance Adsorbent
The primary application of this compound in wastewater treatment is as a monomer in the synthesis of COFs.[4] The aldehyde functional groups readily undergo condensation reactions with amine-containing linker molecules to form stable imine-linked frameworks. The triazine core imparts thermal and chemical stability to the resulting COF. The porous nature of the COF, with its high surface area, provides abundant active sites for the adsorption of pollutants.
Part 1: Synthesis of a Triazine-Based Covalent Organic Framework (COF)
This protocol details the synthesis of a representative imine-linked COF, designated here as TATA-COF, from this compound and 1,4-diaminobenzene.
Materials and Reagents:
-
This compound (CAS: 443922-06-3)[5]
-
1,4-Diaminobenzene (p-phenylenediamine)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous Acetic Acid (6 M)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Pyrex tube
-
Tube furnace
Protocol: Solvothermal Synthesis of TATA-COF
-
Reactant Preparation: In a Pyrex tube, combine this compound (0.2 mmol, 78.68 mg) and 1,4-diaminobenzene (0.3 mmol, 32.44 mg).
-
Solvent Addition: Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (2.0 mL) to the Pyrex tube.
-
Catalyst Introduction: Add 0.2 mL of 6 M aqueous acetic acid to the mixture. Acetic acid acts as a catalyst to promote the reversible imine bond formation, which is crucial for the formation of a crystalline COF.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Degassing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Place the sealed tube in a tube furnace and heat at 120°C for 3 days. The slow, controlled heating allows for the formation of a well-ordered, crystalline framework.
-
Isolation and Washing: After cooling to room temperature, collect the resulting solid precipitate by filtration. Wash the solid sequentially with N,N-dimethylformamide (DMF) and acetone to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified TATA-COF powder in a vacuum oven at 80°C overnight.
Characterization of TATA-COF:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful formation of the imine-linked COF is confirmed by the disappearance of the characteristic C=O stretching vibration of the aldehyde group (around 1700 cm⁻¹) from the starting material and the N-H stretching vibrations of the amine group (around 3200-3400 cm⁻¹), and the appearance of a new C=N stretching band (around 1620 cm⁻¹).[6]
-
Powder X-ray Diffraction (PXRD): A crystalline structure is indicated by the presence of sharp diffraction peaks in the PXRD pattern.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF. Triazine-based COFs typically exhibit high thermal stability, often stable up to 400-500°C.[7]
-
Scanning Electron Microscopy (SEM): SEM images reveal the morphology of the synthesized COF particles.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are used to determine the specific surface area and pore volume of the COF, which are critical parameters for its adsorption capacity.[6]
Part 2: Application of TATA-COF in Wastewater Treatment
This section provides a detailed protocol for the removal of a model organic dye, Methylene Blue (MB), from an aqueous solution using the synthesized TATA-COF.
Materials and Reagents:
-
Synthesized TATA-COF
-
Methylene Blue (MB)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
UV-Vis Spectrophotometer
-
Orbital shaker
Protocol: Batch Adsorption of Methylene Blue
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of Methylene Blue by dissolving 1.0 g of MB powder in 1 L of deionized water.
-
Working Solution Preparation: Prepare working solutions of desired concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Calibration Curve: Measure the absorbance of the working solutions at the maximum wavelength of MB (λmax ≈ 664 nm) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.[8]
-
Adsorption Experiment:
-
To a series of flasks, add a fixed amount of TATA-COF (e.g., 10 mg).
-
Add a fixed volume (e.g., 50 mL) of MB solution of a known initial concentration to each flask.
-
Adjust the pH of the solutions to the desired value (e.g., pH 7) using dilute HCl or NaOH. The pH of the solution can significantly influence the surface charge of the adsorbent and the ionization of the dye molecule, thereby affecting the adsorption efficiency.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
-
After shaking, centrifuge or filter the samples to separate the TATA-COF.
-
Measure the absorbance of the supernatant and determine the final concentration of MB using the calibration curve.
-
-
Calculation of Adsorption Capacity: The amount of MB adsorbed per unit mass of TATA-COF at equilibrium (qe, mg/g) can be calculated using the following equation: qe = (C0 - Ce) * V / m Where:
-
C0 is the initial concentration of MB (mg/L)
-
Ce is the equilibrium concentration of MB (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the TATA-COF (g)
The removal efficiency (%) can be calculated as: Removal Efficiency (%) = ((C0 - Ce) / C0) * 100
-
Adsorption Mechanism
The removal of pollutants by triazine-based COFs is governed by a combination of mechanisms:
-
Porosity and High Surface Area: The porous structure provides a large surface area for the physical adsorption of pollutant molecules.[9]
-
Electrostatic Interactions: The nitrogen-rich triazine rings and the overall framework can possess a surface charge that interacts electrostatically with charged pollutant molecules. For instance, the framework can attract cationic dyes like Methylene Blue.[10]
-
π-π Stacking: The aromatic nature of both the COF and many organic pollutants facilitates π-π stacking interactions, contributing to the adsorption process.
-
Lewis Acid-Base Interactions: The electron-rich nitrogen and oxygen atoms in the COF can act as Lewis bases, interacting with electron-deficient pollutants (Lewis acids).[10]
Data Presentation: Performance of Triazine-Based COFs
The following table summarizes the reported adsorption capacities of various triazine-based COFs for different pollutants.
| COF Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |
| TPT-DMBD-COF | Methylene Blue | Not specified, but effective removal shown | [6] |
| Cationic Triazine-based COF | Methyl Orange | 196.08 | [4] |
| Sulfhydryl-modified COF | Mercury (Hg²⁺) | 1283 | [11] |
| Amide-based COF | Lead (Pb²⁺) | 185.7 | [11] |
| DHTP-TPB COF | Lead (Pb²⁺) | 154.3 | [12] |
Regeneration and Reusability
A key advantage of COF-based adsorbents is their potential for regeneration and reuse, which is crucial for practical and cost-effective applications. The regeneration process aims to desorb the captured pollutants without damaging the COF structure.
Protocol: Regeneration of TATA-COF
-
Desorption: After the adsorption experiment, the MB-loaded TATA-COF is collected by filtration.
-
Solvent Washing: The COF is washed with a suitable solvent, such as ethanol or methanol, to desorb the Methylene Blue. Sonication can aid in this process.
-
Drying: The regenerated TATA-COF is then dried in a vacuum oven.
-
Reuse: The regenerated adsorbent can be used for subsequent cycles of pollutant removal. Studies have shown that some COFs can be reused for multiple cycles without a significant loss in adsorption capacity.[13]
Visualizing the Workflow and Logic
Experimental Workflow
References
- 1. Amorphous tetrazine–triazine-functionalized covalent organic framework for adsorption and removal of dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress of covalent organic frameworks membranes: Design, synthesis, and application in water treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis strategies of covalent organic frameworks and advances in their application for adsorption of heavy metal and radionuclide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Removal of heavy metals by covalent organic frameworks (COFs): A review on its mechanism and adsorption properties - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Removal of PFAS from Water Using Surface-Modified Regenerable Quaternized Chitosan Hydrogels [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effective remediation of Pb2+ polluted environment by adsorption onto recyclable hydroxyl bearing covalent organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Perspective on the Application of Covalent Organic Frameworks for Detection and Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Advanced Polymers from 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: A Detailed Guide
Introduction: The Significance of Triazine-Based Aldehydes in Polymer Science
The star-shaped aromatic aldehyde, 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA), has emerged as a pivotal building block in the realm of materials science and polymer chemistry.[1] Its rigid, C3-symmetric structure, featuring a central 1,3,5-triazine core appended with three benzaldehyde functionalities, makes it an exceptional monomer for the construction of highly ordered, porous polymers.[1] The nitrogen-rich triazine core imparts enhanced thermal stability and unique electronic properties to the resulting polymeric frameworks.[1]
This guide provides a comprehensive overview of the synthesis of TTA and its subsequent polymerization into advanced materials, with a particular focus on Covalent Organic Frameworks (COFs). The protocols detailed herein are designed for researchers and professionals in materials science, chemistry, and drug development, offering both theoretical insights and practical, step-by-step instructions. The applications of these polymers are vast, ranging from gas storage and separation to catalysis and wastewater treatment.[2]
Part 1: Synthesis of the Monomer - this compound (TTA)
The synthesis of TTA is typically achieved through a nucleophilic aromatic substitution reaction, where the chlorine atoms of cyanuric chloride are displaced by a benzaldehyde-containing nucleophile. While several variations exist, a common and effective strategy involves the reaction with a protected or pre-formed 4-formylphenolate. An alternative and widely used approach for creating C-C bonds in such systems is the Suzuki coupling reaction between cyanuric chloride and 4-formylphenylboronic acid. Below is a representative protocol based on established synthetic strategies for related triazine compounds.[3]
Reaction Scheme: Synthesis of a TTA Analog
Caption: Synthesis of a TTA analog via nucleophilic substitution.
Detailed Protocol: Synthesis of 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde
This protocol is for a structurally similar analog and serves as a foundational method that can be adapted for TTA synthesis.[3]
Materials:
-
Cyanuric chloride (1.0 eq)
-
p-Hydroxybenzaldehyde (3.0 eq)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of Potassium 4-formylphenolate:
-
In a round-bottom flask, dissolve p-hydroxybenzaldehyde in ethanol.
-
Separately, dissolve potassium hydroxide in ethanol.
-
Slowly add the KOH solution to the p-hydroxybenzaldehyde solution with stirring.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the potassium salt.
-
Remove the ethanol under reduced pressure to obtain the potassium 4-formylphenolate as a solid.
-
-
Synthesis of the Triazine Core:
-
In a separate three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve cyanuric chloride in anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Dissolve the prepared potassium 4-formylphenolate in anhydrous DMF.
-
Slowly add the potassium 4-formylphenolate solution to the cyanuric chloride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water and then with ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield the final product as a colorless powder.
-
Expected Yield: ~82%[4]
Characterization:
-
FTIR (KBr, cm⁻¹): 2839, 2746 (aldehyde C-H), 1705 (aldehyde C=O).[4]
-
¹H NMR (300 MHz, DMSO-d₆): δ 9.98 (s, 3H, CHO), 7.95–7.98 (d, 6H, Ar-H), 7.46–7.49 (d, 6H, Ar-H).[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 191.8, 172.6, 155.0, 134.1, 131.1, 122.2.[4]
-
Mass Spectrometry (EI, 70 eV): m/z (%) 441 [M⁺].[4]
Part 2: Synthesis of Polymers from TTA
The trifunctional nature of TTA makes it an ideal candidate for forming cross-linked, porous polymers through condensation reactions with complementary multi-functional monomers. The most common application is in the synthesis of Covalent Organic Frameworks (COFs), where the reversible formation of imine bonds under acidic catalysis allows for the growth of highly crystalline materials.[5]
General Reaction Scheme: Imine-Linked COF Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note and Detailed Protocols for the Solvothermal Synthesis of a 2D Imine-Linked Covalent Organic Framework from 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Precision of Triazine-Based Covalent Organic Frameworks
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, hereafter referred to as TATA, is a C3-symmetric aromatic aldehyde that serves as a pivotal building block in the burgeoning field of materials science. Its rigid, planar structure, and the strategic placement of three aldehyde functionalities make it an exceptional monomer for the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs). These materials are synthesized through reactions that form strong covalent bonds, leading to robust and stable structures.
The primary application of TATA is in the synthesis of imine-linked COFs through Schiff base condensation reactions. The dynamic nature of imine bond formation allows for a "self-healing" process during synthesis, which is crucial for achieving the high degree of crystallinity that defines COFs. The resulting triazine-containing frameworks are of significant interest due to their exceptional thermal and chemical stability, permanent porosity, and the nitrogen-rich backbone, which can be exploited for applications in gas storage and separation, catalysis, sensing, and optoelectronics.
This application note provides a comprehensive guide to the experimental setup for reactions involving TATA, with a specific focus on the solvothermal synthesis of a 2D imine-linked COF. We will delve into the causality behind the experimental choices, provide a detailed, step-by-step protocol, and discuss the essential characterization techniques to validate the successful synthesis of the target framework.
Causality of Experimental Design: A Rationale for the Solvothermal Synthesis of TATA-PDA COF
The synthesis of a crystalline COF from TATA and a linear diamine linker, such as p-phenylenediamine (PDA), is a thermodynamically controlled process. The choice of a solvothermal method, employing a sealed reaction vessel at elevated temperatures, is critical for several reasons:
-
Enhanced Reaction Kinetics and Reversibility: The elevated temperature increases the rate of the reversible imine condensation reaction. This dynamic equilibrium allows for the correction of defects in the growing framework, leading to a more ordered and crystalline material.
-
Improved Solubility of Monomers: The organic solvents used in the synthesis may not fully dissolve the monomers at room temperature. Heating the reaction mixture ensures sufficient solubility of TATA and PDA to allow for a homogeneous reaction environment, which is essential for the formation of a uniform framework.
-
Control over Nucleation and Growth: The solvothermal conditions can be finely tuned (temperature, reaction time) to control the nucleation and growth of the COF crystals. This control is paramount for obtaining a material with a desirable particle size and morphology.
-
Catalyst-Free Approach: Many imine-linked COFs can be synthesized without the need for an external catalyst, relying on the inherent reactivity of the aldehyde and amine functional groups at elevated temperatures. This simplifies the reaction setup and purification process.
The selection of a suitable solvent system is also a critical parameter. A mixture of polar aprotic solvents, such as 1,4-dioxane and mesitylene, is often employed. This combination provides a good balance of monomer solubility and a high boiling point to reach the desired reaction temperature.
Experimental Workflow for TATA-PDA COF Synthesis
The overall workflow for the synthesis and characterization of the TATA-PDA COF is depicted in the following diagram:
Caption: Figure 1. Experimental workflow for the synthesis and characterization of TATA-PDA COF.
Detailed Protocol: Solvothermal Synthesis of TATA-PDA COF
This protocol details the synthesis of a 2D imine-linked COF from this compound (TATA) and p-phenylenediamine (PDA).
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| This compound (TATA) | 443922-06-3 | 393.39 | >97% | Sigma-Aldrich |
| p-Phenylenediamine (PDA) | 106-50-3 | 108.14 | >99% | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | >99.8% | Sigma-Aldrich |
| Mesitylene (anhydrous) | 108-67-8 | 120.19 | >98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | HPLC | Fisher Scientific |
| Acetone | 67-64-1 | 58.08 | HPLC | Fisher Scientific |
| Ethanol | 64-17-5 | 46.07 | Anhydrous | Fisher Scientific |
Equipment:
-
Pyrex tube (e.g., 10 mm outer diameter, 150 mm length)
-
Schlenk line or high-vacuum manifold
-
Liquid nitrogen Dewar
-
Butane or propane torch for flame sealing
-
Oven capable of maintaining 120 °C
-
Sintered glass funnel
-
Soxhlet extraction apparatus
-
Vacuum oven
Step-by-Step Procedure:
-
Monomer Preparation: In a Pyrex tube, combine this compound (TATA) (39.3 mg, 0.1 mmol) and p-phenylenediamine (PDA) (16.2 mg, 0.15 mmol).
-
Solvent Addition: To the Pyrex tube containing the monomers, add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Degassing: Attach the Pyrex tube to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture. This is crucial to remove dissolved oxygen, which can interfere with the reaction.
-
Flame Sealing: While the tube is under high vacuum, carefully flame-seal the Pyrex tube using a torch.
-
Solvothermal Reaction: Place the sealed tube in a preheated oven at 120 °C for 3 days. A fine, pale yellow powder should precipitate out of the solution during this time.
-
Product Collection: After 3 days, remove the tube from the oven and allow it to cool to room temperature. Carefully open the tube and collect the solid product by filtration through a sintered glass funnel.
-
Purification - Washing: Wash the collected solid sequentially with anhydrous tetrahydrofuran (THF) (3 x 10 mL) and anhydrous acetone (3 x 10 mL) to remove any unreacted monomers and oligomeric species.
-
Purification - Soxhlet Extraction: Transfer the washed powder to a cellulose thimble and perform Soxhlet extraction with THF for 24 hours, followed by ethanol for another 24 hours. This step is critical for removing any residual impurities trapped within the pores of the COF.
-
Activation: After Soxhlet extraction, collect the purified COF and dry it under vacuum at 150 °C for 12 hours. This activation step removes the solvent molecules from the pores, making them accessible for subsequent applications and characterization. The final product should be a pale yellow powder.
Quantitative Data Summary
| Parameter | Value |
| TATA amount | 39.3 mg (0.1 mmol) |
| PDA amount | 16.2 mg (0.15 mmol) |
| Solvent System | 1,4-Dioxane:Mesitylene (1:1 v/v) |
| Total Solvent Volume | 2.0 mL |
| Reaction Temperature | 120 °C |
| Reaction Time | 72 hours (3 days) |
| Expected Yield | ~70-80% |
| Appearance | Pale yellow powder |
| Expected BET Surface Area | > 1000 m²/g (literature values for similar COFs) |
Characterization and Validation of TATA-PDA COF
The successful synthesis and structural integrity of the TATA-PDA COF must be confirmed through a suite of characterization techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the imine linkage. The disappearance of the characteristic C=O stretching vibration from the aldehyde (~1700 cm⁻¹) and the N-H stretching vibrations from the amine (~3300-3400 cm⁻¹) are indicative of a complete reaction. The appearance of a new C=N stretching band around 1620 cm⁻¹ confirms the formation of the imine bond.
-
Powder X-ray Diffraction (PXRD): PXRD is the most critical technique for confirming the crystallinity and long-range order of the COF. A successful synthesis will yield a PXRD pattern with sharp, well-defined diffraction peaks. The positions of these peaks can be compared to a simulated pattern based on a proposed crystal structure (e.g., a 2D hexagonal lattice with an eclipsed or staggered stacking arrangement) to confirm the formation of the desired framework.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and porosity of the COF. A type I or type IV isotherm is typically observed for microporous or meso/microporous materials, respectively. A high BET surface area is a key indicator of a porous and well-defined framework.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the COF. A high decomposition temperature (often above 400 °C) is a hallmark of the robust covalent framework.
Mechanism of Imine Condensation in COF Synthesis
The formation of the imine-linked TATA-PDA COF proceeds through a Schiff base condensation reaction. The mechanism involves a two-step process:
-
Nucleophilic Attack and Hemiaminal Formation: The nitrogen atom of the amine group in PDA acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group in TATA. This results in the formation of a tetrahedral intermediate known as a hemiaminal.
-
Dehydration to Form Imine: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine linkage. This step is often the rate-determining step and can be facilitated by the acidic conditions that may be generated in situ or by the addition of a catalytic amount of a weak acid.
The reversibility of this reaction is key to the "error-checking" mechanism that allows for the formation of a highly crystalline COF.
Caption: Figure 2. Mechanism of Imine Condensation.
Conclusion
This compound is a versatile and powerful building block for the construction of highly ordered and porous covalent organic frameworks. The solvothermal synthesis protocol provided in this application note offers a reliable method for the preparation of a 2D imine-linked COF with high crystallinity and porosity. The detailed explanation of the experimental rationale and the comprehensive characterization plan will enable researchers to successfully synthesize and validate these advanced materials for a wide range of applications in science and technology.
Application Notes and Protocols for the Characterization of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde-Based Materials
Introduction: The Significance of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) in Advanced Materials
This compound, hereafter referred to as TTA, is a star-shaped aromatic aldehyde distinguished by a central 1,3,5-triazine core symmetrically functionalized with three benzaldehyde groups.[1][2] This unique molecular architecture, with its C3 symmetry and reactive aldehyde functionalities, renders it an exceptional building block, or "tritopic linker," for the synthesis of advanced porous materials.[1] Primarily, TTA is a critical precursor for the bottom-up synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) through reactions such as Schiff base condensation with multitopic amines.[3][4][5] The resulting materials are characterized by high thermal stability, permanent porosity, and a crystalline structure, making them highly promising for applications in gas storage and separation, catalysis, sensing, and optoelectronics.[6][7]
The precise control over the structure and properties of TTA-based materials is paramount to their function. Therefore, a rigorous and multi-faceted characterization approach is essential to validate the intended structure, and to understand its morphology, porosity, and stability. This guide provides an in-depth overview and detailed protocols for the essential characterization techniques tailored for researchers, scientists, and drug development professionals working with TTA-based materials.
I. Structural Characterization: Elucidating Covalent Linkages and Crystallinity
The foundational analysis of any newly synthesized TTA-based material involves confirming the formation of the desired covalent bonds and assessing the degree of structural order. This is primarily achieved through a combination of spectroscopic and diffraction techniques.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and indispensable tool for confirming the successful formation of the polymeric framework. By monitoring the vibrational frequencies of functional groups, one can track the consumption of reactants and the appearance of new bonds. In the context of TTA-based COFs formed via Schiff base condensation with an amine linker, the key spectral event is the disappearance of the C=O stretching vibration from the aldehyde groups of TTA and the N-H stretching of the amine, coupled with the emergence of the C=N stretching vibration of the newly formed imine linkage.[8][9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a KBr pellet: Mix ~1-2 mg of the dried TTA-based material with ~100-200 mg of dry, spectroscopic grade KBr.
-
Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Expert Insight: Incomplete grinding can lead to scattering effects and a sloping baseline. Ensure the pellet is transparent to translucent for optimal results.
-
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹, accumulating at least 32 scans to ensure a good signal-to-noise ratio.
-
-
Data Interpretation:
-
TTA Reactant: Look for the characteristic C=O stretching band of the aldehyde group around 1705 cm⁻¹.[10]
-
Amine Reactant: Identify the N-H stretching vibrations, typically in the 3200-3400 cm⁻¹ region.
-
TTA-based Polymer: Confirm the significant reduction or complete disappearance of the C=O and N-H bands. The successful formation of the imine linkage is marked by the appearance of a new C=N stretching band, typically in the 1590-1690 cm⁻¹ range.[11][12] The presence of a broad peak around 1593–1569 cm⁻¹ can also confirm the triazine ring.[3]
-
B. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: While FTIR confirms the presence of functional groups, solid-state NMR (ssNMR) provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹H), confirming the structure of the polymeric backbone.[13] Cross-polarization magic-angle spinning (CP/MAS) is a standard technique used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in sharper spectral lines.[14]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is thoroughly dried under vacuum to remove any trapped solvents, which can interfere with the measurement.
-
Pack the powdered sample (typically 50-100 mg) into a zirconia rotor (e.g., 4 mm).
-
-
Data Acquisition (¹³C CP/MAS):
-
Perform the experiment on a high-field solid-state NMR spectrometer.
-
Use a typical MAS rate of 10-15 kHz.
-
Optimize the contact time for cross-polarization (typically 1-2 ms) to maximize signal intensity.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample.
-
-
Data Interpretation:
-
TTA Reactant: The aldehyde carbon will have a characteristic resonance around 191.8 ppm.[10]
-
TTA-based Polymer: The disappearance of the aldehyde peak and the appearance of a new peak corresponding to the imine carbon (C=N) at approximately 146-159 ppm confirms the formation of the framework.[12][14] Carbons of the triazine ring typically appear around 170-172 ppm.[11][15] Aromatic carbons from the benzaldehyde moieties will be observed in the 120-140 ppm region.
-
C. Powder X-Ray Diffraction (PXRD)
Principle & Rationale: PXRD is the most critical technique for verifying the long-range periodic order and crystallinity of COFs.[16] The diffraction pattern, a plot of scattering intensity versus the scattering angle (2θ), serves as a fingerprint of the crystalline structure. The positions of the diffraction peaks are related to the unit cell parameters, while the peak widths can provide information about the crystallite size and defect density.[17]
Experimental Protocol:
-
Sample Preparation:
-
Gently grind the dried powder sample to ensure a random orientation of the crystallites.
-
Mount the powder on a low-background sample holder (e.g., a zero-diffraction silicon plate).
-
-
Data Acquisition:
-
Use a diffractometer with a monochromatic X-ray source (typically Cu Kα, λ = 1.54 Å).
-
Scan a 2θ range typically from 2° to 40°. A lower starting angle is crucial for observing the characteristic low-angle peaks of porous COFs, which correspond to the large d-spacings of the ordered pore structures.[17]
-
Use a slow scan speed (e.g., 0.5-1°/min) to obtain high-quality data.
-
-
Data Interpretation:
-
Crystallinity: The presence of sharp, well-defined Bragg peaks indicates a crystalline material. Broad, diffuse humps are characteristic of amorphous materials.[3]
-
Structural Identification: The experimental PXRD pattern should be compared with a simulated pattern generated from a proposed crystal structure. A good match between the peak positions confirms the structural model.
-
Pawley or Rietveld Refinement: These computational methods are used to refine the unit cell parameters and, in the case of Rietveld refinement, the atomic positions, to achieve the best fit between the experimental and calculated patterns.[16][17] It is important to note that due to the inherent disorder in many COFs, achieving a perfect Rietveld fit can be challenging.[16]
-
II. Morphological and Porosity Characterization
Understanding the particle morphology, size, and the nature of the porous network is crucial for applications involving diffusion, accessibility of active sites, and material processing.
A. Electron Microscopy (SEM & TEM)
Principle & Rationale: Scanning Electron Microscopy (SEM) provides information about the surface morphology, particle size, and shape of the TTA-based material. Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of the internal structure, including the ordered pore channels if the resolution is sufficient.
Experimental Protocols:
-
SEM:
-
Mount a small amount of the powder sample onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Image the sample at various magnifications using an accelerating voltage of 5-15 kV.
-
-
TEM:
-
Disperse a very small amount of the sample in a volatile solvent (e.g., ethanol) by sonication.
-
Drop-cast a single drop of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
Image the sample at a high accelerating voltage (e.g., 100-200 kV).
-
B. Nitrogen Sorption Analysis
Principle & Rationale: Nitrogen physisorption at 77 K is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials.[18][19] The amount of nitrogen gas adsorbed by the material is measured as a function of relative pressure, generating an adsorption-desorption isotherm. The shape of the isotherm provides qualitative information about the pore structure (microporous vs. mesoporous).[20]
Experimental Protocol:
-
Sample Preparation (Degassing):
-
Place a known mass of the sample (typically 50-100 mg) in a sample tube.
-
Heat the sample under high vacuum (a process called degassing) to remove any adsorbed moisture and solvent from the pores. A typical degassing condition for COFs is 120-150 °C for at least 12 hours.[18]
-
Causality: Inadequate degassing will lead to an underestimation of the surface area and pore volume as residual molecules will block adsorption sites.
-
-
Data Acquisition:
-
Transfer the sample tube to the analysis port of the sorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Measure the nitrogen adsorption and desorption over a relative pressure (P/P₀) range from ~10⁻³ to 0.99.[18]
-
-
Data Analysis and Interpretation:
| Parameter | Calculation Method | Interpretation |
| Specific Surface Area | Brunauer-Emmett-Teller (BET) | Calculated from the linear region of the adsorption isotherm (typically P/P₀ = 0.05-0.3). Provides a measure of the total surface area accessible to the nitrogen molecules.[21] |
| Total Pore Volume | Single point | Estimated from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99). |
| Pore Size Distribution | Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT) | These models provide a more accurate representation of the pore size distribution for microporous and mesoporous materials compared to older methods like Barrett-Joyner-Halenda (BJH).[18] |
-
Isotherm Type: The shape of the isotherm is classified according to the IUPAC recommendations. TTA-based COFs often exhibit Type I isotherms (characteristic of microporous materials) or a combination of Type I and Type IV (indicating the presence of both micropores and mesopores).[20]
III. Thermal Stability Assessment
A. Thermogravimetric Analysis (TGA)
Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22] It is used to determine the thermal stability of the TTA-based polymer, identifying the temperature at which it begins to decompose. This is a critical parameter for applications that may involve elevated temperatures.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of the dried sample (5-10 mg) into a TGA pan (typically platinum or alumina).
-
-
Data Acquisition:
-
Data Interpretation:
-
The resulting TGA curve plots mass (%) versus temperature.
-
An initial weight loss at temperatures below ~150 °C is typically due to the evaporation of trapped solvent or water.[3]
-
The onset of a significant weight loss at higher temperatures indicates the decomposition of the polymer framework. TTA-based porous polymers often exhibit high thermal stability, with decomposition temperatures exceeding 350-400 °C.[3][11][15]
-
IV. Visualizing the Characterization Workflow
A logical and comprehensive workflow is crucial for the efficient and thorough characterization of TTA-based materials. The following diagram illustrates the interconnectedness of the techniques described.
Caption: Workflow for the comprehensive characterization of TTA-based materials.
V. Integrated Data Analysis: Building a Complete Material Profile
No single technique provides a complete picture of a TTA-based material. The true strength of characterization lies in the synergistic interpretation of data from all analyses.
Caption: Integration of multiple characterization techniques for a holistic material profile.
For example, PXRD data may confirm a highly crystalline structure with a specific unit cell. Nitrogen sorption analysis can then quantify the porosity that arises from this ordered structure, providing the experimental surface area and pore volume. FTIR and ssNMR confirm that this crystalline, porous material is indeed held together by the intended imine covalent bonds. Finally, TGA and SEM provide crucial information on the material's operational limits (thermal stability) and its physical form (morphology), which are vital for designing its integration into functional devices or processes. This integrated approach ensures a thorough and reliable understanding of the synthesized TTA-based material, which is the cornerstone of reproducible and high-impact scientific research.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 5. Novel imine-linked covalent organic frameworks: preparation, characterization and application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. High-field and fast-spinning 1H MAS NMR spectroscopy for the characterization of two-dimensional covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nitrogen sorption isotherms: Significance and symbolism [wisdomlib.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. polymersolutions.com [polymersolutions.com]
The Synthesis and Application of Triazine-Based Imine-Linked Covalent Organic Frameworks for Advanced Drug Delivery Systems
Introduction: A New Paradigm in Porous Materials for Therapeutic Application
The condensation reaction between the planar, tripodal aldehyde, 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde, and various diamine linkers represents a cornerstone in the synthesis of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs). These materials, built from light elements like carbon, nitrogen, and oxygen, are emerging as exceptional candidates for a multitude of applications, including catalysis, gas storage, and notably, in the realm of drug development. The inherent properties of triazine-based COFs—specifically their high surface area, tunable porosity, and chemical stability—make them ideal nanocarriers for therapeutic agents.
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of these remarkable materials. We will delve into the mechanistic underpinnings of the Schiff base condensation reaction that forms the backbone of these frameworks and provide detailed, field-proven protocols for their synthesis and subsequent use in drug loading and controlled release studies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of these advanced materials.
Part 1: The Chemistry of Formation - The Schiff Base Condensation
The formation of imine-linked COFs is predicated on the Schiff base reaction, a reversible condensation of a primary amine with an aldehyde to form an imine (a compound containing a carbon-nitrogen double bond). This reaction is fundamental to the successful synthesis of crystalline and porous COFs.
The mechanism proceeds in two main, acid-catalyzed steps:
-
Nucleophilic Addition: The nitrogen atom of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tribenzaldehyde. This forms a hemiaminal intermediate. The presence of an acid catalyst can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating this attack.[1][2]
-
Dehydration: The hemiaminal then undergoes dehydration, where the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms the carbon-nitrogen double bond, yielding the stable imine linkage.[1][2]
The reversibility of this reaction is crucial for the "error-checking" and self-healing processes that lead to the formation of a highly ordered, crystalline COF structure rather than an amorphous polymer.
Visualizing the Reaction Pathway
Caption: Mechanism of Imine-Linked COF Formation.
Part 2: Synthesis Protocols for Triazine-Based COFs
The choice of synthetic methodology can significantly impact the crystallinity, porosity, and ultimately, the performance of the resulting COF. Below are two detailed protocols: a traditional solvothermal method and a more recent, environmentally benign aqueous-based synthesis.
Protocol 1: Solvothermal Synthesis of a Triazine-Diamine COF
This method is a robust and widely used approach for generating highly crystalline COFs.
Materials:
-
This compound (TATB)
-
1,4-Phenylenediamine (PDA) or other suitable diamine
-
Solvent mixture: 1,4-Dioxane and Mesitylene (1:1 v/v)[3]
-
Aqueous acetic acid (6 M)[4]
-
Pyrex tube
-
Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) for washing
Procedure:
-
In a Pyrex tube, combine this compound and the chosen diamine linker (e.g., 1,4-phenylenediamine) in a 2:3 molar ratio.
-
Add the solvent mixture of 1,4-dioxane and mesitylene.
-
Add 0.2 mL of 6 M aqueous acetic acid as a catalyst.[4]
-
Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the reactants.
-
Seal the Pyrex tube under vacuum.
-
Place the sealed tube in an oven and heat at 120 °C for 3 days.
-
After cooling to room temperature, a solid precipitate should be visible.
-
Collect the solid product by filtration and wash thoroughly with acetone and DMF.[4]
-
Purification and Activation:
-
Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.[4]
-
Activate the purified COF by heating under vacuum at 120 °C overnight. This step is crucial to remove any guest solvent molecules from the pores.
-
Protocol 2: Rapid, Room-Temperature Aqueous Synthesis
This green chemistry approach offers a faster and more environmentally friendly alternative to solvothermal methods.[5]
Materials:
-
This compound (TATB)
-
Diamine linker (e.g., Benzidine)
-
Deionized water
-
Acetic acid (concentrated)
-
Acetone for washing
Procedure:
-
In a glass vial, suspend the this compound in a solution of acetic acid and deionized water. The concentration of acetic acid is a critical parameter and may require optimization.[5]
-
In a separate vial, dissolve the diamine linker in deionized water.
-
Add the diamine solution dropwise to the aldehyde suspension with vigorous stirring at room temperature.
-
A precipitate should form rapidly, often within minutes.[5]
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete polymerization.
-
Collect the solid product by filtration.
-
Wash the product with deionized water and then with acetone to remove unreacted starting materials and acetic acid.
-
Dry the purified COF in a vacuum oven at 70 °C overnight.
| Parameter | Solvothermal Synthesis | Aqueous Synthesis |
| Temperature | 120 °C | Room Temperature |
| Time | 3 days | 1-2 hours |
| Solvents | Dioxane, Mesitylene | Water, Acetic Acid |
| Catalyst | Acetic Acid | Acetic Acid |
| Advantages | High crystallinity | Rapid, Green, Energy-efficient |
| Disadvantages | Long reaction time, organic solvents | May require optimization for crystallinity |
Part 3: Characterization of Triazine-Based COFs
Verifying the successful synthesis and determining the properties of the COF are essential. The following characterization techniques are fundamental.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first line of analysis to confirm the formation of the imine linkage.
-
Powder X-ray Diffraction (PXRD): PXRD is crucial for confirming the crystallinity of the synthesized material.
-
Solid-State ¹³C NMR Spectroscopy: Provides detailed information about the carbon environment in the polymer framework, confirming the formation of the imine bond.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the COF. Triazine-based COFs typically exhibit high thermal stability, often up to 400-500 °C.[10]
-
Brunauer-Emmett-Teller (BET) Analysis: This nitrogen sorption measurement is used to determine the specific surface area and pore size distribution of the COF, which are critical parameters for drug loading capacity.
Part 4: Application in Drug Delivery
The high surface area and tunable pores of triazine-based COFs make them excellent candidates for drug delivery vehicles.[11] Their biocompatibility and the potential for stimuli-responsive release further enhance their appeal.[12]
Protocol 3: Loading of 5-Fluorouracil (5-FU) into a Triazine-Based COF
This protocol details a common method for encapsulating a chemotherapeutic agent within the COF pores.
Materials:
-
Activated triazine-based COF
-
5-Fluorouracil (5-FU)
-
Hexane (or other suitable non-polar solvent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Suspend 100 mg of the activated COF in 20 mL of a 0.1 M solution of 5-FU in hexane.[1][13]
-
Stir the suspension at room temperature for 3-6 hours in a sealed vial to prevent solvent evaporation.[1][13]
-
Collect the drug-loaded COF (5-FU@COF) by vacuum filtration.
-
Wash the 5-FU@COF with fresh hexane to remove any surface-adsorbed drug.[1][13]
-
Dry the sample at room temperature under vacuum.
-
Quantification of Drug Loading: The amount of loaded 5-FU can be determined by TGA, where the weight loss corresponding to the drug decomposition is measured, or by analyzing the concentration of 5-FU remaining in the filtrate using UV-Vis spectroscopy (at λ_max ≈ 265 nm).[1][12]
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol simulates the release of the drug in physiological and acidic (tumor microenvironment) conditions.
Experimental Setup:
-
Drug-loaded COF (e.g., 5-FU@COF)
-
Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating a tumor microenvironment)
-
Incubator or water bath at 37 °C
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse 20 mg of the drug-loaded COF into a vial containing 2 mL of PBS (either pH 7.4 or 5.5).[13]
-
Incubate the vial at 37 °C with gentle shaking.[1]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), centrifuge the sample and collect the supernatant.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the λ_max of the drug (e.g., 265 nm for 5-FU).[1]
-
Quantify the concentration of the released drug using a pre-established calibration curve.[14][15]
-
After each sampling, replace the withdrawn medium with an equal volume of fresh PBS to maintain a constant volume.[16]
-
Plot the cumulative drug release percentage as a function of time for each pH condition. A higher release rate at the lower pH indicates a pH-responsive release mechanism.[5][17]
Visualizing the Drug Delivery Workflow
Caption: Workflow for Drug Delivery Application.
Conclusion and Future Outlook
The condensation of this compound with diamines provides a versatile and robust platform for the synthesis of highly functional covalent organic frameworks. The protocols outlined in this guide offer reproducible methods for synthesizing these materials and evaluating their potential as advanced drug delivery systems. The ability to achieve high drug loading capacities and engineer stimuli-responsive release profiles positions these triazine-based COFs at the forefront of research in targeted therapeutics and personalized medicine. Future work will undoubtedly focus on the in vivo performance of these systems and the functionalization of the COF backbone to incorporate active targeting moieties, further enhancing their therapeutic efficacy.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fabrication of a covalent triazine-based organic framework for the solid-phase extraction of fourteen kinds of sulfonamides from meat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Synthesis of pH-responsive covalent organic frameworks nanocarrier for plumbagin delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Welcome to the technical support center for the synthesis of 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTA). This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique star-shaped, C3-symmetric structure of TTA makes it a valuable building block in the development of Covalent Organic Frameworks (COFs), microporous polymers, and advanced materials.[1][2] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this key compound.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and high-yielding method for synthesizing this compound?
The most effective and widely applicable method for synthesizing this molecule is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction .[3] This powerful C-C bond-forming reaction offers significant advantages over other methods like Friedel-Crafts or nucleophilic aromatic substitution with organometallics, primarily due to its exceptional functional group tolerance and milder reaction conditions.[3]
The core strategy involves coupling a central triazine core, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), with three equivalents of an arylboron reagent, 4-formylphenylboronic acid. The aldehyde functional groups remain intact under the reaction conditions, which is a key advantage of this methodology.
The general reaction scheme is as follows:
Caption: General scheme for TTA synthesis via Suzuki-Miyaura coupling.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis. Each point explains the underlying cause and provides actionable solutions.
Problem 1: Reaction fails to initiate or stalls, resulting in very low yield.
This is the most frequent issue and typically points to problems with the catalytic system. The active catalyst, Pd(0), is generated in situ, and this step is critical for success.[4]
Possible Cause A: Inactive or Poisoned Palladium Catalyst
-
Expert Analysis: The Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced to the active Pd(0) species to enter the catalytic cycle. Oxygen can oxidize the sensitive Pd(0) catalyst or the phosphine ligands, rendering the catalyst inactive. Sulfur-containing impurities can also irreversibly bind to and poison the palladium catalyst.
-
Solution Protocol:
-
Ensure Inert Atmosphere: The reaction vessel must be meticulously purged of oxygen. Use Schlenk line techniques. Purge the sealed vessel with high-purity argon or nitrogen for at least 15-20 minutes. Bubble the inert gas through the solvent for 30 minutes prior to use.
-
Use High-Purity Reagents: Use recently purchased, high-purity palladium precatalysts and ligands. Store them under an inert atmosphere.
-
Ligand Selection: The choice of ligand is crucial for stabilizing the Pd(0) center and facilitating the reaction steps.[5] For electron-deficient aryl chlorides like cyanuric chloride, bulky, electron-rich phosphine ligands are often required.
-
Possible Cause B: Ineffective Boronic Acid Activation
-
Expert Analysis: The transmetalation step, where the aryl group is transferred from boron to palladium, requires the formation of a nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[6] This is achieved by the base. If the base is too weak, insoluble, or if the boronic acid has decomposed, this step will fail. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are less reactive.
-
Solution Protocol:
-
Verify Boronic Acid Quality: Use fresh 4-formylphenylboronic acid. If it is old, its purity can be checked by ¹H NMR.
-
Optimize Base and Solvent System: The base must be strong enough and have sufficient solubility. An aqueous solution of the base is often used to facilitate the formation of the "ate" complex and prevent boroxine formation.
-
| Parameter | Recommended Options | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is often effective for aryl bromides/iodides; Pd(dppf)Cl₂ is better for less reactive aryl chlorides.[5] |
| Ligand | (If not using a pre-formed complex) PPh₃, SPhos, XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are standard; phosphates can be effective in anhydrous conditions. Cesium carbonate offers higher solubility and basicity. |
| Solvent | Toluene/H₂O (2:1), 1,4-Dioxane/H₂O (4:1), DMF | Biphasic systems with water promote boronic acid activation. DMF can aid solubility but requires higher purification standards. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for the sequential substitutions on the triazine ring. |
Problem 2: Incomplete reaction with formation of mono- and di-substituted triazines.
The presence of species like 2-chloro-4,6-bis(4-formylphenyl)-1,3,5-triazine is a common issue.
-
Expert Analysis: The reactivity of the C-Cl bonds on the triazine core decreases with each successive substitution.[7][8] The first substitution is rapid, the second is slower, and the third requires the most forcing conditions. This is due to the increasing electron-donating character of the substituted ring, which deactivates the remaining C-Cl bonds towards further oxidative addition.
-
Solution Protocol:
-
Increase Boronic Acid Stoichiometry: Use a slight excess of the boronic acid, typically 3.3 to 3.5 equivalents relative to cyanuric chloride, to drive the final substitution to completion.
-
Increase Reaction Time and/or Temperature: After an initial period (e.g., 12 hours), monitor the reaction by TLC or LC-MS. If significant amounts of di-substituted intermediate remain, consider increasing the temperature by 10-20 °C or extending the reaction time for another 12-24 hours.
-
Catalyst Loading: For the challenging final substitution, a higher catalyst loading (e.g., 3-5 mol %) may be beneficial.[9]
-
Caption: A workflow for troubleshooting low-yield TTA synthesis.
Problem 3: Difficulty in purifying the final product.
The target molecule's high symmetry and planar structure often lead to poor solubility, complicating purification.
-
Expert Analysis: The insolubility of TTA in common chromatography solvents (like hexanes/ethyl acetate) makes silica gel chromatography challenging. Furthermore, residual palladium catalyst can co-precipitate with the product, leading to a gray or black solid.
-
Solution Protocol:
-
Purification by Washing/Trituration: Often, the most effective method is to wash the crude solid sequentially with a series of solvents to remove different impurities. A typical sequence is:
-
Water (to remove inorganic salts).
-
Methanol (to remove polar organic impurities).
-
Acetone or Dichloromethane (to remove less-polar impurities and some colored species).
-
Diethyl ether (to dry the product).
-
-
Removing Palladium Residues: Before final isolation, dissolve the crude product in a minimal amount of hot DMF or DMSO. After cooling slightly, wash the solution with a dilute aqueous solution of thiourea or sodium thiosulfate. This can help chelate and remove residual palladium into the aqueous phase. Alternatively, pass a solution of the product through a pad of celite or a specialized palladium scavenger resin.
-
Recrystallization: If a higher purity is required, recrystallization can be attempted from a high-boiling point solvent like nitrobenzene or by using a solvent/anti-solvent system (e.g., dissolving in minimal hot DMF and slowly adding methanol to induce precipitation).[1]
-
Experimental Protocol: Suzuki-Miyaura Synthesis of TTA
This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Vessel Preparation: To a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trichloro-1,3,5-triazine (1.84 g, 10.0 mmol), 4-formylphenylboronic acid (5.44 g, 36.3 mmol, 3.6 eq.), and potassium carbonate (K₂CO₃) (8.29 g, 60.0 mmol, 6.0 eq.).
-
Deoxygenation: Seal the flask and connect it to a Schlenk line. Evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add degassed toluene (80 mL) and degassed deionized water (20 mL) via cannula under a positive pressure of argon.
-
Catalyst Addition: To this stirred slurry, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.347 g, 0.30 mmol, 3 mol %) under a positive flow of argon.
-
Reaction: Heat the mixture to 95 °C with vigorous stirring under the argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will precipitate as a solid.
-
Purification: Collect the solid by filtration. Wash the solid sequentially with 50 mL portions of water, methanol, and finally diethyl ether. Dry the resulting off-white to pale yellow solid under high vacuum. A typical yield is 75-85%.
References
- 1. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
- 2. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Triazine-Based Aldehydes
Welcome to the technical support center for the synthesis of triazine-based aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical entities. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success. Our approach is grounded in established scientific principles and practical, field-proven insights.
Introduction to the Challenges
The synthesis of triazine-based aldehydes is a critical process in the development of novel therapeutics, functional materials, and agrochemicals. The triazine core offers a versatile scaffold, while the aldehyde functionality serves as a key handle for further chemical modifications. However, the inherent electronic nature of the triazine ring and the reactivity of the aldehyde group present a unique set of synthetic challenges. The electron-deficient character of the 1,3,5-triazine ring makes it susceptible to nucleophilic attack, while electrophilic aromatic substitution, a common method for introducing aldehyde groups, is often difficult.[1] This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of triazine-based aldehydes. For each issue, we explore the potential causes and provide actionable solutions.
Problem 1: Low or No Yield of the Desired Triazine-Based Aldehyde
Potential Causes:
-
Inappropriate Synthetic Strategy: The chosen method for introducing the aldehyde group may not be compatible with your specific triazine substrate. For instance, direct formylation of an electron-deficient triazine ring via electrophilic substitution can be challenging.[1]
-
Decomposition of Starting Materials or Product: Triazine rings, especially those with leaving groups like halogens, can be sensitive to harsh reaction conditions (e.g., high temperatures, strong acids or bases), leading to degradation.[2][3] Aldehydes themselves can be prone to oxidation or other side reactions.
-
Inefficient Reagents: The formylating agent, such as the Vilsmeier reagent, may not have been prepared correctly or may have decomposed.
-
Moisture Contamination: Many organometallic reagents and intermediates in formylation reactions are sensitive to moisture, which can quench the reaction.
Solutions:
-
Alternative Synthetic Routes:
-
Build the Aldehyde into a Precursor: Instead of formylating a pre-formed triazine, consider synthesizing the triazine ring from a precursor that already contains a protected aldehyde or a group that can be readily converted to an aldehyde (e.g., a hydroxymethyl or nitrile group).
-
Vilsmeier-Haack Reaction on Activated Triazines: If your triazine has electron-donating groups, the Vilsmeier-Haack reaction can be a viable option for formylation.[4][5][6][7][8]
-
Oxidation of a Methyl Group: If you have a methyl-substituted triazine, oxidation to the corresponding aldehyde can be an effective strategy. However, over-oxidation to the carboxylic acid is a potential side reaction.[9]
-
Reduction of a Carboxylic Acid or Ester: Triazine carboxylic acids or their esters can be reduced to aldehydes.[10] Careful selection of the reducing agent is crucial to avoid reduction of the triazine ring.
-
-
Reaction Condition Optimization:
-
Temperature Control: For reactions involving thermally sensitive compounds, maintain a low temperature. For substitutions on a triazine ring, temperature control can be used to achieve selective reactions.[11]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and unwanted side reactions.
-
Freshly Prepared Reagents: Prepare reagents like the Vilsmeier reagent in situ or use freshly opened commercial sources.
-
Problem 2: Formation of Multiple Products and Side Reactions
Potential Causes:
-
Over-reaction: In formylation reactions, it's possible to introduce more than one aldehyde group if multiple activated sites are present on the triazine ring.
-
Side Reactions of the Aldehyde: The newly formed aldehyde can participate in subsequent reactions, such as condensation or oxidation.
-
Ring Opening of the Triazine: Strong nucleophiles can lead to the opening of the triazine ring, resulting in a complex mixture of products.[12][13]
-
Reaction with Substituents: Other functional groups on the triazine ring may react with the reagents intended for formylation.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reagents to minimize over-reaction.
-
Use of Protecting Groups: If your triazine has other reactive functional groups, consider protecting them before attempting the formylation reaction.
-
Milder Reaction Conditions: Employing milder formylating agents or lower reaction temperatures can improve selectivity and reduce side reactions.
-
Careful Work-up: Quench the reaction carefully and perform the work-up at a low temperature to minimize the degradation of the desired product.
Problem 3: Difficulty in Purifying the Triazine-Based Aldehyde
Potential Causes:
-
Similar Polarity of Products and Byproducts: The desired aldehyde may have a similar polarity to starting materials or side products, making chromatographic separation challenging.
-
Instability on Silica Gel: Some triazine aldehydes may be unstable on silica gel, leading to decomposition during column chromatography.
-
Low Crystallinity: The product may be an oil or an amorphous solid that is difficult to crystallize.
Solutions:
-
Alternative Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity products.
-
Alternative Stationary Phases: If silica gel causes decomposition, consider using a more inert stationary phase like alumina or a bonded-phase silica gel.
-
-
Derivative Formation: In some cases, it may be beneficial to convert the aldehyde to a more stable, easily purifiable derivative (e.g., an acetal), and then deprotect it after purification.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in triazine aldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing triazine-based aldehydes?
A1: There are several common strategies:
-
Cyclization/Condensation Reactions: Building the triazine ring from precursors that include an aldehyde or a masked aldehyde functionality. Three-component reactions using aldehydes, amidines, and a nitrogen source are an example.[14][15][16]
-
Formylation of a Pre-existing Triazine Ring: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds, and can be applied to suitably substituted triazines.[4][5][6][7][8]
-
Functional Group Interconversion: This involves modifying a substituent already on the triazine ring. Common examples include the oxidation of a methyl group or the reduction of a carboxylic acid or ester.[9][10]
Q2: How stable are triazine-based aldehydes?
A2: The stability of triazine-based aldehydes can vary significantly depending on the other substituents on the triazine ring. The electron-withdrawing nature of the triazine ring can make the aldehyde more susceptible to nucleophilic attack. They can also be sensitive to oxidation, especially under basic conditions or in the presence of air. It is generally recommended to store them under an inert atmosphere at low temperatures and to use them in subsequent reactions as quickly as possible.
Q3: Can I use Friedel-Crafts formylation to introduce an aldehyde group onto a triazine ring?
A3: Generally, classical Friedel-Crafts reactions are not effective for 1,3,5-triazines. The triazine ring is highly electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] The nitrogen atoms in the ring can also coordinate with the Lewis acid catalyst, further deactivating the ring. The Vilsmeier-Haack reaction is a more suitable alternative for formylation, as the Vilsmeier reagent is a more potent electrophile.[8]
Q4: What spectroscopic methods are best for characterizing triazine-based aldehydes?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹H NMR: Look for a characteristic singlet for the aldehyde proton, typically in the range of 9-10 ppm.
-
¹³C NMR: The aldehyde carbon will appear as a signal around 190 ppm.
-
IR Spectroscopy: A strong C=O stretching vibration for the aldehyde will be present around 1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q5: Are there any safety concerns I should be aware of when working with triazines and formylating agents?
A5: Yes, several safety precautions are necessary:
-
Vilsmeier Reagent: The components of the Vilsmeier reagent, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are corrosive and react violently with water. These reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Triazine Precursors: Some precursors used in triazine synthesis, such as cyanuric chloride, are toxic and corrosive.
-
General Chemical Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis and follow standard laboratory safety procedures.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Triazine
This protocol is a general guideline and may require optimization for your specific substrate.
Diagram of Vilsmeier-Haack Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Materials:
-
Electron-rich triazine substrate
-
Phosphorus oxychloride (POCl₃) or Oxalyl Chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the electron-rich triazine substrate in anhydrous DCE.
-
Vilsmeier Reagent Formation: In the dropping funnel, add anhydrous DMF. Cool the reaction flask to 0 °C in an ice bath. Slowly add POCl₃ to the DMF in the dropping funnel. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation: Add the freshly prepared Vilsmeier reagent dropwise to the solution of the triazine substrate at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Three-Component Synthesis of a Substituted 1,3,5-Triazine
This protocol is adapted from a general method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines, which can be modified to incorporate an aldehyde-containing starting material.[17]
Materials:
-
An aldehyde (or an aldehyde-containing starting material)
-
A guanidine derivative
-
An imidate
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Solvents for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the aldehyde, guanidine derivative, imidate, and cesium carbonate.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired triazine product.
Summary of Synthetic Approaches
| Synthetic Method | Key Reagents | Substrate Requirements | Common Challenges |
| Vilsmeier-Haack Formylation | POCl₃/DMF, SOCl₂/DMF | Electron-rich triazine ring | Low reactivity of deactivated rings, over-reaction, harsh reagents |
| Oxidation of Methyl Group | Mild oxidizing agents (e.g., SeO₂) | Methyl-substituted triazine | Over-oxidation to carboxylic acid, selectivity issues |
| Reduction of Carboxylic Acid/Ester | DIBAL-H, LiAlH(OtBu)₃ | Triazine with a carboxylic acid or ester group | Over-reduction to alcohol, reduction of the triazine ring |
| Three-Component Cyclization | Aldehyde, Guanidine, Imidate | Readily available starting materials | Optimization of reaction conditions, potential for side products |
References
- 1. Triazine - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. globalscitechocean.com [globalscitechocean.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,3,5-Triazine synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Covalent Organic Framework (COF) Synthesis
<_
Welcome to the technical support center for Covalent Organic Framework (Covalent Organic Framework) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of COF synthesis and troubleshoot common experimental hurdles. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, actionable advice to enhance the crystallinity, porosity, and overall quality of your COFs.
I. Understanding the "Crystallization Problem" in COF Synthesis
The primary challenge in COF synthesis lies in achieving high crystallinity.[1][2][3][4][5] Unlike the formation of metal-organic frameworks (MOFs), where coordination bonds are readily reversible, COFs are constructed through robust covalent bonds.[4][5] This inherent strength makes error correction during the crystallization process difficult. The formation of a stable, ordered framework requires a delicate balance between the kinetic formation of an amorphous polymer and the thermodynamically favored crystalline structure.[4][5][6] Rapid, irreversible bond formation often leads to kinetically trapped, disordered materials with poor long-range order.[1][2][4][5] Therefore, optimizing reaction conditions to favor reversibility and allow for structural "proofreading" is paramount to obtaining high-quality COFs.[7][8]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during COF synthesis in a question-and-answer format, providing both the "what to do" and the "why it works."
A. Poor Crystallinity or Amorphous Product
Q1: My COF product is amorphous or shows very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What are the likely causes and how can I improve crystallinity?
A1: This is the most common issue in COF synthesis.[1][2] Poor crystallinity can stem from several factors, primarily related to the reaction kinetics.
Causality & Explanation: The goal is to slow down the polymerization rate to allow for the reversible formation and breaking of bonds, which facilitates error correction and the growth of an ordered, crystalline framework.[7] A rapid reaction rate leads to the formation of an amorphous polymer as the kinetic product.[6]
Troubleshooting Steps & Solutions:
-
Optimize the Solvent System:
-
Rationale: The choice of solvent is critical as it influences monomer solubility, diffusion rates, and interactions with reaction intermediates.[9] A mixture of solvents, often one polar and one non-polar, is commonly used to fine-tune these parameters.[9][10] For example, a combination of mesitylene and dioxane is frequently employed.[9][10]
-
Actionable Advice: Systematically screen different solvent ratios. Start with commonly reported systems for your COF type and then vary the proportions. Consider using "greener" solvents like γ-butyrolactone or PolarClean, which have shown success in producing high-quality COFs.[9][11] The solubility of the monomers should be moderate; if they are too soluble, precipitation of the COF may be hindered, and if they are poorly soluble, the reaction may not proceed efficiently.[9]
-
-
Adjust the Reaction Temperature:
-
Rationale: Temperature directly impacts reaction kinetics. Higher temperatures can increase the rate of both the forward and reverse reactions, promoting reversibility. However, excessively high temperatures can lead to the rapid formation of an amorphous product or degradation of the monomers.[7]
-
Actionable Advice: If your product is amorphous, try lowering the temperature to slow down the initial nucleation and growth. Conversely, if the reaction is too slow or incomplete, a modest increase in temperature may be beneficial. Most solvothermal syntheses are conducted between 80°C and 150°C.[7][12][13]
-
-
Vary the Catalyst Type and Concentration:
-
Rationale: Catalysts, typically acids, play a crucial role in facilitating the reversible bond formation necessary for high crystallinity.[14] The type and concentration of the catalyst can significantly influence the reaction rate and equilibrium.
-
Actionable Advice:
-
For Imine COFs: Acetic acid is a common catalyst, but its effectiveness can be limited.[14] Consider screening other Brønsted acids or Lewis acids like Sc(OTf)₃, which has been shown to be highly effective in producing crystalline imine COFs under milder conditions.[14][15]
-
Concentration: The optimal catalyst concentration is a fine balance. Too little may not effectively catalyze the reaction, while too much can lead to rapid polymerization and an amorphous product. Perform a systematic study of catalyst loading.
-
-
-
Introduce a Modulator:
-
Rationale: A modulator is a molecule that competes with the monomers in the reaction, slowing down the overall polymerization rate and promoting the growth of larger, more ordered crystals.[3][4][5][16] Aniline is a common modulator for imine COFs.[4]
-
Actionable Advice: Add a monofunctional analogue of one of your monomers as a modulator. For example, when synthesizing an imine COF from a diamine and a trialdehyde, adding aniline can slow the reaction.[4] The amount of modulator needs to be carefully optimized; start with a small amount and gradually increase it.
-
-
Control Monomer Addition Rate:
-
Rationale: Similar to using a modulator, slowing down the addition of one of the monomers can prevent a burst of nucleation and favor the growth of existing crystals.[3][4][5]
-
Actionable Advice: Instead of adding all reactants at once, try a slow, continuous addition of one monomer solution to the other over several hours or days.[4][5]
-
B. Low Porosity and Surface Area
Q2: My COF is crystalline according to PXRD, but the Brunauer-Emmett-Teller (BET) surface area is much lower than expected. What could be the problem?
A2: Low porosity in a crystalline COF often points to issues with pore collapse during the activation process or the presence of residual solvent or unreacted monomers within the pores.
Causality & Explanation: The activation step, which involves removing solvent molecules from the pores, is critical. If not done carefully, the capillary forces exerted by the evaporating solvent can cause the framework to collapse, leading to a loss of porosity.[17][18] This is particularly true for COFs with larger pores or more flexible linkers.[19]
Troubleshooting Steps & Solutions:
-
Optimize the Activation Procedure:
-
Rationale: The method used to remove the solvent from the pores after synthesis is crucial for maintaining the framework's integrity.[17]
-
Actionable Advice:
-
Solvent Exchange: Before drying, perform a thorough solvent exchange with a solvent that has a low surface tension, such as acetone or perfluorohexane.[16][17][18] This minimizes the capillary forces during evaporation.
-
Supercritical CO₂ Drying: This is a highly effective method for preserving the porosity of COFs.[4][17][19] The absence of a liquid-gas interface during solvent removal prevents pore collapse.
-
Gentle Heating and Vacuum: When drying under vacuum, increase the temperature gradually to avoid rapid solvent evaporation.
-
-
-
Ensure Complete Reaction and Purification:
-
Rationale: Unreacted monomers or oligomers can remain trapped within the pores, blocking access for gas adsorption and leading to a lower measured surface area.
-
Actionable Advice: After the reaction, wash the COF powder extensively with fresh solvent to remove any unreacted starting materials. Soxhlet extraction can be a very effective purification method.
-
C. Irreproducible Results
Q3: I am getting inconsistent results between batches, even though I am following the same procedure. What factors should I investigate?
A3: Irreproducibility in COF synthesis often arises from subtle variations in reaction conditions that are not always immediately apparent.
Causality & Explanation: The nucleation and growth of COFs are highly sensitive processes. Minor fluctuations in factors like water content, monomer purity, and heating rate can significantly impact the final product's properties.
Troubleshooting Steps & Solutions:
-
Control Water Content:
-
Rationale: For condensation reactions like imine and boronate ester formation, water is a byproduct. The presence of water can influence the reaction equilibrium and, in some cases, is necessary for the reversibility that leads to error correction.[8] However, the amount of water needs to be precisely controlled.
-
Actionable Advice: Use anhydrous solvents and dry your glassware thoroughly. If the reaction requires a specific amount of water, add it precisely. Consider the water content of your starting materials and catalysts.
-
-
Ensure Monomer Purity:
-
Rationale: Impurities in the monomers can act as defects in the growing framework, disrupting long-range order and affecting crystallinity.
-
Actionable Advice: Purify your monomers before use, for example, by recrystallization or sublimation. Characterize the purified monomers to confirm their identity and purity.
-
-
Standardize Reaction Setup and Heating:
-
Rationale: Variations in the heating rate and temperature distribution within the reaction vessel can lead to different nucleation and growth profiles.
-
Actionable Advice: Use a programmable heating mantle or oven to ensure a consistent heating profile for all reactions. Ensure the reaction vessel is sealed properly to maintain a consistent pressure.
-
III. Experimental Protocols & Methodologies
General Solvothermal Synthesis of an Imine-Linked COF
This protocol provides a general framework. Specific quantities, solvents, and temperatures should be optimized for your particular system.
Materials:
-
Aldehyde monomer
-
Amine monomer
-
Solvent 1 (e.g., mesitylene)
-
Solvent 2 (e.g., 1,4-dioxane)
-
Aqueous acetic acid (catalyst)
Procedure:
-
In a Pyrex tube, combine the aldehyde monomer (e.g., 1 equivalent) and the amine monomer (e.g., 1.5 equivalents).
-
Add the solvent mixture (e.g., a 1:1 v/v ratio of mesitylene to dioxane).[10]
-
Add the aqueous acetic acid catalyst (e.g., 0.1-0.5 mL of a 3-6 M solution).[10]
-
Sonicate the mixture for 10-15 minutes to ensure a homogeneous dispersion.
-
Freeze the tube in liquid nitrogen and degas using three freeze-pump-thaw cycles.[10]
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a constant temperature (e.g., 120°C) for 3-7 days.
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the product thoroughly with an appropriate solvent (e.g., acetone) to remove unreacted monomers and catalyst.[10]
-
Activate the COF by solvent exchange with a low-surface-tension solvent followed by drying under vacuum at an elevated temperature (e.g., 120-180°C).[10]
IV. Visualizing Optimization Strategies
Diagrams of Key Concepts
Caption: Workflow for COF synthesis optimization.
Caption: Troubleshooting poor COF crystallinity.
V. Quantitative Data Summary
| Parameter | Typical Range | Effect on Crystallinity | Key Considerations |
| Temperature | 80 - 150 °C | Lower T can slow kinetics; Higher T can enhance reversibility. | Monomer stability at higher temperatures. |
| Reaction Time | 24 - 168 hours | Longer times can allow for better error correction. | Risk of side reactions or decomposition over extended periods. |
| Catalyst Conc. | Varies (e.g., 0.1-1 M acid) | Optimal concentration balances reaction rate and reversibility. | Excess catalyst can lead to rapid, uncontrolled polymerization. |
| Monomer Ratio | 1:1 to 1:1.5 | Stoichiometry is crucial for forming an extended framework. | An excess of one monomer can sometimes improve solubility or act as a modulator.[15] |
VI. Concluding Remarks
The synthesis of high-quality COFs is a multifactorial challenge that requires careful optimization of reaction parameters.[12][13][20][21] A systematic and logical approach to troubleshooting, grounded in an understanding of the underlying principles of dynamic covalent chemistry, is essential for success. This guide provides a starting point for addressing common issues, but it is important to remember that each COF system is unique and may require a tailored optimization strategy. By methodically adjusting and evaluating the impact of each reaction parameter, researchers can significantly improve the likelihood of obtaining highly crystalline and porous COFs for their desired applications.
References
- 1. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview [mdpi.com]
- 9. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in room-temperature synthesis of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diffusion-induced in situ growth of covalent organic frameworks for composite membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA11191C [pubs.rsc.org]
- 16. Novel synthesis, activation, and transformation strategies for the preparation of covalent organic framework powder, foams, and films - American Chemical Society [acs.digitellinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03489A [pubs.rsc.org]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. Recent advances in room-temperature synthesis of covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Recent advances in room-temperature synthesis of covalent organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00109A [pubs.rsc.org]
Technical Support Center: Purification of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Welcome to the technical support center for the purification of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this versatile building block in high purity. Given its unique structure and physical properties, its purification can present several challenges. This document will address these issues in a comprehensive question-and-answer format.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a star-shaped aromatic aldehyde with a central 1,3,5-triazine core. Its key properties that influence purification are:
| Property | Value | Implication for Purification |
| Molecular Formula | C₂₄H₁₅N₃O₃[1][2] | High carbon content, aromatic nature. |
| Molecular Weight | 393.39 g/mol [1][2] | Non-volatile solid. |
| Melting Point | >300 °C[1] | High thermal stability, but also indicates strong intermolecular forces, making it difficult to dissolve. |
| Solubility | Sparingly soluble in DMF[1] | Limited choice of solvents for recrystallization and chromatography. |
| Appearance | White to light yellow or light orange powder/crystal | Color may indicate the presence of impurities. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities largely depend on the synthetic route employed. The most common synthesis involves the reaction of cyanuric chloride with a protected or unprotected 4-formylphenyl nucleophile, often via a Suzuki-Miyaura cross-coupling reaction.
Potential Impurities Include:
-
Starting Materials: Unreacted cyanuric chloride or 4-formylphenylboronic acid (or its derivatives).
-
Partially Substituted Intermediates: Mono- and di-substituted triazine intermediates where not all three chlorine atoms of cyanuric chloride have been replaced.
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde from the homocoupling of 4-formylphenylboronic acid.
-
Hydrolysis Products: Hydrolysis of the triazine ring can lead to the formation of cyanuric acid or other degradation products, especially under harsh acidic or basic conditions.[3]
-
Oxidation Products: The aldehyde functional groups can be oxidized to the corresponding carboxylic acids (4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid), especially upon prolonged exposure to air.
Q2: My crude product is a deeply colored solid, but the pure compound is described as white to light yellow. What could be the cause?
A2: A significant color in your crude product often points to the presence of polymeric or highly conjugated impurities. These can arise from side reactions during the synthesis, particularly if reaction temperatures were not well-controlled. Another possibility is the presence of residual palladium catalyst from a Suzuki coupling reaction, which can appear as a dark solid.
Q3: I am struggling to dissolve my crude product for purification. What solvents are recommended?
A3: The limited solubility of this compound is a major challenge. Dimethylformamide (DMF) is a commonly used solvent for both reaction and recrystallization.[1] For column chromatography, a mobile phase containing a highly polar solvent like DMF or DMSO in combination with a less polar co-solvent may be necessary to achieve sufficient solubility and elution. However, the high boiling point of these solvents can make product recovery difficult.
III. Troubleshooting Guide
This section provides a structured approach to overcoming common purification challenges.
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad or lower than expected.
-
NMR or other analytical techniques show the persistence of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting low purity after recrystallization.
Expert Insights:
-
Causality: The high crystallinity and planarity of the target molecule can lead to the trapping of impurities within the crystal lattice if crystallization occurs too rapidly. Slow, controlled cooling is crucial.
-
Self-Validation: The sharpness of the melting point and the absence of impurity signals in the ¹H NMR spectrum will validate the success of the optimized recrystallization.
Problem 2: Product Fails to Elute from Silica Gel Column
Symptoms:
-
The product remains at the top of the column even with highly polar solvent systems.
-
Significant tailing or streaking is observed on TLC plates.
Troubleshooting Workflow:
Caption: Troubleshooting product retention on silica gel.
Expert Insights:
-
Causality: The polar aldehyde groups and the nitrogen atoms in the triazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption.
-
Trustworthiness: A successful column chromatography should result in a good mass balance, with the majority of the loaded material being recovered.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from DMF
This protocol is suitable for purifying the crude product when impurities have significantly different solubilities.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF), anhydrous
-
Anhydrous methanol or acetone (for washing)
-
Large beaker with cold water or ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in a large Erlenmeyer flask with a stir bar.
-
Add a minimal amount of DMF and begin heating with stirring on a hot plate in a fume hood.
-
Gradually add more DMF until the solid completely dissolves. Note: Avoid using a large excess of solvent to maximize yield.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask in a larger beaker of hot water and allow both to cool together.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, anhydrous methanol or acetone to remove residual DMF.
-
Dry the purified crystals under high vacuum, preferably with gentle heating (e.g., 60-80 °C) to remove all traces of solvent.
Protocol 2: Column Chromatography
This method is recommended when impurities have similar solubility to the product.
Materials:
-
Crude this compound
-
Silica gel (or alumina, neutral)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Dimethylformamide (DMF)
-
Hexanes
-
Chromatography column
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a mixture of DCM and EtOAc. If the product does not move from the baseline, a small percentage of DMF (e.g., 1-5%) can be added to the eluent. A good Rf value is typically between 0.2 and 0.4.
-
Column Packing: Pack the column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the TLC eluent (or a slightly more polar mixture if necessary). If solubility is an issue, dry-loading is recommended: dissolve the product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. If DMF was used, co-evaporation with a lower-boiling solvent like toluene may be necessary to remove the final traces.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. --INVALID-LINK--
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. --INVALID-LINK--
-
ChemicalBook. (2024). Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris-. --INVALID-LINK--
-
ChemScene. (2024). This compound. --INVALID-LINK--
-
Mikhailichenko, S. N., et al. (2006). sym-TRIAZINES. 7. HYDROLYSIS AND CYCLIZATION OF 1,3,5-TRIAZINE SERIES MONONITRILES. Chemistry of Heterocyclic Compounds, 42(5), 642-650. --INVALID-LINK--
-
PubChem. (2024). 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde). --INVALID-LINK--
-
Reddit. (2015). Purifying aldehydes?. --INVALID-LINK--
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. --INVALID-LINK--
-
TCI Chemicals. (2024). This compound. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (2024). Workup: Aldehydes. --INVALID-LINK--
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(benzaldehyde) | C24H15N3O3 | CID 102335589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. <i>sym</i>-TRIAZINES. 7. HYDROLYSIS AND CYCLIZATION OF 1,3,5-TRIAZINE SERIES MONONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: A Troubleshooting Guide for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde Experiments
Welcome to the technical support center for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) based experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The protocols and insights provided herein are grounded in established scientific principles to ensure experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and storage of TTA.
Q1: What are the key physical and chemical properties of this compound (TTA)?
A1: TTA is a star-shaped aromatic aldehyde with a central 1,3,5-triazine core.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₅N₃O₃ |
| Molecular Weight | 393.39 g/mol [2] |
| Appearance | White to light yellow or light orange powder/crystal[3] |
| Melting Point | >300 °C[2] |
| Solubility | Slightly soluble in DMF[] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C[2][5] |
Q2: What are the primary applications of TTA?
A2: TTA is a crucial building block in materials science and medicinal chemistry. Its rigid, planar structure and threefold symmetry make it an excellent monomer for the synthesis of Covalent Organic Frameworks (COFs).[6] These COFs are utilized in gas storage, dye removal, and as catalysts.[2] Additionally, triazine derivatives have shown potential in medicinal applications, including anticancer and antimicrobial activities.[2]
Q3: How should I properly store TTA to ensure its stability?
A3: TTA should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at a temperature between 2-8°C.[2][5] This prevents degradation from moisture and atmospheric contaminants, ensuring the integrity of the aldehyde functional groups which are critical for subsequent reactions.
Q4: What are the characteristic peaks I should look for in FT-IR and ¹H NMR spectra to confirm the identity and purity of TTA?
A4: For structural confirmation, look for the following diagnostic peaks:
-
FT-IR: A strong carbonyl (C=O) stretching vibration from the aldehyde group around 1700 cm⁻¹ and characteristic triazine ring C=N vibrations around 1550 cm⁻¹.[2]
-
¹H NMR: A singlet corresponding to the aldehyde protons in the region of δ 10.0–10.2 ppm. The aromatic protons will show splitting patterns consistent with the molecule's symmetry.[2]
Part 2: Synthesis and Purification Troubleshooting Guide
This section provides a detailed guide to troubleshoot common issues encountered during the synthesis and purification of TTA. The primary synthetic route is the nucleophilic aromatic substitution between cyanuric chloride and a benzaldehyde derivative.[2]
Workflow for TTA Synthesis
References
- 1. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 2. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 3. 443922-06-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]
Technical Support Center: Enhancing the Stability of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde-Based Polymers
Prepared by the Office of the Senior Application Scientist
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with polymers derived from 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde (TTA). TTA is a critical building block for creating advanced materials such as Covalent Organic Frameworks (COFs), which possess high porosity and tunable structures.[1][2] However, the stability of these polymers, particularly those formed through common imine linkages, presents a significant challenge that can limit their practical application.[3][4]
The inherent reversibility of the imine (C=N) bond, while crucial for the error correction needed to form crystalline frameworks, is also their primary vulnerability, leading to degradation under hydrolytic (acidic/basic) or certain chemical conditions.[3][5] This guide provides a structured approach to diagnosing, troubleshooting, and overcoming these stability issues through a series of frequently asked questions, in-depth troubleshooting protocols, and advanced strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability of TTA-based polymers.
Q1: Why is my TTA-based polymer degrading in acidic or basic solutions? The most common synthetic route for TTA-based polymers involves a Schiff base condensation reaction with amine linkers to form imine bonds (C=N). This reaction is reversible, and the equilibrium is sensitive to pH. In the presence of water, especially under acidic or basic conditions, the imine linkage can be hydrolyzed back to its constituent aldehyde (TTA) and amine precursors, leading to the decomposition of the polymer framework.[3][4]
Q2: My polymer shows good initial crystallinity (confirmed by PXRD), but the peaks broaden or disappear after solvent washing or use in an application. What is happening? This is a classic symptom of framework instability. The initial sharp peaks in Powder X-ray Diffraction (PXRD) indicate a well-ordered, crystalline structure. The loss of this crystallinity suggests that the covalent bonds holding the framework together are breaking. This is most often due to the hydrolysis of imine linkages, as described in Q1, causing the long-range order of the material to collapse into an amorphous state.[6]
Q3: What is "post-synthetic modification" (PSM), and how can it improve the stability of my polymer? Post-synthetic modification (PSM) is a powerful strategy where a pre-formed polymer is chemically altered to enhance its properties without destroying its overall structure.[7][8] For improving stability, a key PSM technique is "chemical locking," where the reversible and less stable imine bonds are converted into highly stable, irreversible linkages such as thiazole or benzoxazole rings.[5] This locks the framework in place, dramatically increasing its chemical and thermal stability.
Q4: Are there alternative, more stable linkages I can form directly during synthesis? Yes, while imine condensation is common due to its facilitation of crystalline growth, other, more robust linkages can be formed directly. These reactions are typically irreversible, which can sometimes make achieving high crystallinity more challenging.[9] Examples include olefin linkages formed via Knoevenagel condensation or the formation of highly stable C-C bonds through Suzuki coupling using appropriately functionalized triazine monomers.[8][10]
Q5: My polymer has poor thermal stability, degrading at temperatures lower than expected. What are the likely causes? While triazine-based frameworks are generally known for high thermal stability, several factors can cause premature degradation.[11][12] Incomplete polymerization can leave unreacted functional groups that are less stable. Residual acid catalysts from the synthesis can accelerate degradation at high temperatures. Most importantly, if the polymer contains linkages that are inherently less stable than the triazine core itself (like some imines), these will be the first points of failure. TGA analysis often shows a two-step decomposition for imine-linked COFs, with the imine bonds breaking first, followed by the core framework at much higher temperatures.[13]
Section 2: In-Depth Troubleshooting Guide
This section provides structured protocols to address specific experimental failures related to polymer stability.
Problem 1: Catastrophic Loss of Structure under Hydrolytic Conditions
-
Symptoms: Complete loss of PXRD peaks after incubation in aqueous acid/base; polymer dissolves or forms a gel; monomer peaks reappear in the solution's ¹H NMR spectrum.
-
Primary Cause: The dynamic and reversible nature of the imine (C=N) linkage is highly susceptible to hydrolysis.[3][4]
This strategy transforms the unstable imine bond into a robust, irreversible aromatic ring system, effectively locking the crystalline framework.[3][5]
Caption: Workflow for enhancing stability via PSM.
Protocol 2.1: Imine-to-Thiazole Conversion for Enhanced Stability This protocol converts the C=N bond into a highly stable thiazole ring, significantly improving resistance to hydrolysis.[5]
-
Preparation: Suspend 100 mg of the purified, dry imine-linked TTA-polymer in a 50 mL Schlenk flask.
-
Reagent Addition: Add 150 mg of elemental sulfur (S) and 15 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture at 120 °C with stirring for 48 hours under an inert atmosphere. The color of the suspension will typically darken.
-
Purification: Cool the mixture to room temperature. Collect the solid product by filtration and wash thoroughly with tetrahydrofuran (THF), acetone, and ethanol to remove unreacted sulfur and solvent.
-
Activation: Further purify the solid by Soxhlet extraction with THF for 24 hours, followed by drying under high vacuum at 120 °C for 12 hours.
-
Validation: Confirm the conversion by comparing the FTIR spectra before and after modification (disappearance of the C=N stretch ~1620 cm⁻¹ and appearance of new thiazole-related peaks) and by testing the polymer's stability in 6M HCl. The crystallinity and porosity should be retained.[5]
Problem 2: Poor or Inconsistent Crystallinity and Porosity
-
Symptoms: Broad, amorphous humps in PXRD patterns instead of sharp peaks; low BET surface area (<100 m² g⁻¹).
-
Primary Cause: The reaction conditions favor the rapid formation of an amorphous polymer (kinetic product) over the slow, error-corrected growth of the crystalline framework (thermodynamic product).[6][14] Solvent choice, temperature, and catalyst concentration are critical.[15]
Achieving a balance between monomer solubility and reaction reversibility is key to obtaining a crystalline product.
Protocol 2.2: Optimizing Reaction Conditions for Crystallinity
-
Monomer Purity: Ensure TTA and the amine linker are of high purity (>98%). TTA can be stored under an inert gas to prevent oxidation of the aldehyde groups.[1][16]
-
Solvent System Screening: The choice of solvent is crucial for managing monomer solubility and facilitating the reversible reaction. A common and effective approach is to use a binary solvent system.
-
Prepare several small-scale reactions in parallel using different solvent ratios. See the table below for starting points.
-
-
Catalyst Concentration: An acid catalyst is required to promote the Schiff base reaction. The concentration must be optimized; too little catalyst results in a slow reaction, while too much can inhibit the reversibility needed for error correction.
-
Start with a 6 M aqueous acetic acid solution as the catalyst. Test a range of volumes (e.g., 0.05 mL, 0.1 mL, 0.2 mL per 1 mL of total solvent).
-
-
Reaction Temperature & Time: Perform the reaction in sealed glass ampoules or Teflon-lined autoclaves.
-
A standard condition is 120 °C for 3-7 days.[14] If the product is amorphous, consider lowering the temperature (e.g., 80-100 °C) to slow down the initial precipitation and allow more time for crystal growth.
-
-
Workup: After the reaction, cool the vessel to room temperature. Collect the precipitate by filtration, wash extensively with solvents like DMF, acetone, and ethanol to remove unreacted monomers. Activate the polymer by Soxhlet extraction and vacuum drying.
-
Analysis: Analyze the PXRD of each product to identify the conditions yielding the highest crystallinity.
Table 1: Recommended Starting Conditions for Synthesis Optimization
| Parameter | Condition A (Standard) | Condition B (High Boiling) | Condition C (Alternative) | Rationale |
| Solvent System | o-dichlorobenzene/n-butanol | mesitylene/1,4-dioxane | NMP/benzene | Balances monomer solubility and reaction kinetics. Different polarities can affect crystal growth. |
| Ratio (v/v) | 1:1 | 1:1 | 4:1 | The ratio influences monomer concentration and solubility throughout the reaction. |
| Catalyst | 6 M Acetic Acid | 9 M Acetic Acid | 3 M Acetic Acid | Catalyst concentration directly impacts the rate of reversible imine formation and exchange. |
| Temperature | 120 °C | 150 °C | 100 °C | Higher temperatures can increase reaction rates but may favor kinetic products. |
| Time | 3 days | 3 days | 5 days | Longer reaction times allow the system to reach thermodynamic equilibrium, favoring the crystalline state. |
Section 3: Advanced Stability Concepts and Visualizations
Beyond direct troubleshooting, understanding the underlying principles of stability can guide the rational design of more robust materials from the outset.
The Principle of Chemical Locking
The core strategy for stabilizing imine-based polymers is the conversion of the reversible C=N linkage into an irreversible, stable aromatic system. This "locks" the building blocks into their crystalline arrangement, preventing structural degradation.
Caption: From a reversible imine to a stable thiazole linkage.
The Role of Interlayer Interactions in 2D Polymers
For 2D layered polymers, stability is not solely dependent on the covalent bonds within the layers. The non-covalent forces between stacked layers, such as π-π interactions and hydrogen bonding, play a crucial role in reinforcing the overall structure.[4][8] Designing monomers that promote strong interlayer stacking can significantly enhance the material's resistance to delamination and degradation.
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Stabilization of 2D Imine-Linked Covalent Organic Frameworks: From Linkage Chemistry to Interlayer Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Stability Enhancement of Covalent Organic Frameworks and Their Applications in Radionuclide Separation [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Irreversible bonds for higher stability of COF materials in photocatalytic reactions [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]
- 16. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3 | TSA92206 [biosynth.com]
Common impurities in 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde and their removal
Welcome to the technical support guide for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TT-CHO), a key building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity and handling of this compound. Achieving high purity is critical as even minor impurities can significantly impact the crystallinity and properties of the resulting frameworks.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my commercially sourced or synthesized TT-CHO?
A1: The primary impurities often stem from the starting materials or side reactions during synthesis. These can include:
-
Incomplete reaction products: Mono- and di-substituted benzaldehyde-triazine species. These arise from the incomplete reaction of cyanuric chloride with 4-formylphenylboronic acid or its derivatives.
-
Starting materials: Unreacted cyanuric chloride or 4-formylphenylboronic acid.
-
Hydrolysis products: The aldehyde functional groups are susceptible to oxidation, leading to the corresponding carboxylic acid (4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid). The triazine ring itself can also undergo hydrolysis under strong acidic or basic conditions, although this is less common under standard workup conditions.
-
Solvent residues: Residual high-boiling point solvents used during synthesis or purification, such as DMF or DMSO.
Q2: My TT-CHO has a yellowish tint, but the literature reports it as a white solid. Is this a cause for concern?
A2: A slight yellowish tint is not uncommon and can be attributed to minor impurities or the presence of trace amounts of oxidized species. While it may not significantly affect some applications, for the synthesis of highly crystalline COFs, a pure white starting material is desirable. The color change can be an indicator of the presence of the aforementioned impurities. Further purification is recommended to achieve the highest quality material.
Q3: Can I use standard silica gel column chromatography to purify TT-CHO?
A3: While possible, silica gel chromatography can be challenging for TT-CHO. The aldehyde groups can interact with the acidic silica gel, potentially leading to decomposition or irreversible adsorption.[1] If this method is chosen, it is crucial to use a deactivated silica gel (e.g., by treating with a triethylamine/hexane mixture) and a non-polar eluent system to minimize contact time and potential degradation.[1]
Q4: What is the recommended storage condition for TT-CHO to maintain its purity?
A4: To prevent oxidation of the aldehyde groups and hydrolysis, TT-CHO should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, typically between 2-8°C.[2][3] It is also advisable to protect it from light.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving TT-CHO.
Problem 1: Low yield or incomplete reaction during COF synthesis.
| Probable Cause | Recommended Solution |
| Impure TT-CHO | Purify the TT-CHO using the protocols outlined in Section III. The presence of mono- or di-substituted impurities will disrupt the stoichiometry of the polymerization reaction, leading to lower yields and poorly formed frameworks. |
| Presence of Carboxylic Acid Impurities | The carboxylic acid impurity can interfere with the imine condensation reaction. Purify the TT-CHO by washing with a mild base (e.g., a dilute sodium bicarbonate solution) to remove acidic impurities. |
| Degradation of TT-CHO | Ensure that the reaction conditions for your COF synthesis are not overly harsh (e.g., extreme pH or high temperatures for prolonged periods) which could lead to the degradation of the triazine core or aldehyde groups. |
Problem 2: Poor crystallinity of the resulting Covalent Organic Framework (COF).
| Probable Cause | Recommended Solution |
| Presence of Structural Isomers or Incompletely Substituted Impurities | These impurities act as "defect-capping" agents, hindering the long-range order required for a highly crystalline COF. High-purity TT-CHO is essential. Recrystallization is a highly effective method for removing these types of impurities. |
| Residual Solvents | High-boiling point solvents from the TT-CHO synthesis can interfere with the COF crystallization process. Ensure the TT-CHO is thoroughly dried under vacuum before use. |
Problem 3: Inconsistent analytical data (NMR, HPLC) for TT-CHO.
| Probable Cause | Recommended Solution |
| Sample Degradation | Aldehydes can be sensitive to air and light. Prepare analytical samples fresh and analyze them promptly. |
| Incomplete Dissolution | TT-CHO has low solubility in many common NMR solvents at room temperature.[4] Gentle heating or the use of deuterated DMSO or DMF may be necessary to achieve complete dissolution for NMR analysis. For HPLC, ensure the chosen mobile phase fully solubilizes the compound. |
| Presence of Multiple Impurities | Broad or unexpected peaks in NMR or multiple peaks in HPLC indicate the presence of impurities. Refer to the purification protocols to clean your sample. |
III. Purification Protocols
A. Recrystallization: The Gold Standard for Purity
Recrystallization is a highly effective method for purifying solid organic compounds and is particularly well-suited for TT-CHO.[5][6] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5]
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent in which TT-CHO is sparingly soluble at room temperature but highly soluble at elevated temperatures. Pyridine has been reported as a suitable solvent for recrystallizing triazine-based aldehydes.[4] Other high-boiling point polar aprotic solvents like DMF or DMSO can also be effective.
-
Dissolution: In a flask, add the impure TT-CHO and the minimum amount of the chosen hot solvent required to fully dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified TT-CHO crystals under high vacuum to remove all traces of solvent.
B. Bisulfite Adduct Formation for Aldehyde Purification
This chemical method is highly specific for aldehydes and can be used to separate them from non-aldehyde impurities.[7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be separated from water-insoluble impurities. The aldehyde can be regenerated by treatment with a base.[1][7]
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the impure TT-CHO in a suitable organic solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may take several hours to a few days to complete.[1]
-
Extraction of Impurities: Once the adduct has formed, add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture in a separatory funnel. Shake and separate the layers. The aqueous layer will contain the bisulfite adduct of TT-CHO, while the organic layer will contain the non-aldehyde impurities.
-
Regeneration of Aldehyde: To the aqueous layer, add a base (e.g., sodium bicarbonate or sodium carbonate solution) until the evolution of gas ceases. This will regenerate the purified TT-CHO, which will precipitate out of the solution.
-
Isolation and Drying: Extract the regenerated TT-CHO with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
C. Chromatographic Purification
As mentioned, column chromatography should be approached with caution. However, if necessary, the following considerations can improve the outcome.
Step-by-Step Protocol:
-
Adsorbent Preparation: Use neutral or deactivated silica gel. To deactivate, prepare a slurry of silica gel in a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 1-2% in the eluent).
-
Eluent Selection: Start with a non-polar solvent system, such as hexane/ethyl acetate or dichloromethane/hexane, and gradually increase the polarity. Aromatic aldehydes are typically eluted with low to moderately polar solvent mixtures.[1]
-
Column Packing and Loading: Pack the column carefully to avoid air bubbles. Dissolve the crude TT-CHO in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution and Fraction Collection: Elute the compound from the column, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visual Workflows
Synthesis and Impurity Formation Pathway
Caption: Formation of TT-CHO and common impurities.
General Purification Workflow
Caption: Decision tree for TT-CHO purification.
V. References
-
Benchchem. This compound | 443922-06-3. Available from: --INVALID-LINK--
-
El-Mekabaty, A., et al. (2020). Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules. RSC Advances. DOI:10.1039/D0RA09025E. Available from: --INVALID-LINK--
-
Sawada, H., et al. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Available from: --INVALID-LINK--
-
Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Available from: --INVALID-LINK--
-
Kober, E. (1960). Notes. Reactions of s-Triazine Aldehydes. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
ChemicalBook. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3. Available from: --INVALID-LINK--
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. DOI: 10.3791/57252. Available from: --INVALID-LINK--
-
Boucher, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available from: --INVALID-LINK--
-
SDBS. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. Spectral Database for Organic Compounds. Available from: --INVALID-LINK--
-
ChemScene. This compound | 443922-06-3. Available from: --INVALID-LINK--
-
Wang, Q., et al. (2024). Computational Screening Guiding the Development of a Covalent-Organic Framework-Based Gas Sensor for Early Detection of Lithium-Ion Battery Electrolyte Leakage. ACS Applied Materials & Interfaces. Available from: --INVALID-LINK--
-
BLDpharm. 443922-06-3|this compound. Available from: --INVALID-LINK--
-
Wang, H., et al. (2021). Covalent organic frameworks as multifunctional materials for chemical detection. Chemical Society Reviews. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: --INVALID-LINK--
-
TCI Chemicals. This compound | 443922-06-3. Available from: --INVALID-LINK--
-
ChemShuttle. This compound. Available from: --INVALID-LINK--
-
Dey, K., et al. (2022). Probing Defects in Covalent Organic Frameworks. ACS Materials Letters. Available from: --INVALID-LINK--
-
Li, H., et al. (2021). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development. Available from: --INVALID-LINK--
-
Khan, I., et al. (2023). Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) as electrochemical sensors for the efficient detection of pharmaceutical residues. Environment International. Available from: --INVALID-LINK--
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: --INVALID-LINK--
-
Biosynth. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde] | 443922-06-3. Available from: --INVALID-LINK--
-
Ishida, M., et al. (2004). One-pot synthesis of cyanuric acid-bridged porphyrin-porphyrin dyads. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Organic Chemistry Tutor. (2022). Recrystallization and Melting Point Analysis. YouTube. Available from: --INVALID-LINK--
-
Jin, S., et al. (2018). Crystalline Covalent Triazine Frameworks by In Situ Oxidation of Alcohols to Aldehyde Monomers. Angewandte Chemie International Edition. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Available from: --INVALID-LINK--
-
Dey, K., et al. (2022). Probing Defects in Covalent Organic Frameworks. Bohrium. Available from: --INVALID-LINK--
-
Albericio, F., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: --INVALID-LINK--
-
CN102250026A. Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents. Available from: --INVALID-LINK--
-
PubChem. 1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde. Available from: --INVALID-LINK--
-
Li, Y., et al. (2024). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound | 443922-06-3. Available from: --INVALID-LINK--
-
Nguyen, T. A., et al. (2020). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. IOP Conference Series: Materials Science and Engineering. Available from: --INVALID-LINK--
-
DTIC. (1961). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Available from: --INVALID-LINK--
-
Popiołek, Ł., & Baran, M. (2015). Synthesis of New Cyanuric Chloride Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
PubChem. 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine. Available from: --INVALID-LINK--
-
Biosynth. 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline. Available from: --INVALID-LINK--
-
NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST WebBook. Available from: --INVALID-LINK--
-
BOC Sciences. CAS 443922-06-3 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde]. Available from: --INVALID-LINK--
-
Albericio, F., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available from: --INVALID-LINK--
-
Kawakami, J., & Okazaki, M. (2020). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 3. 443922-06-3|this compound|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB)
Welcome to the technical support center for the synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB). This guide is designed for researchers and professionals engaged in the synthesis of this critical building block, particularly for its application in Covalent Organic Frameworks (COFs) and other advanced materials.[1][2] TTB's rigid, star-shaped geometry and reactive aldehyde groups make it an invaluable linker for creating stable, porous structures.[1][2]
This document provides in-depth troubleshooting advice and detailed protocols based on established literature and extensive field experience. We will address common challenges encountered during synthesis, purification, and characterization to help you scale up your production with confidence.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis of TTB. The primary and most direct synthetic route involves the sequential nucleophilic aromatic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (also known as cyanuric chloride) with a suitable benzaldehyde precursor.
Q1: My reaction yield is consistently low. What are the most likely causes related to my starting materials?
Answer: Low yield often traces back to the quality and handling of your starting materials. The two key reactants are 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and the 4-formylphenolate nucleophile, typically generated in situ from 4-hydroxybenzaldehyde.
-
Purity of Cyanuric Chloride: Cyanuric chloride is highly susceptible to hydrolysis. Exposure to moisture can lead to the formation of cyanuric acid, which is unreactive.[3] Always use a freshly opened bottle or ensure it has been stored under strictly anhydrous conditions. Using partially hydrolyzed starting material is a primary cause of incomplete reactions.
-
Generation of the Nucleophile: The reaction requires the phenolate form of 4-hydroxybenzaldehyde. This is achieved by reacting it with a strong base, such as potassium hydroxide (KOH). Incomplete deprotonation will result in unreacted 4-hydroxybenzaldehyde, which is a poor nucleophile, thus reducing the yield. Ensure you are using at least one full equivalent of a strong base per equivalent of 4-hydroxybenzaldehyde.
-
Stoichiometry: The reaction requires a precise 1:3 molar ratio of cyanuric chloride to the 4-formylphenolate. An excess of the nucleophile can complicate purification, while an insufficient amount will lead to the formation of mono- and di-substituted byproducts, which can be difficult to separate from the desired tri-substituted product.[4][5]
Q2: I'm observing a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity for the fully substituted TTB?
Answer: This is a classic challenge related to the reactivity of the triazine core. The chlorine atoms on cyanuric chloride have different reactivities, which are highly dependent on temperature.[6][7]
-
The first substitution can occur at low temperatures (around 0°C).
-
The second substitution requires a higher temperature (typically room temperature).
-
The third and final substitution often requires heating to drive the reaction to completion.
For a symmetric molecule like TTB, where all three substituents are identical, the goal is to ensure the reaction goes to completion. If you are seeing partially substituted intermediates, consider the following:
-
Reaction Temperature & Time: Are you allowing enough time at a sufficiently high temperature for the third substitution to occur? After the initial addition of the nucleophile at a lower temperature to control the exotherm, the reaction mixture often needs to be warmed and stirred for an extended period (several hours to overnight) to ensure full substitution.
-
Solubility: As the reaction progresses, the product may begin to precipitate out of the solution, especially in less polar solvents.[8] This can physically prevent the remaining reactive sites from encountering the nucleophile. Ensure vigorous stirring and choose a solvent, like Dimethylformamide (DMF), where the product has reasonable solubility at the reaction temperature.[2]
Q3: The reaction seems to stall, and TLC analysis shows unreacted starting material even after prolonged reaction times. What troubleshooting steps should I take?
Answer: A stalled reaction can be frustrating. Here is a logical workflow to diagnose the issue.
Caption: Decision tree for troubleshooting a stalled TTB synthesis.
Q4: I am struggling with the purification of the final product. It seems insoluble in most common solvents. What is the recommended procedure?
Answer: The insolubility of TTB is a known challenge but also a consequence of its rigid, planar structure that makes it suitable for COF synthesis. Purification generally relies on washing rather than chromatographic methods.
-
Workup: After the reaction is complete, the mixture is typically poured into a large volume of water or an acidic aqueous solution to precipitate the crude product. This helps to quench any remaining reactive species and dissolve inorganic salts.
-
Washing: The filtered solid should be washed sequentially with several solvents to remove different types of impurities. A common washing sequence is:
-
Water: To remove inorganic salts (e.g., KCl).
-
Methanol/Ethanol: To remove unreacted 4-hydroxybenzaldehyde and some polar byproducts.[9]
-
Acetone/DCM: To remove less polar organic impurities.
-
-
Recrystallization: While challenging, recrystallization from a high-boiling point solvent like DMF or DMSO can be attempted for achieving high purity, though yields may be lower due to the product's limited solubility.[10]
Q5: Can I use a Suzuki-Miyaura cross-coupling reaction to synthesize TTB? What are the potential pitfalls?
Answer: Yes, a Suzuki-Miyaura coupling between 2,4,6-trichloro-1,3,5-triazine and 4-formylphenylboronic acid is a viable, albeit more complex, alternative.[11][12] However, this approach introduces its own set of challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Oxygen in the reaction vessel. 3. Insufficiently strong or inappropriate base. | 1. Use a fresh, active Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[13][14] 2. Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar).[15] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[13][15] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or base before coupling occurs. | 1. Use anhydrous solvents and bases. 2. Use a milder base like KF.[14] 3. Consider using more stable boronic esters (e.g., pinacol esters).[16] |
| Formation of Byproducts | Homocoupling of the boronic acid or side reactions due to base-sensitive aldehyde groups. | 1. Optimize the catalyst and ligand system. Sterically hindered phosphine ligands can sometimes help.[13][16] 2. Use milder reaction conditions (lower temperature, weaker base).[15] |
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of TTB via Nucleophilic Aromatic Substitution
This protocol is adapted from established literature procedures.[2][9]
Caption: Workflow for the synthesis of TTB.
Methodology:
-
Nucleophile Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (3.3 equivalents) and potassium hydroxide (3.3 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Nucleophilic Substitution: Add the prepared potassium 4-formylphenolate solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and pour it slowly into a large beaker of cold water with vigorous stirring. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by ethanol, and then acetone to remove impurities.
-
Drying: Dry the resulting white or off-white powder in a vacuum oven at 60-80°C overnight to yield the final product.
Characterization Data
The successful synthesis of TTB can be confirmed using standard spectroscopic techniques.
| Technique | Expected Chemical Shift / Signal |
| ¹H NMR (DMSO-d₆) | δ ~10.0 ppm (s, 3H, -CHO) δ ~8.0 ppm (d, 6H, Ar-H) δ ~7.5 ppm (d, 6H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~192 ppm (CHO) δ ~173 ppm (C-triazine) δ ~155, 134, 131, 122 ppm (Ar-C) |
| FT-IR (KBr, cm⁻¹) | ~1705 cm⁻¹ (C=O stretch, aldehyde) |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. Data is compiled from representative literature.[9]
References
- 1. 4,4',4”-(1,3,5-Triazine-2,4,6-Triyl)Tris-Benzaldehyde - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 10. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Reaction Parameters on Material Properties
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of materials synthesis. Unpredictable outcomes in material properties are common challenges where slight variations in reaction parameters can lead to significant deviations in the final product. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to diagnose and resolve issues encountered during your experiments.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues you might encounter, linking them to underlying causal factors related to reaction parameters.
Issue 1: Poor Control Over Particle Size and Distribution (Polydispersity)
Q: My synthesized nanoparticles are showing a wide range of sizes (high polydispersity) or are consistently too large/small. What reaction parameters should I investigate?
A: Achieving monodispersity and precise size control is critical for many applications. Several reaction parameters can be the root cause of this issue.
Probable Causes & Solutions:
-
Temperature Fluctuations: Temperature is a critical factor influencing both nucleation and growth kinetics.[1][2] Inconsistent temperature control can lead to continuous nucleation events, resulting in a broad size distribution.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is uniformly heated and that the temperature controller is calibrated and functioning correctly. Use a calibrated external thermometer to check for hot spots.
-
Optimize Heating Rate: A rapid temperature increase can lead to a burst of nucleation, consuming precursors quickly and limiting particle growth, resulting in smaller particles.[1] Conversely, a slow ramp-up may broaden the nucleation window. Experiment with different heating rates to find the optimal balance for your system.
-
Adjust Reaction Temperature: Higher temperatures generally favor nucleation, leading to smaller nanoparticles, while lower temperatures favor the growth of existing nuclei, resulting in larger particles.[2] Systematically vary the reaction temperature to target your desired size.
-
-
-
Inefficient Stirring/Mixing: The stirring rate affects the homogeneity of reactant concentrations and temperature throughout the reaction medium.[3][4]
-
Troubleshooting Steps:
-
Adjust Stirring Speed: Low stirring speeds can lead to localized areas of high supersaturation, causing uncontrolled nucleation and agglomeration.[4] Conversely, excessively high shear forces from vigorous stirring can sometimes lead to particle fracture or prevent growth.[5] Systematically vary the stirring speed to find an optimal range. For many systems, increasing the stirring speed leads to a decrease in the final particle size.[3]
-
Check Impeller Design and Position: The type and placement of the stirrer are crucial. Ensure the impeller is appropriately sized for the vessel and positioned to create efficient mixing without introducing a vortex that could incorporate gases.
-
-
-
Suboptimal Reactant Concentration: The concentration of precursors directly impacts the degree of supersaturation, which drives nucleation and growth.
-
Troubleshooting Steps:
-
Control Supersaturation: A very high initial concentration can lead to a massive, uncontrolled nucleation event, resulting in very small and often aggregated particles. A concentration that is too low may not provide a sufficient driving force for nucleation.
-
Optimize Addition Rate: For reactions involving the addition of a precursor, a slow, controlled addition rate helps maintain a steady state of supersaturation, favoring uniform growth on existing nuclei rather than new nucleation events.
-
-
Issue 2: Undesirable Material Morphology and Crystallinity
Q: The morphology of my synthesized material is not what I expected (e.g., rods instead of spheres, amorphous instead of crystalline), or I am getting a mixture of crystalline phases. How can I address this?
A: The final shape and crystalline nature of your material are highly sensitive to the reaction environment.
Probable Causes & Solutions:
-
Incorrect Solvent System: The choice of solvent is paramount as it influences precursor solubility, diffusion rates, and interactions with the growing crystal faces.[6][7][8]
-
Troubleshooting Steps:
-
Evaluate Solvent Polarity and Viscosity: Solvents with different polarities can alter the solvation of precursors, affecting reaction rates.[6] Low viscosity solvents increase the mobility of reactants, which can promote more complete hydrolysis and condensation, leading to higher crystallinity.[6]
-
Consider Solvent-Crystal Surface Interactions: Solvents can selectively adsorb to specific crystallographic faces, inhibiting growth on those faces and promoting growth on others, thus directing the final morphology.[9] For example, polar solvents might favor the growth of certain crystal habits over others.[9]
-
Experiment with Solvent Mixtures: Using a mixture of solvents can be an effective way to fine-tune the properties of the reaction medium and achieve the desired morphology and crystallinity.[8]
-
-
-
Inappropriate pH of the Reaction Medium: The pH can dramatically influence the surface charge of particles, the hydrolysis and condensation rates of precursors, and the stability of the final material.[10][11][12]
-
Troubleshooting Steps:
-
Systematically Vary the pH: Conduct a series of experiments across a range of pH values to identify the optimal condition for your desired phase and morphology.[12] For some materials, acidic conditions might favor the formation of one crystalline phase, while basic conditions favor another.[10]
-
Use a Suitable Buffer: If the reaction produces or consumes protons, the pH can drift over time. Employing a suitable buffer can maintain a stable pH environment, leading to more reproducible results.
-
-
-
Reaction Time and Temperature Profile: The duration of the reaction and the temperature at which it is held can influence phase transformations and crystal perfection.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Short reaction times may not be sufficient for complete crystallization, resulting in an amorphous or poorly crystalline product. Conversely, excessively long times at high temperatures can sometimes lead to phase transformations or particle agglomeration (Ostwald ripening).[13]
-
Implement an Annealing Step: For some materials, adding a post-synthesis annealing step at an elevated temperature can improve crystallinity and drive the transformation to a more stable crystalline phase.
-
-
Issue 3: Low Product Yield and/or Purity Issues
Q: My reaction is resulting in a low yield, or the final product is contaminated with impurities or by-products. What are the likely causes?
A: Yield and purity are direct reflections of reaction efficiency and selectivity, which are governed by a multitude of parameters.
Probable Causes & Solutions:
-
Catalyst Deactivation or Inefficiency: The catalyst is central to many reactions, and its performance can degrade over time.
-
Troubleshooting Steps:
-
Identify the Deactivation Mechanism: Catalysts can be deactivated by poisoning (strong adsorption of impurities), fouling (deposition of carbonaceous materials), or thermal degradation (sintering at high temperatures).[14][15][16] Understanding the cause is key to finding a solution.[17]
-
Regenerate or Replace the Catalyst: Depending on the deactivation mechanism, it may be possible to regenerate the catalyst, for instance, by burning off coke deposits.[16][17] In cases of irreversible poisoning or sintering, the catalyst may need to be replaced.[17]
-
Optimize Reaction Conditions to Extend Catalyst Life: Adjusting reaction temperature, pressure, or feed composition can help mitigate deactivation.[17] Purifying the feedstock to remove potential poisons is also a critical preventative measure.[16]
-
-
-
Incorrect Stoichiometry or Reagent Concentration: An improper ratio of reactants can lead to incomplete reactions or the formation of unwanted side products.
-
Troubleshooting Steps:
-
Verify Calculations and Measurements: Double-check all calculations for molar ratios and ensure that all reagents are weighed and dispensed accurately.
-
Investigate the Impact of Excess Reagent: In some cases, using a slight excess of one reactant can drive the reaction to completion. However, in other cases, it may lead to the formation of by-products.
-
-
-
Suboptimal Temperature and Pressure: These fundamental parameters control the reaction rate and equilibrium.
-
Troubleshooting Steps:
-
Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the desired transformation. Temperatures that are too low may result in slow or incomplete reactions, while temperatures that are too high can cause degradation of reactants or products.[18]
-
Control Pressure for Gaseous Reactions: For reactions involving gases, pressure is a critical parameter. High pressure can be used to increase reactant concentration and drive reactions forward.[19][20] However, improper pressure control can lead to safety hazards and inefficient reactions.[21]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the influence of key reaction parameters.
1. How does temperature specifically affect nanoparticle synthesis? Temperature plays a dual role by influencing both the nucleation and growth phases. Generally, high temperatures increase the reaction rate, leading to a rapid burst of nucleation and the formation of many small nuclei, which can result in smaller final nanoparticles.[2][22] Lower temperatures slow down the initial nucleation but favor the diffusion-controlled growth on existing nuclei, often leading to larger particles.[1][2] The interplay between these two processes, often described by theories like La Mer's model and Ostwald ripening, determines the final size distribution.[1][13]
2. Why is the choice of solvent so critical for controlling material properties? The solvent system is a powerful tool for directing the outcome of a synthesis.[7] It affects:
-
Solubility and Supersaturation: The solubility of precursors in the chosen solvent dictates the level of supersaturation that can be achieved, which is the driving force for crystallization.[23][24]
-
Reaction Kinetics: Solvent properties like polarity and viscosity can influence the rate of reaction.[6]
-
Morphology Control: Solvents or components within the solvent system can preferentially bind to certain crystal faces, inhibiting their growth and thereby controlling the overall shape (morphology) of the final particles.[8][9][25]
-
Purity and Polymorphism: The solvent can influence which crystalline phase (polymorph) is most stable and therefore preferentially crystallizes.[7][9]
3. What is the role of stirring speed in materials synthesis? Stirring is crucial for ensuring homogeneity in terms of temperature and reactant concentration. The stirring speed can impact:
-
Particle Size: Often, increasing the stirring speed provides greater shear forces, which can break down agglomerates and lead to smaller, more uniform particles.[3][26]
-
Mass Transfer: In heterogeneous reactions, efficient stirring enhances the transfer of reactants to the surface of growing particles or a catalyst.
-
Particle Distribution: In casting metal matrix composites, for example, the stirring speed and duration are critical for achieving a uniform distribution of reinforcing particles.[4]
4. How does pH influence the properties of the final material? The pH of the reaction medium is a critical parameter, especially in aqueous synthesis, because it can:
-
Control Hydrolysis and Condensation: For metal oxides and other materials synthesized via sol-gel routes, the pH governs the rate of precursor hydrolysis and condensation, which in turn affects the structure of the final material.
-
Influence Surface Charge: The pH determines the surface charge of the forming particles, which affects their stability against aggregation.[12]
-
Direct Morphology and Phase: Different pH values can stabilize different crystal structures or morphologies.[10][11][27] For instance, in the synthesis of certain nanomaterials, acidic pH might yield nanorods while basic pH yields spherical particles.
5. How long should I run my reaction? The optimal reaction time depends on the kinetics of the specific reaction. It is crucial to monitor the reaction's progress over time.[18]
-
Too short: The reaction may be incomplete, leading to low yield and a mixture of starting materials and products.
-
Too long: Undesirable side reactions or degradation of the product can occur, reducing both yield and purity. Extended reaction times can also lead to changes in particle size and morphology due to processes like Ostwald ripening.[13]
Data and Protocols
Table 1: Effect of Temperature on Silver Nanoparticle (AgNP) Size
| Reaction Temperature (°C) | Average Particle Size (nm) | Observation | Reference |
| 60 | 90 | Slower reaction, larger particles | [22] |
| 70 | ~50 | Intermediate size | [2] |
| 80 | ~30 | Faster reaction, smaller particles | [2] |
| 90 | <20 | Rapid nucleation, smallest particles | [2] |
Note: These are representative values; actual sizes will depend on the specific synthesis method, reducing agent, and stabilizing agent used.
Experimental Protocol: Troubleshooting Particle Size in Gold Nanoparticle (AuNP) Synthesis via Turkevich Method
This protocol provides a systematic approach to optimizing particle size by adjusting key parameters.
Objective: To tune the average diameter of AuNPs from ~15 nm to ~30 nm.
Baseline Reaction:
-
Heat 100 mL of a 0.01% HAuCl₄ solution to a vigorous boil in a clean Erlenmeyer flask with a stir bar.
-
Rapidly inject 2 mL of a 1% sodium citrate solution while stirring vigorously.
-
Observe the color change from pale yellow to blue-gray and finally to a deep red.
-
Continue boiling and stirring for 15 minutes.
-
Remove from heat and allow to cool to room temperature.
Troubleshooting Workflow:
-
Characterize the Baseline Product: Use UV-Vis spectroscopy to measure the surface plasmon resonance (SPR) peak (should be ~520 nm for ~15-20 nm particles) and Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) to determine the average size and polydispersity.
-
Parameter Adjustment (perform one at a time):
-
To Increase Particle Size:
-
Method A (Reduce Temperature): Repeat the baseline synthesis, but instead of boiling, maintain the temperature at 80°C. Lower temperatures slow nucleation relative to growth.[28]
-
Method B (Change Reactant Ratio): Decrease the amount of sodium citrate added (e.g., to 1 mL). A lower citrate-to-gold ratio results in larger particles.
-
-
To Decrease Particle Size:
-
Method A (Increase Reactant Ratio): Increase the amount of sodium citrate added (e.g., to 3 mL). More citrate acts as both a reducing and capping agent, leading to smaller particles.
-
-
-
Analyze the Results: Characterize the AuNPs synthesized under each new condition to create a systematic map of how each parameter affects the final particle size.
Visualizations
Diagram 1: Troubleshooting Logic for Undesirable Particle Size
Caption: Troubleshooting workflow for particle size issues.
Diagram 2: Interplay of Key Reaction Parameters
References
- 1. echemi.com [echemi.com]
- 2. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study [jns.kashanu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. public.websites.umich.edu [public.websites.umich.edu]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. wnynewsnow.com [wnynewsnow.com]
- 19. Materials by design at high pressures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. High pressure: a feasible tool for the synthesis of unprecedented inorganic compounds - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ethz.ch [ethz.ch]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics [mdpi.com]
Validation & Comparative
A Comparative Guide to Aldehyde Linkers in Covalent Organic Frameworks: 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde vs. Phenyl-Based Analogues
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of porous crystalline materials, the rational design of Covalent Organic Frameworks (COFs) hinges on the judicious selection of molecular building blocks. Aldehyde-containing linkers are a cornerstone in the construction of robust and functional COFs, primarily through the formation of stable imine linkages. This guide provides an in-depth comparison of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTA) , a tritopic linker with a nitrogen-rich triazine core, against other commonly employed aldehyde linkers such as 1,3,5-triformylbenzene (TFB) , terephthalaldehyde (TPA) , and biphenyl-4,4'-dicarbaldehyde (BPDA) . We will delve into the structural nuances of these linkers and their profound impact on the resulting COF properties, supported by experimental data to inform your materials design and drug development endeavors.
The Central Role of Aldehyde Linkers in COF Chemistry
Aldehyde linkers are instrumental in the synthesis of a vast array of COFs due to their ability to undergo condensation reactions with amine or hydrazide-containing monomers, forming stable covalent bonds.[1][2] The geometry and electronic nature of the aldehyde linker dictate the topology, porosity, and ultimately, the functionality of the resulting framework. The choice of linker is, therefore, a critical decision in tailoring COFs for specific applications, including gas storage, catalysis, sensing, and drug delivery.[3]
Structural and Electronic Comparison of Aldehyde Linkers
The fundamental differences between TTA and its phenyl-based counterparts lie in their core structures. TTA possesses a C₃-symmetric 1,3,5-triazine ring, which is isoelectronic to a benzene ring but with the introduction of three nitrogen atoms. This substitution has significant implications for the electronic properties and reactivity of the linker and the resulting COF.
| Linker | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure | Symmetry |
| This compound | TTA | C₂₄H₁₅N₃O₃ | 393.39 | 1,3,5-Triazine | C₃ |
| 1,3,5-Triformylbenzene | TFB | C₉H₆O₃ | 162.14 | Benzene | C₃ |
| Terephthalaldehyde | TPA | C₈H₆O₂ | 134.13 | Benzene | C₂ |
| Biphenyl-4,4'-dicarbaldehyde | BPDA | C₁₄H₁₀O₂ | 210.23 | Biphenyl | C₂ |
The nitrogen atoms in the triazine core of TTA are more electronegative than the carbon atoms in the benzene ring of TFB. This electronic difference can influence the reactivity of the aldehyde groups and the properties of the resulting imine bonds. Furthermore, the triazine core can act as a hydrogen bond acceptor, potentially influencing the stacking of the 2D layers in the COF and interactions with guest molecules.
Caption: Molecular structures of the compared aldehyde linkers.
Comparative Performance of COFs Derived from Different Aldehyde Linkers
The choice of aldehyde linker directly impacts the physicochemical properties of the resulting COFs. Below, we compare key performance metrics based on available experimental data. It is important to note that direct, side-by-side comparisons under identical synthetic conditions are not always available in the literature; therefore, the data presented is a consolidation from various sources.
Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) surface area is a critical parameter that reflects the porosity of a material. While the amine linker and synthetic conditions also play a significant role, the geometry of the aldehyde linker is a key determinant of the pore size and overall surface area.
| COF Name | Aldehyde Linker | Amine Linker | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| TTA-TTB COF | TTA | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | 35 (approx.) | - | |
| COF-LZU1 | TFB | p-Phenylenediamine (PDA) | 410 - 678 | 1.2 | [4] |
| HHU-COF-1 | BPDA | 1,3,5-tris(4-aminophenyl)triazine (TAPT) | 2352 | - | [5] |
| TRITER-1 | TPA | 1,3,5-tris(4-aminophenyl)triazine (TAPT) | 716 | - | [5] |
From the available data, it is evident that the choice of both the aldehyde and amine linkers significantly influences the resulting surface area. For instance, the use of a larger, more rigid linker like BPDA in HHU-COF-1 leads to a remarkably high surface area.[5] In contrast, the reported surface area for TTA-TTB COF is considerably lower, although this could be influenced by the specific synthetic conditions and the nature of the amine linker used in that particular study. COF-LZU1, derived from the smaller TFB linker, exhibits a moderate surface area.[4]
Stability: Thermal and Chemical Resilience
The stability of a COF is paramount for its practical application, especially in harsh chemical environments or at elevated temperatures. The nature of the covalent linkages and the overall framework integrity, influenced by the linker's structure, are key to stability.
Generally, imine-linked COFs exhibit good thermal and chemical stability.[5] The introduction of the triazine ring in TTA is suggested to enhance the stability of the resulting COFs compared to their benzene-linked counterparts due to the triazine's higher electron affinity.[6] However, direct comparative studies on the thermal and chemical stability of COFs derived from TTA versus TFB, TPA, and BPDA under identical conditions are limited.
Application-Specific Performance
The electronic properties imparted by the linker can significantly influence the COF's performance in applications such as photocatalysis and gas adsorption.
Photocatalysis: The nitrogen-rich triazine core of TTA can modulate the electronic band structure of the resulting COF, which is crucial for photocatalytic applications. For example, a comparative study of TTA-TTB COF and TAPB-TTB COF (where TAPB is an amine linker) showed that the nature of the core aromatic system influences the photocurrent response.[7] This suggests that the electron-withdrawing nature of the triazine ring in TTA can play a role in charge separation and transport, which are key processes in photocatalysis.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison for researchers, we present detailed, step-by-step solvothermal synthesis protocols for a representative TTA-based COF and the well-established COF-LZU1, derived from TFB.
Synthesis of a TTA-based COF (Hypothetical TTA-TAPB COF)
This protocol is a general representation based on common solvothermal methods for imine-linked COFs.
Materials:
-
This compound (TTA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6M Acetic Acid
Procedure:
-
In a Pyrex tube, add TTA (e.g., 0.1 mmol, 39.3 mg) and TAPB (e.g., 0.1 mmol, 35.1 mg).
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL).
-
Add aqueous acetic acid (e.g., 6M, 0.1 mL) as a catalyst.
-
Sonication of the mixture for 10 minutes to ensure homogeneity.
-
The Pyrex tube is then flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 3 days.
-
After cooling to room temperature, the tube is opened, and the solid precipitate is collected by filtration.
-
The collected solid is washed extensively with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.
-
The purified COF powder is then dried under vacuum at 120 °C overnight.
Caption: Workflow for the synthesis of a TTA-based COF.
Synthesis of COF-LZU1 from TFB and PDA
This protocol is based on the originally reported synthesis of COF-LZU1.[9]
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
p-Phenylenediamine (PDA)
-
1,4-Dioxane
-
6M Acetic Acid
Procedure:
-
A Pyrex tube is charged with 1,3,5-triformylbenzene (TFB) (e.g., 0.25 mmol, 40.5 mg) and p-phenylenediamine (PDA) (e.g., 0.375 mmol, 40.5 mg).
-
A solvent mixture of 1,4-dioxane (1 mL) and 6M aqueous acetic acid (0.1 mL) is added to the tube.
-
The mixture is sonicated for a few minutes to achieve a uniform suspension.
-
The tube is flash-frozen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 3 days.
-
After cooling, the resulting precipitate is collected by filtration.
-
The solid is washed with anhydrous acetone.
-
The product is then subjected to Soxhlet extraction with THF for 24 hours to remove residual monomers and oligomers.
-
The purified COF-LZU1 is dried under vacuum at 150 °C.
Caption: Workflow for the synthesis of COF-LZU1.
Senior Application Scientist's Perspective
The selection of an aldehyde linker for COF synthesis is a strategic decision that should be guided by the desired properties and final application of the material.
-
For High Porosity and Surface Area: While synthetic conditions are paramount, linkers with greater length and rigidity, such as BPDA , often lead to COFs with higher surface areas, which is advantageous for applications like gas storage.
-
For Enhanced Functionality and Catalysis: TTA , with its nitrogen-rich triazine core, offers a unique platform for introducing functionality. The Lewis basic nitrogen sites can serve as active sites for catalysis or as anchoring points for metal nanoparticles. The electron-withdrawing nature of the triazine ring can also be beneficial in photocatalytic applications by promoting charge separation.
-
For Fundamental Studies and Tunability: TFB is a versatile and widely studied tritopic linker that provides a good balance of stability and porosity. Its simple, symmetric structure makes it an excellent model system for fundamental studies on COF formation and properties.
-
For Linear, 1D Channel Structures: TPA , as a linear ditopic linker, is ideal for constructing COFs with one-dimensional channels. The properties of these channels can be tuned by the choice of the complementary amine linker.
In the context of drug development, the biocompatibility and biodegradability of the linker and the resulting COF are critical considerations. The introduction of heteroatoms, as in TTA, may influence these properties and should be carefully evaluated. The tunable porosity of COFs derived from these linkers also presents opportunities for controlled drug release applications.
Conclusion
This compound (TTA) represents a valuable addition to the toolbox of aldehyde linkers for COF synthesis. Its unique triazine core imparts distinct electronic properties that can be leveraged to create functional materials for catalysis and other advanced applications. While direct, comprehensive comparative studies with common phenyl-based linkers like TFB, TPA, and BPDA are still emerging, the available data and theoretical considerations suggest that TTA is a promising building block for the rational design of next-generation COFs. The choice of the optimal linker will always be application-dependent, and a thorough understanding of the structure-property relationships is key to unlocking the full potential of these remarkable materials.
References
- 1. Multi-Aldehyde COFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 3. 2d-Aldehyde COFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde-Based COFs
This guide provides an in-depth validation framework for Covalent Organic Frameworks (COFs) synthesized from the promising building block, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde. We will explore the unique advantages conferred by this triazine-based monomer, offer a comparative analysis against common alternatives, and provide robust, field-proven protocols for experimental validation. This document is intended for researchers and professionals in materials science and drug development seeking to rigorously evaluate and benchmark the performance of these advanced porous materials.
The Rationale for Triazine-Based Aldehyde Monomers in COF Synthesis
The selection of the monomer is the most critical determinant of a COF's final properties. The molecule this compound, hereafter referred to as TTB, is a star-shaped aromatic aldehyde that offers a unique combination of structural rigidity, high nitrogen content, and C3 symmetry.[1][2]
-
Structural Stability: The central 1,3,5-triazine ring is an electron-deficient aromatic system that imparts exceptional thermal and chemical stability to the resulting framework.[3][4] This stability is crucial for applications in harsh chemical environments, such as catalysis or pollutant remediation.[3] Structures based on 1,3,5-substituted triazine-centered nodes are often more stable than those derived from 1,3,5-benzene-linked COFs.[4][5]
-
Inherent Porosity: The rigid, trigonal geometry of TTB is fundamental to the formation of ordered, crystalline porous polymers with predictable pore structures.[1] When reacted with complementary linear or trigonal linkers (typically diamines or triamines), it reliably forms 2D hexagonal networks.
-
Functionality and Tunability: The abundance of nitrogen atoms within the triazine core provides Lewis basic sites, which can be exploited for applications in gas sorption (particularly for CO2) and catalysis.[3][6] Furthermore, the aldehyde functional groups are highly reactive, enabling efficient polycondensation reactions, typically through Schiff base chemistry, to form robust imine linkages.[7][8]
The synthesis of a TTB-based COF typically involves a condensation reaction with a multivalent amine, such as 1,4-diaminobenzene, to form a microporous covalent organic framework with imine-based linkages.[7]
References
- 1. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Porous Covalent Triazine-Based Frameworks: Synthesis and Applications in Adsorption and Catalysis [cic.azaruniv.ac.ir]
- 4. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJNANO - Playing with covalent triazine framework tiles for improved CO2 adsorption properties and catalytic performance [beilstein-journals.org]
- 7. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 8. resource.aminer.org [resource.aminer.org]
Benchmarking the gas adsorption capacity of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde materials
In the urgent, global pursuit of cleaner energy and environmental remediation, the development of advanced porous materials for gas storage and separation is paramount. Among the diverse candidates, covalent organic frameworks (COFs) derived from 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TTB) have emerged as a promising class of materials. Their inherent porosity, robust covalent linkages, and the nitrogen-rich triazine core offer a unique combination of properties for selective gas adsorption. This guide provides a comprehensive benchmark of TTB-based materials, comparing their gas adsorption capacities for carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂) against other leading porous materials such as metal-organic frameworks (MOFs) and activated carbons.
The Significance of the Triazine Core
The central 1,3,5-triazine ring in the TTB building block is a key determinant of the resulting COF's properties. This electron-deficient, nitrogen-rich heterocycle imparts a strong dipole moment to the framework, enhancing its affinity for quadrupolar gas molecules like CO₂. This selective interaction is a critical factor in applications such as carbon capture from flue gas or natural gas sweetening. Furthermore, the rigid and planar nature of the triazine unit, combined with the aldehyde functionalities, facilitates the formation of highly crystalline and porous two-dimensional or three-dimensional networks.
Synthesis of TTB-Based Covalent Organic Frameworks
The synthesis of TTB-based COFs is typically achieved through a solvothermal Schiff-base condensation reaction. This method involves the reaction of the aldehyde groups of TTB with a multitopic amine linker in a high-boiling point solvent under elevated temperatures. The reversibility of the imine bond formation allows for "error-checking" during the crystallization process, leading to a more ordered and crystalline framework. This is crucial as a high degree of crystallinity is directly linked to a well-defined pore structure and, consequently, superior gas adsorption performance.
Below is a diagram illustrating the synthesis of a hypothetical TTB-based COF, herein designated as TTB-COF, through the condensation of TTB with 1,4-diaminobenzene.
Caption: Synthesis of a TTB-based COF.
Benchmarking Gas Adsorption Performance
The efficacy of a porous material for gas adsorption is primarily determined by its specific surface area (BET), pore volume, and the strength of interaction with the gas molecules. The following table provides a comparative overview of these parameters for a representative TTB-based COF alongside other well-established porous materials. It is important to note that the reported values can vary depending on the specific synthesis conditions and activation procedures.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) @ 273 K, 1 bar | CH₄ Uptake (mmol/g) @ 298 K, 1 bar | H₂ Uptake (wt%) @ 77 K, 1 bar |
| TTB-COF (representative) | ~1500 | ~0.8 | ~4.5 | ~0.97 | ~1.86 |
| HKUST-1 (MOF) | ~1800 | ~0.8 | ~4.0 | ~1.0 | ~2.0 |
| ZIF-8 (MOF) | ~1600 | ~0.65 | ~1.2 | ~0.5 | ~0.34 |
| Activated Carbon | 1000-2000 | 0.5-1.5 | 2.0-5.0 | 1.0-2.0 | 1.0-2.0 |
Note: The values for TTB-COF are representative of highly crystalline triazine-based frameworks and are compiled from various sources for comparative purposes.[1]
From the data, it is evident that TTB-based COFs exhibit CO₂ uptake capacities that are competitive with, and in some cases superior to, benchmark MOFs like HKUST-1 at ambient pressures. This is largely attributed to the aforementioned nitrogen-rich triazine core. While the methane and hydrogen storage capacities are comparable to other porous materials, the true potential of TTB-COFs lies in their tunability. By judiciously selecting the amine linker, the pore size, and functionality of the framework can be precisely engineered to optimize selectivity for specific gas separation applications.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis of a TTB-based COF and the subsequent gas adsorption measurements are provided below.
Protocol 1: Solvothermal Synthesis of a TTB-Based COF
-
Reactant Preparation: In a Pyrex tube, add this compound (TTB) (e.g., 0.15 mmol) and the corresponding amine linker (e.g., 1,4-diaminobenzene, 0.225 mmol).
-
Solvent and Catalyst Addition: To the solid mixture, add a solvent mixture, for example, of mesitylene and dioxane (e.g., 2.5 mL each). Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion. Add an aqueous solution of acetic acid (e.g., 0.5 mL of 6M) as a catalyst.
-
Degassing and Sealing: Flash-freeze the tube using a liquid nitrogen bath. Evacuate the tube under high vacuum and then seal it using a torch.
-
Reaction: Place the sealed tube in an oven preheated to 120°C and maintain this temperature for 3 days.
-
Purification and Activation: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the solid extensively with solvents such as acetone and methanol. Further purify the product by Soxhlet extraction with a suitable solvent (e.g., methanol) for 24 hours. Activate the sample by heating under a dynamic vacuum (e.g., at 150°C) for 12 hours to remove any residual solvent and unreacted monomers.
Protocol 2: Volumetric Gas Adsorption Measurement
The following diagram outlines the workflow for a typical volumetric gas adsorption experiment.
References
A comparative study of synthesis methods for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Introduction
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde is a highly symmetrical, star-shaped molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid triazine core and threefold aldehyde functionality make it an exceptional building block for the synthesis of complex macromolecular structures, most notably Covalent Organic Frameworks (COFs). These porous crystalline polymers exhibit vast potential in gas storage, catalysis, and optoelectronics. The precise structure and purity of the tribenzaldehyde precursor are paramount to achieving highly ordered and functional COFs. This guide provides a comparative analysis of the primary synthetic routes to this pivotal compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug and materials development.
Physicochemical Properties
| Property | Value |
| CAS Number | 443922-06-3 |
| Molecular Formula | C₂₄H₁₅N₃O₃ |
| Molecular Weight | 393.39 g/mol [1][2] |
| Appearance | White to light yellow powder/crystal[3] |
| Melting Point | >300°C[1] |
| Solubility | Soluble in DMF, THF; limited solubility in other common organic solvents |
| Storage | Store under an inert atmosphere at 2-8°C to ensure stability[1] |
Spectroscopic Data
-
¹H NMR: Aldehyde protons are expected as a singlet between δ 10.0–10.2 ppm. The aromatic protons will exhibit splitting patterns consistent with a para-substituted benzene ring.[1]
-
FT-IR: Key diagnostic peaks include the aldehyde C=O stretch around 1700 cm⁻¹ and the triazine ring C=N vibrations near 1550 cm⁻¹.[1]
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Methodology | Key Advantages | Key Disadvantages | Typical Yield | Purity |
| Nucleophilic Aromatic Substitution (SNAr) | Well-established, cost-effective starting materials, high yield for O-linked analogue. | Harsh conditions for C-C bond formation, potential for incomplete substitution. | ~82% (O-linked) | Good to Excellent |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, milder reaction conditions, direct C-C bond formation. | Multi-step process, cost of palladium catalyst, potential for metal contamination. | Moderate to Good | Excellent |
| Cyclotrimerization | Convergent synthesis, potentially fewer steps. | Harsh reaction conditions, limited substrate scope, potential for side reactions. | Variable | Moderate to Good |
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach is the most traditional and widely cited method for the synthesis of substituted triazines. This method leverages the high electrophilicity of the carbon atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which are susceptible to attack by nucleophiles. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise reaction by carefully managing the temperature.
Reaction Scheme: O-Linked Analogue
A well-documented variation of this method produces the oxygen-linked analogue, 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde.
Caption: SNAr synthesis of the O-linked tribenzaldehyde.
Experimental Protocol: Synthesis of 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde[4]
-
Preparation of Potassium 4-formylphenolate: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3 mmol) and potassium hydroxide (3 mmol) in ethanol (10 ml). Stir the solution for 10 minutes at room temperature.
-
Solvent Removal: Remove the ethanol in vacuo to obtain the potassium salt.
-
Reaction Setup: Dissolve the collected potassium salt in DMF (5 ml) and stir for 10 minutes at 0°C in an ice bath.
-
Addition of Cyanuric Chloride: In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1 mmol) in DMF (5 ml).
-
Reaction: Add the cyanuric chloride solution to the potassium salt solution and stir for 15 minutes at 0°C. A precipitate of potassium chloride will form.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water and collect the precipitate by filtration. Wash the solid with water and ethanol, then dry under vacuum to yield the product as a colorless powder (Yield: ~82%).
Discussion of the C-C Linked Analogue Synthesis
The synthesis of the direct carbon-carbon linked this compound via SNAr is more challenging. It would necessitate a Grignard or organolithium reagent derived from a protected 4-bromobenzaldehyde. The high reactivity of these organometallic reagents requires strictly anhydrous conditions and low temperatures to prevent side reactions with the aldehyde functionality. This method is less commonly reported due to these stringent requirements and the availability of more robust cross-coupling alternatives.
Method 2: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, offer a more versatile and often milder route to tri-aryl triazines with direct C-C bonds. These methods involve the reaction of a halogenated triazine with an organoboron or organotin reagent in the presence of a palladium catalyst.
Reaction Scheme: Suzuki Coupling
A plausible two-step approach involves the initial synthesis of a mono-substituted dichlorotriazine, followed by a double Suzuki coupling.
Caption: Two-step Suzuki coupling approach.
Experimental Protocol: Representative Suzuki Coupling
Step 1: Synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
-
Reaction Setup: To a solution of cyanuric chloride (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water), add 4-formylphenylboronic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq.).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.
-
Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a similar setup to Step 1, combine 4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde (1.0 eq.), 4-formylphenylboronic acid (2.2 eq.), a palladium catalyst, and a base.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100°C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate the final product.
Method 3: Cyclotrimerization
Cyclotrimerization offers a convergent approach where the central triazine ring is formed from three molecules of a nitrile precursor. For the synthesis of the target molecule, this would involve the cyclotrimerization of 4-formylbenzonitrile.
Reaction Scheme: Cyclotrimerization of 4-Formylbenzonitrile
Caption: Cyclotrimerization synthesis route.
Experimental Protocol: Representative Cyclotrimerization
-
Reaction Setup: In a high-pressure reaction vessel, place 4-formylbenzonitrile and a suitable catalyst. Various catalysts have been reported for the cyclotrimerization of nitriles, including strong acids (e.g., triflic acid), Lewis acids, and low-valent transition metal complexes (e.g., titanium-based catalysts).
-
Reaction: Heat the mixture to a high temperature (often >150°C) under an inert atmosphere for an extended period (12-48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is typically dissolved in a suitable solvent and purified by recrystallization or column chromatography to isolate the desired product.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several distinct methodologies. The traditional Nucleophilic Aromatic Substitution route is well-established, particularly for the oxygen-linked analogue, offering high yields from readily available starting materials. However, for the direct C-C linked target molecule, Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki coupling, provide a more controlled and versatile approach, despite the added cost of the catalyst and a multi-step procedure. Cyclotrimerization presents a convergent and potentially atom-economical alternative, though it often requires harsh conditions and its scope for substituted benzonitriles may be limited.
For researchers requiring high purity and willing to undertake a multi-step synthesis, the palladium-catalyzed route is often the method of choice. For larger-scale synthesis where cost is a primary concern, optimization of the SNAr route with an appropriate organometallic reagent may be viable. The development of more efficient and milder catalysts for cyclotrimerization could make this the most attractive route in the future. Ultimately, the selection of the synthetic method will be guided by the specific requirements of the research, including scale, purity, cost, and available expertise.
References
A Researcher's Guide to the Reproducible Synthesis of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde (TzCHO)
In the landscape of materials science and drug development, the demand for molecular building blocks with precise three-dimensional structures is paramount. Among these, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde, commonly referred to as TzCHO or TFB, has emerged as a critical precursor for the synthesis of covalent organic frameworks (COFs) and other complex macromolecules.[1][][3] Its star-shaped aromatic structure, featuring a central 1,3,5-triazine core symmetrically linked to three benzaldehyde groups, provides a unique scaffold for creating highly ordered, porous materials.[4] However, the successful application of TzCHO hinges on its reliable and reproducible synthesis. This guide provides an in-depth comparison of established synthesis protocols, offering experimental insights to aid researchers in selecting and executing the most suitable method for their needs.
The reproducibility of any chemical synthesis is fundamental to scientific progress, ensuring that experimental results can be independently verified and built upon.[5][6] In the context of complex molecules like TzCHO, minor variations in reaction conditions can significantly impact yield, purity, and even the final product's structural integrity. This guide aims to demystify the synthesis of TzCHO by dissecting the nuances of different protocols and providing a clear rationale for procedural choices.
Comparative Analysis of Synthetic Strategies
The synthesis of TzCHO can be broadly categorized into two primary strategies: nucleophilic aromatic substitution (NAS) and palladium-catalyzed cross-coupling reactions. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
1. Nucleophilic Aromatic Substitution (NAS) Approach
The most common and direct route to TzCHO involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a benzaldehyde derivative.[4] This method relies on the sequential substitution of the chlorine atoms on the triazine ring.
-
Mechanism: The reaction proceeds through a nucleophilic attack of a phenolate, generated from a p-hydroxybenzaldehyde derivative, on the electron-deficient carbon atoms of the triazine ring. The stepwise nature of this reaction allows for the potential to create asymmetric structures, although for TzCHO, a threefold symmetric substitution is desired.[7]
-
Key Considerations: The choice of base and solvent is critical in this protocol. A common procedure utilizes potassium 4-formylphenolate, generated in situ by treating p-hydroxybenzaldehyde with potassium hydroxide in ethanol.[8] The subsequent reaction with cyanuric chloride is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures, often starting at 0°C.[4] This method has been reported to yield the ether-linked analog, 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, with yields around 82%.[4][8] It is important to note that the direct C-C bond formation to yield TzCHO via a Grignard or organolithium reagent with cyanuric chloride is more challenging due to the high reactivity of these organometallics.
2. Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of the direct C-C linked TzCHO, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, offer a powerful alternative.[9][10] These methods provide a versatile platform for forming carbon-carbon bonds with high efficiency and functional group tolerance.[11]
-
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[9][12] To synthesize TzCHO via this route, one could envision coupling 2,4,6-tris(4-bromophenyl)-1,3,5-triazine with a formyl-substituted boronic acid or, conversely, coupling cyanuric chloride with 4-formylphenylboronic acid. The latter is a more common strategy. The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system.[13]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst.[10][14][15] To adapt this for TzCHO synthesis, a multi-step process would be required, likely involving the synthesis of a tri-alkynyltriazine core followed by further functionalization to introduce the aldehyde groups. While offering precise control over bond formation, this route is generally more complex and less direct than the Suzuki coupling for this specific target molecule.[16][17]
Data-Driven Protocol Comparison
To facilitate an objective comparison, the following table summarizes the key parameters of the most prevalent synthetic approaches.
| Parameter | Nucleophilic Aromatic Substitution (Ether Linkage) | Suzuki Coupling (C-C Linkage) |
| Starting Materials | Cyanuric chloride, p-hydroxybenzaldehyde | Cyanuric chloride, 4-formylphenylboronic acid |
| Key Reagents | KOH, DMF | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |
| Reaction Temperature | 0°C to room temperature[4] | Typically elevated (e.g., 80-100°C) |
| Reported Yield | ~82%[8] | Variable, often high (>80%) |
| Key Advantages | Direct, fewer steps, readily available starting materials | Forms robust C-C bonds, high functional group tolerance |
| Key Challenges | Formation of ether linkage, potential for incomplete substitution | Catalyst cost and sensitivity, optimization of reaction conditions |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for two distinct and reproducible methods for synthesizing TzCHO precursors.
Protocol 1: Synthesis of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde via Nucleophilic Aromatic Substitution
This protocol is adapted from a reported procedure and is known for its reliability and relatively high yield.[8]
Workflow Diagram:
Caption: Workflow for the NAS synthesis of the ether-linked TzCHO analog.
Step-by-Step Methodology:
-
Preparation of Potassium 4-formylphenolate: In a round-bottom flask, dissolve p-hydroxybenzaldehyde (3.0 equivalents) in ethanol. To this solution, add a solution of potassium hydroxide (3.0 equivalents) in ethanol dropwise while stirring at room temperature. Stir the resulting mixture for 30 minutes.
-
Reaction with Cyanuric Chloride: In a separate three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve cyanuric chloride (1.0 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
-
Addition and Reaction: Add the previously prepared potassium 4-formylphenolate solution to the cyanuric chloride solution dropwise over a period of 1 hour, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water and then with cold ethanol to remove any unreacted starting materials and byproducts. Dry the resulting white to off-white powder under vacuum to obtain 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde.
Protocol 2: Synthesis of this compound via Suzuki Coupling
This protocol provides a general framework for a Suzuki cross-coupling approach to form the direct C-C linked TzCHO.
Workflow Diagram:
Caption: General workflow for the Suzuki coupling synthesis of TzCHO.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add cyanuric chloride (1.0 equivalent), 4-formylphenylboronic acid (3.3 equivalents), and potassium carbonate (6.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, ~5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene, ethanol, and water. Degas the resulting mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (e.g., 90-100°C) under a nitrogen atmosphere and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Conclusion and Future Perspectives
The synthesis of TzCHO is a critical step for the advancement of COF chemistry and related fields. While the nucleophilic aromatic substitution offers a more direct route to an ether-linked analog, palladium-catalyzed cross-coupling reactions provide a versatile method for constructing the more robust C-C linked framework. The choice of protocol will ultimately depend on the specific requirements of the downstream application, available resources, and the desired final structure.
Future research in this area should focus on developing more sustainable and efficient synthetic methods. This could include exploring greener solvents, developing more active and reusable catalysts, and optimizing reaction conditions to minimize waste and energy consumption.[18] Furthermore, the development of one-pot or flow-chemistry-based approaches could significantly improve the scalability and reproducibility of TzCHO synthesis, making this valuable building block more accessible to the wider scientific community.[19][20]
References
- 1. Benzaldehyde,4,4',4”-(1,3,5-triazine-2,4,6-triyl)tris- | 443922-06-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 443922-06-3 | Benchchem [benchchem.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. NanoTemper Technologies Takes On the Reproducibility Crisis, Launches Tycho [prnewswire.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel star-shaped molecules based on a 1,3,5-triazine core linked to different heterocyclic systems as novel hybrid molecules - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09025E [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Green synthesis of covalent organic frameworks based on reaction media - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Expeditious synthesis of covalent organic frameworks: a review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. General synthesis of covalent organic frameworks under ambient condition within minutes via microplasma electrochemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde
Researchers and drug development professionals handling novel chemical entities like 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde are at the forefront of innovation. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring both personal safety and experimental integrity. While some suppliers classify this compound as non-hazardous, others indicate potential risks including acute oral toxicity, skin irritation, and serious eye irritation[1][2]. Adhering to the precautionary principle, this guide assumes the more stringent hazard classification to ensure the highest level of safety.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is paramount. The primary risks associated with this compound, based on available data for structurally related chemicals, include:
-
Eye Irritation: Direct contact can cause serious irritation[2].
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation[2].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.
-
Ingestion: The compound may be harmful if swallowed[2].
The following operational and disposal plan is designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles with side shields | Protects against splashes and airborne particles that can cause serious eye irritation[3][4][5]. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure[5][6]. |
| Hands | Chemical-resistant nitrile gloves | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a range of organic compounds[4][5][7]. |
| Body | Laboratory coat | Protects skin and personal clothing from accidental spills and contamination[7][8]. |
| Respiratory | NIOSH-approved respirator | Required if handling the compound as a fine powder outside of a fume hood or if aerosol generation is likely[1][3]. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects[3]. |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on task-specific hazard assessment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes exposure and ensures a safe working environment.
3.1. Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure[7].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[9].
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
3.2. Handling the Compound
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe to minimize splashing.
-
-
In-Reaction Use:
-
When the compound is part of a reaction, ensure the reaction vessel is properly secured and, if necessary, connected to a system to trap any volatile byproducts.
-
Monitor the reaction for any signs of unexpected reactivity.
-
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations[10][11]. Do not dispose of this chemical down the drain or in regular trash[10].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][9]. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][9]. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1][9]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1]. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water[8]. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their valuable research.
References
- 1. chemscene.com [chemscene.com]
- 2. carlroth.com [carlroth.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. fishersci.com [fishersci.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
